Copper(I) 3-methylsalicylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-carboxy-6-methylphenolate;copper(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQOSMKJDPRID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CuO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715753 | |
| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326477-70-7 | |
| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326477-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) 3-methylsalicylate
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Copper(I) 3-methylsalicylate (CuMeSal). Designed for researchers, chemists, and drug development professionals, this document delves into the practical methodologies and theoretical underpinnings necessary for the successful preparation and validation of this versatile organocopper catalyst. The guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and summarizes key characterization data to ensure scientific integrity and reproducibility.
Introduction
This compound, with the chemical formula C₈H₇CuO₃, is an organometallic compound recognized for its significant catalytic activity in a variety of organic transformations.[1][2] Its structure consists of a copper ion in the +1 oxidation state coordinated in a chelating manner by the 3-methylsalicylate ligand through the oxygen atoms of both the carboxylate and phenolic groups.[1] This unique coordination environment contributes to its efficacy as a catalyst, particularly in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]
The development of efficient and selective catalysts is a cornerstone of modern drug discovery. Copper, being an abundant and less toxic metal compared to precious metals like palladium, offers a more sustainable and economical alternative.[4][5] CuMeSal has emerged as a powerful tool, mediating important reactions such as the Chan-Lam coupling and N-arylation of heterocycles under relatively mild conditions.[1][3] Furthermore, the broader field of copper complexes is gaining significant attention for direct therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents, making a thorough understanding of their synthesis and properties crucial for the scientific community.[6][7][8]
This guide serves as an authoritative resource, providing not only step-by-step instructions but also the scientific rationale to empower researchers to synthesize, characterize, and effectively utilize this compound in their work.
Part 1: Synthesis of this compound
Principle of Synthesis
The synthesis of this compound is typically achieved through the reaction of a suitable copper(I) source with 3-methylsalicylic acid. One of the most direct and reliable methods involves the use of copper(I) oxide (Cu₂O). In this reaction, the acidic proton of the carboxylic acid group and the phenolic hydroxyl group of 3-methylsalicylic acid react with the basic copper(I) oxide. The reaction is driven by the formation of water and the stable chelated copper(I) complex.
Causality and Field Insights:
-
Choice of Copper Source: Copper(I) oxide is an ideal precursor as it directly provides the desired +1 oxidation state for the copper center. Using a copper(II) salt would necessitate an in-situ reduction step, which can complicate the procedure and introduce impurities. Organocopper(I) compounds are susceptible to oxidation to the more stable copper(II) state, especially in the presence of air.[9][10] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical consideration to prevent the formation of Cu(II) impurities, which can alter the catalytic activity.
-
Solvent System: The choice of solvent is crucial for managing reactant solubility and reaction temperature. A solvent like toluene allows for heating to drive the reaction to completion and can facilitate the removal of water via azeotropic distillation.[1] Alternatively, mixed aqueous/ethanol systems can also be effective, offering different solubility profiles and potentially milder conditions.[1]
-
Stoichiometry: A slight excess of the 3-methylsalicylic acid ligand can help ensure the complete consumption of the copper(I) oxide, which can simplify purification.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis from copper(I) oxide and 3-methylsalicylic acid.
Reagents and Materials:
-
Copper(I) oxide (Cu₂O), CAS: 1317-39-1
-
3-Methylsalicylic acid, CAS: 83-40-9
-
Toluene, anhydrous, CAS: 108-88-3
-
Hexane, anhydrous, CAS: 110-54-3
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Schlenk line or similar inert atmosphere setup
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet/outlet, and a stopper. Ensure the system can be maintained under a positive pressure of inert gas.
-
Charging the Flask: To the flask, add copper(I) oxide (e.g., 1.0 mmol) and 3-methylsalicylic acid (e.g., 2.1 mmol, a slight excess).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask.
-
Reaction: Begin vigorous stirring and gently heat the mixture to reflux (approximately 110-130°C).[1]
-
Incubation: Maintain the reaction at reflux under a steady, slow stream of inert gas for 3-5 hours. The color of the solution may change as the reaction progresses.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold, anhydrous toluene to remove any unreacted 3-methylsalicylic acid, followed by a wash with anhydrous hexane to remove the toluene.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. Store the final product under an inert atmosphere.
Part 2: Physicochemical and Structural Characterization
A rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. Each technique provides a unique piece of the structural puzzle.
Characterization Workflow Diagram
Caption: A multi-technique approach for the characterization of CuMeSal.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | References |
| CAS Number | 326477-70-7 | [1][2][11] |
| Molecular Formula | C₈H₇CuO₃ | [1][12] |
| Molecular Weight | 214.69 g/mol | [1][12] |
| Appearance | Solid | [1][11] |
| Melting Point | 290-292 °C | [1][2][11] |
Methodologies and Expected Results
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Protocol: FTIR spectroscopy probes the vibrational modes of functional groups. A small amount of the sample is typically mixed with KBr powder and pressed into a pellet for analysis. This technique is invaluable for confirming the coordination of the ligand to the copper center.
-
Expected Results & Interpretation:
-
The broad O-H stretch from the carboxylic acid of the free ligand (typically ~3000 cm⁻¹) should disappear.
-
The sharp C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct carboxylate stretches.
-
Asymmetric Carboxylate Stretch (ν_asym): A strong band is expected around 1600-1624 cm⁻¹ .[1]
-
Symmetric Carboxylate Stretch (ν_sym): A strong band is expected around 1396-1397 cm⁻¹ .[1]
-
The difference between these two wavenumbers (Δν = ν_asym - ν_sym) is diagnostic of the coordination mode. A Δν value in the range of ~200 cm⁻¹ is indicative of a bidentate coordination, consistent with the expected chelation.[13][14] Shifts in the C-O stretch of the phenolic group also confirm its involvement in coordination.
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Principle & Protocol: XPS is a surface-sensitive technique that measures the elemental composition and chemical state of the elements within a material. It is particularly powerful for definitively identifying the oxidation state of copper.
-
Expected Results & Interpretation:
-
The primary diagnostic feature is the binding energy of the Cu 2p₃/₂ peak . For a copper(I) species, this peak is expected to appear in the range of 932.5-932.7 eV .[1]
-
Crucially, the spectrum for Cu(I) will lack the strong "shake-up" satellite peaks that are characteristic of paramagnetic Cu(II) species (which typically appear at higher binding energies). The absence of these satellites provides strong evidence for the +1 oxidation state.[1]
-
3. Single-Crystal X-ray Diffraction
-
Principle & Protocol: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall crystal packing. Its application is contingent on the ability to grow single crystals of sufficient quality.
-
Expected Results & Interpretation:
-
The analysis is expected to confirm a crystalline structure where the copper(I) ion is coordinated by the 3-methylsalicylate ligand in a chelating bidentate fashion .[1]
-
Coordination will occur through one oxygen of the carboxylate group and the oxygen of the phenolic group.[1]
-
The Cu-O bond distances are expected to be within the typical range of 1.94-2.06 Å .[1]
-
The crystal packing may reveal intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure.[1]
-
4. Thermal Analysis (TGA/DSC)
-
Principle & Protocol: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Together, they provide information on thermal stability, phase transitions, and decomposition. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[13]
-
Expected Results & Interpretation:
-
The compound is expected to be thermally stable up to its melting/decomposition point, consistent with its high melting point of ~290 °C.[1][11]
-
TGA will show a significant mass loss step corresponding to the decomposition of the complex. Based on studies of other copper carboxylates, the final decomposition product in an inert or oxidizing atmosphere is typically a copper oxide.[15][16] This decomposition often occurs at temperatures above 280-300 °C.[15][17]
-
Summary of Key Characterization Data
| Technique | Parameter | Expected Result | Significance |
| FTIR | ν_asym(COO⁻) | ~1600-1624 cm⁻¹ | Confirms carboxylate formation |
| ν_sym(COO⁻) | ~1396-1397 cm⁻¹ | Confirms carboxylate formation | |
| XPS | Cu 2p₃/₂ Binding Energy | 932.5-932.7 eV | Confirms Cu(I) oxidation state |
| Satellite Peaks | Absent | Confirms Cu(I) oxidation state | |
| XRD | Coordination Mode | Chelating Bidentate | Elucidates ligand binding |
| Cu-O Bond Length | 1.94-2.06 Å | Confirms Cu-O bonding | |
| TGA/DSC | Decomposition Temp. | >280 °C | Determines thermal stability |
Part 3: Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a potent catalytic tool with direct relevance to the synthesis of biologically active molecules.
-
Catalyst for C-N Bond Formation: The construction of carbon-nitrogen bonds is one of the most frequent transformations in medicinal chemistry. CuMeSal has proven to be an efficient catalyst for the N-arylation of heterocycles and the Chan-Lam coupling of aryl boronic acids with N-heterocycles.[1][3] These reactions are critical for building the core scaffolds of numerous drugs. The use of this copper catalyst often allows for milder reaction conditions and greater functional group tolerance compared to other catalytic systems.[4]
-
Catalyst for C-C Bond Formation: The compound also facilitates reductive cross-coupling reactions, enabling the formation of new carbon-carbon bonds, which is essential for assembling complex molecular architectures.[2][11]
-
Relevance in Copper-Based Therapeutics: Research into copper complexes as therapeutic agents is a rapidly expanding field.[6] These complexes have demonstrated a wide range of biological activities, including enhanced anti-inflammatory effects compared to the parent ligands and potent antimicrobial and anticancer properties.[7][18] Understanding the synthesis and behavior of well-defined copper complexes like CuMeSal provides fundamental knowledge that can inform the design of new copper-based drugs.
Part 4: Safety and Handling
Proper handling of this compound is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[11]
-
Hazard Codes: H302, H315, H319, H335.[11]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Chemical Sensitivity: As an organocopper(I) compound, it can be sensitive to air and moisture, which can cause oxidation to Cu(II).[9][10] It is best handled and stored under an inert atmosphere (nitrogen or argon) to preserve its reactivity and purity.
-
Conclusion
This compound is a highly valuable and versatile compound for the modern chemist. This guide has provided a detailed framework for its synthesis via a reliable protocol and a comprehensive strategy for its characterization using a suite of analytical techniques. The rationale behind key experimental choices has been elucidated to provide a deeper understanding beyond simple procedural steps. With its proven efficacy as a catalyst in reactions vital to drug discovery and its relevance to the burgeoning field of medicinal copper complexes, a thorough mastery of the principles outlined herein will empower researchers to confidently synthesize, validate, and apply this important reagent in their scientific endeavors.
References
- 1. Buy this compound | 326477-70-7 [smolecule.com]
- 2. Cas 326477-70-7,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal applications of copper and its complexes- a review [wisdomlib.org]
- 8. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocopper chemistry - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. akjournals.com [akjournals.com]
- 14. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Introduction: Unveiling the Potential of a Versatile Organocopper Compound
An In-Depth Technical Guide to the Physical and Chemical Properties of Copper(I) 3-Methylsalicylate
This compound (CuMeSal) is an organometallic coordination complex that has garnered significant interest within the scientific community.[1] This compound, consisting of a copper ion in a +1 oxidation state chelated by a 3-methylsalicylate ligand, presents a unique combination of electronic and steric properties.[1] Its demonstrated utility as a catalyst in a variety of pivotal organic transformations, coupled with the broader therapeutic potential of copper salicylate complexes, positions this compound as a molecule of considerable importance for researchers, chemists, and professionals in drug development.[1]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, delving into its synthesis, structural characteristics, spectroscopic signature, thermal stability, and solubility. Furthermore, it explores the compound's applications, particularly in catalysis, and discusses the potential for its use in medicinal chemistry, drawing insights from related copper salicylate compounds. The information presented herein is intended to serve as a valuable resource for scientists seeking to understand and harness the capabilities of this versatile compound.
Molecular Structure and Physicochemical Properties
This compound is a solid organometallic compound with the chemical formula C₈H₇CuO₃.[2][3][4] The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₇CuO₃ |
| Molecular Weight | 214.69 g/mol [2][3][4] |
| CAS Number | 326477-70-7[2][3][4] |
| Appearance | Solid |
| Melting Point | 290-292 °C |
| Solubility | Notable solubility in organic solvents; limited solubility in water. |
Synthesis of this compound: Methodologies and Experimental Protocols
Several synthetic routes to this compound have been explored, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on the desired purity, yield, and available laboratory resources.
Method 1: Reaction of Basic Copper Carbonate with 3-Methylsalicylic Acid
This method is a straightforward approach based on the acid-base reaction between a copper salt and the carboxylic acid.
Protocol:
-
In a suitable reaction vessel, suspend basic copper carbonate (CuCO₃·Cu(OH)₂) in a minimal amount of deionized water.
-
Separately, dissolve a stoichiometric excess (approximately 2.2 molar equivalents) of 3-methylsalicylic acid in a suitable solvent such as ethanol.
-
Slowly add the 3-methylsalicylic acid solution to the stirring suspension of basic copper carbonate.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 60 °C) for several hours to ensure complete reaction.
-
The resulting solid product, this compound, is collected by vacuum filtration.
-
The product is washed with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The purified solid is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield the final product.
Method 2: Metathesis Reaction
This approach involves a double displacement reaction, often leveraging solubility differences to drive the reaction to completion.
Protocol:
-
Prepare a solution of copper(I) chloride (CuCl) in a suitable solvent. Due to the instability of CuCl in aqueous solutions, this is often performed in a non-aqueous or mixed-solvent system.
-
In a separate vessel, prepare a solution of sodium 3-methylsalicylate by reacting 3-methylsalicylic acid with one equivalent of sodium hydroxide in a suitable solvent.
-
Slowly add the copper(I) chloride solution to the sodium 3-methylsalicylate solution with vigorous stirring.
-
The precipitation of this compound is expected due to its lower solubility compared to sodium chloride.
-
The precipitate is collected by filtration, washed with the reaction solvent to remove the sodium chloride byproduct, and then dried under vacuum.
Spectroscopic and Thermal Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and thermal analysis techniques.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm the coordination of the 3-methylsalicylate ligand to the copper ion.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 | O-H stretch (phenolic) | Indicates the presence of the hydroxyl group. A broad peak may suggest hydrogen bonding. |
| ~1600-1550 | Asymmetric COO⁻ stretch | Shifted from the carboxylic acid C=O stretch (~1700 cm⁻¹) upon coordination to the metal ion.[5] |
| ~1440-1360 | Symmetric COO⁻ stretch | The difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode of the carboxylate group.[5] |
| ~600-400 | Cu-O stretch | Confirms the formation of the copper-oxygen bond. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For copper complexes, the position and intensity of the absorption bands are sensitive to the oxidation state and coordination environment of the copper ion.
-
Copper(I) complexes , with a d¹⁰ electronic configuration, are typically colorless as they lack d-d electronic transitions in the visible region.[6] Any observed absorptions are usually in the UV region and are attributed to charge transfer transitions (ligand-to-metal or metal-to-ligand).
-
In contrast, copper(II) complexes (d⁹) are often colored due to the presence of d-d transitions, which typically appear as a broad band in the visible region.[7]
For this compound, the UV-Vis spectrum is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region, consistent with its d¹⁰ configuration.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of a compound.
-
TGA measures the change in mass of a sample as a function of temperature. For copper carboxylates, the TGA thermogram typically shows decomposition steps corresponding to the loss of the organic ligand, ultimately leading to the formation of copper oxide as the final residue.[8]
-
DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and decomposition.
While specific TGA/DSC data for this compound is not extensively reported, its high melting point of 290-292 °C indicates significant thermal stability. The decomposition is expected to occur at higher temperatures, with the organic moiety breaking down and leaving behind a residue of copper(I) oxide or copper(II) oxide depending on the atmosphere.
Applications in Catalysis and Potential in Drug Development
The utility of this compound extends from synthetic organic chemistry to potential applications in the pharmaceutical sciences.
Catalysis
This compound has emerged as an efficient catalyst for a range of organic reactions, most notably carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[1][9]
-
N-Arylation of Heterocycles (Chan-Lam Coupling): This compound effectively catalyzes the coupling of aryl boronic acids with N-heterocycles under relatively mild conditions.[9] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The catalytic cycle is believed to involve the formation of a copper-amido intermediate followed by reductive elimination to form the C-N bond.
-
Other Catalytic Applications: this compound has also been employed as a catalyst in oxidative arylthiation, reductive cross-coupling, and various oxidation and reductive amination reactions.[1]
Potential in Drug Development
While specific studies on the biological activity of this compound are limited, the broader class of copper salicylate complexes has shown significant promise in medicinal chemistry.
-
Anti-inflammatory and Analgesic Properties: Copper(II) salicylate complexes have been demonstrated to possess potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of the parent salicylic acid.[10][11][12] These effects are thought to be mediated by a combination of the anti-inflammatory action of the salicylate and the role of copper in various physiological processes, including the modulation of inflammatory responses.[13][14]
-
Cytotoxicity and Anticancer Activity: Copper complexes, in general, are known to exhibit cytotoxic effects against various cancer cell lines.[15] The mechanism of cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the ability of copper to interfere with cellular processes.[16] The potential for this compound to exhibit such activities warrants further investigation.
The lipophilic nature of the 3-methylsalicylate ligand could potentially enhance the cellular uptake of the copper complex, a desirable characteristic for drug candidates. Further research is needed to fully elucidate the biological activity profile of this compound and to assess its therapeutic potential.
Conclusion
This compound is a multifaceted compound with a well-defined chemical identity and a growing list of applications. Its robust thermal stability, solubility in organic media, and catalytic prowess make it a valuable tool for synthetic chemists. The intriguing biological activities of related copper salicylate complexes suggest that this compound may also hold untapped potential in the realm of drug discovery and development. This guide has provided a foundational understanding of its key properties and applications, and it is hoped that it will inspire further research into this promising organocopper compound.
References
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. store.p212121.com [store.p212121.com]
- 5. researchgate.net [researchgate.net]
- 6. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 7. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper salicylate as an anti-inflammatory and analgesic agent in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drug-copper complex modulation of polymorphonuclear leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of copper salicylates applied to rats percutaneously in dimethyl sulphoxide with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of a dermally applied copper salicylate preparation (Alcusal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An appraisal of the anti-inflammatory activity of copper salts [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Copper(I) 3-Methylsalicylate: A Practical Guide to Synthesis, Characterization, and Single-Crystal X-ray Diffraction
An In-Depth Technical Guide
Abstract
Introduction: The Case for Structural Elucidation
The reactivity and catalytic prowess of a coordination complex are inextricably linked to its three-dimensional structure. For Copper(I) 3-methylsalicylate, understanding the precise coordination environment of the copper center, the binding mode of the 3-methylsalicylate ligand, and the intermolecular interactions in the solid state is paramount. Such knowledge can unlock pathways to catalyst optimization, inform reaction mechanisms, and guide the design of new, more effective copper-based reagents for pharmaceutical and materials science applications.
The 3-methylsalicylate ligand offers multiple potential coordination sites: the carboxylate group and the phenolic hydroxyl group. This versatility can lead to various structural motifs, from simple monomers to complex coordination polymers.[3] Definitive structural analysis via single-crystal X-ray diffraction is the only method that can unambiguously resolve these details, transforming our understanding of this catalyst from a "black box" reagent to a well-understood molecular entity.
Synthesis of High-Purity this compound
Expertise & Rationale: The synthesis of Copper(I) complexes requires careful consideration of the copper(I) ion's propensity for oxidation to the more stable copper(II) state, especially in the presence of air. The chosen synthetic strategy must therefore either utilize a stable Cu(I) precursor or involve the in situ reduction of a Cu(II) salt under conditions that prevent re-oxidation. The following protocol is based on the well-established reductive synthesis from a copper(II) salt, a method proven effective for generating analogous Cu(I) phosphine carboxylates.[4] Triphenylphosphine (PPh₃) serves a dual role: it acts as a reducing agent for Cu(II) and as a potential stabilizing ligand, although it is typically displaced by the primary carboxylate ligand during the reaction.
Experimental Protocol: Reductive Synthesis
Objective: To synthesize this compound from Copper(II) acetate and 3-methylsalicylic acid.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
3-Methylsalicylic acid
-
Triphenylphosphine (PPh₃)
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
System Inerting: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with dry nitrogen or argon for at least 15 minutes to create an inert atmosphere.
-
Reagent Addition: To the flask, add Copper(II) acetate monohydrate (1.0 mmol) and 3-methylsalicylic acid (1.05 mmol). The slight excess of the ligand helps ensure complete reaction of the copper salt.
-
Solvent Addition: Add 50 mL of methanol to the flask. The mixture will likely form a blue or green solution/suspension, characteristic of Cu(II) ions.
-
Reduction: In a separate flask, dissolve triphenylphosphine (2.5 mmol) in 20 mL of methanol. Add this solution dropwise to the stirring copper(II) solution at room temperature. A color change from blue/green to a lighter shade, and eventually to a colorless or pale yellow/off-white suspension, should be observed. This indicates the reduction of Cu(II) to Cu(I).
-
Reaction & Precipitation: Gently heat the reaction mixture to reflux (approx. 65 °C) under the inert atmosphere for 2-3 hours to ensure the reaction goes to completion. Upon cooling to room temperature, and further cooling in an ice bath, a solid precipitate of this compound should form.
-
Isolation & Washing: Isolate the solid product by filtration using a Büchner funnel, washing quickly with a small amount of cold methanol, followed by a generous wash with diethyl ether to remove any unreacted triphenylphosphine and other organic impurities.
-
Drying: Dry the resulting solid product under vacuum to yield the final compound.
Pre-Crystallographic Characterization
Trustworthiness: Before proceeding to crystallization trials, it is imperative to confirm the identity and purity of the bulk synthesized material. This step prevents wasted time and resources on crystallization attempts with impure or incorrect compounds.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirm ligand coordination | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of strong asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches. The separation (Δν = νₐₛ - νₛ) provides insight into the carboxylate coordination mode (e.g., monodentate, bidentate, bridging). |
| Elemental Analysis | Verify empirical formula | The experimentally determined percentages of Carbon and Hydrogen should match the calculated values for the target formula C₈H₇CuO₃. |
| Thermal Analysis (TGA/DSC) | Assess thermal stability and solvent content | A sharp melting/decomposition event should be observed around the reported 290-292 °C.[1][5] The absence of significant weight loss before this temperature in the TGA trace confirms the absence of coordinated solvent molecules. |
Single-Crystal Growth: The Gateway to Structure
Expertise & Rationale: Growing X-ray quality single crystals is often the most challenging step. The key is to create conditions where molecules can slowly and methodically assemble into a perfectly ordered lattice. This requires finding a suitable solvent system where the compound has moderate solubility and then slowly decreasing that solubility to induce crystallization.
Experimental Protocol: Solvent Diffusion for Crystallization
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Materials:
-
Synthesized and verified this compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (high-boiling, good coordinating solvents)
-
Diethyl ether or Hexane (low-boiling, poor coordinating anti-solvents)
-
Small vials or test tubes (e.g., 4 mL)
Step-by-Step Methodology:
-
Preparation: In a small vial, dissolve a small amount (5-10 mg) of the synthesized compound in the minimum amount of DMF or DMSO to achieve a clear, saturated solution. Gentle warming may be required.
-
Setup: Place this vial inside a larger jar containing a layer of the anti-solvent (diethyl ether or hexane). Ensure the liquid levels are such that the anti-solvent will not immediately mix.
-
Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the solvent layer, gradually reducing the solubility of the compound.
-
Incubation: Allow the setup to stand undisturbed in a vibration-free location for several days to weeks.
-
Harvesting: Monitor the vial for the formation of small, well-defined crystals. Once suitable crystals have formed, carefully harvest them using a pipette or by decanting the solvent.
The Core Directive: Single-Crystal X-ray Diffraction Analysis
This section outlines the workflow for analyzing a suitable single crystal, representing the authoritative standard for structural elucidation.
References
Spectroscopic data (NMR, IR, UV-Vis) of Copper(I) 3-methylsalicylate
An In-depth Technical Guide to the Spectroscopic Characterization of Copper(I) 3-Methylsalicylate
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound (CuMeSal), a versatile organometallic catalyst used in modern organic synthesis. While direct, exhaustive spectral libraries for this specific compound are not widely published, this document synthesizes available data, theoretical principles of coordination chemistry, and comparative analysis with related structures to present a robust predictive and interpretive framework for its characterization. We delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—offering field-proven insights into spectral interpretation, expected outcomes, and the causality behind the observed phenomena. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural and electronic properties of this important copper(I) complex.
Introduction: The Significance of this compound
This compound (CAS 326477-70-7) has emerged as a highly effective and economical catalyst in a variety of pivotal organic transformations.[1][2] Its primary utility is demonstrated in mediating carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, such as the Chan-Lam coupling and N-arylation of heterocycles, under relatively moderate conditions.[1][3] The efficacy of CuMeSal is intrinsically linked to its molecular structure: the coordination of the copper(I) ion by the 3-methylsalicylate ligand.
Accurate and unambiguous characterization is paramount to ensuring catalyst purity, stability, and reactivity. Spectroscopic methods provide a non-destructive window into the compound's electronic environment, coordination geometry, and the integrity of the ligand framework. This guide elucidates the characteristic spectral signatures that define this compound.
Molecular Structure and Coordination Chemistry
Understanding the spectroscopic data begins with the molecular structure. The 3-methylsalicylate anion is a bidentate ligand, coordinating to the copper(I) center through the oxygen atoms of both the phenolic hydroxyl group and the carboxylate group.[1] This chelation is fundamental to the stability and catalytic activity of the complex. The copper(I) ion possesses a d¹⁰ electronic configuration, rendering its complexes diamagnetic and generally colorless, unless ligand-to-metal charge transfer bands are present.[4][5]
Caption: Coordination of 3-methylsalicylate to Copper(I).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate and phenolic groups to the copper center. The analysis hinges on comparing the spectrum of the complex to that of the free ligand, 3-methylsalicylic acid.
Interpretation of Key Vibrational Bands:
-
O-H Stretching: In free 3-methylsalicylic acid, a broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. The phenolic O-H stretch appears as a sharper band around 3200-3600 cm⁻¹. Upon coordination to copper(I), the phenolic proton is displaced, leading to the disappearance of the phenolic O-H stretching band.
-
C=O Stretching: The carboxylic acid carbonyl (C=O) stretch in the free ligand is found at approximately 1650-1680 cm⁻¹. Upon deprotonation and coordination, this single band is replaced by two distinct stretches:
-
The separation (Δ) between the asymmetric and symmetric stretching frequencies (Δ = νₐₛ - νₛ) provides insight into the coordination mode. A large separation (typically > 200 cm⁻¹) is indicative of a monodentate coordination, while a smaller separation suggests bidentate or bridging coordination modes. For this compound, the expected bidentate chelation would result in a moderate Δ value.
| Vibrational Mode | Free Ligand (3-Methylsalicylic Acid) | This compound Complex | Rationale for Shift |
| Phenolic O-H Stretch | ~3200-3600 cm⁻¹ | Absent | Deprotonation upon coordination to the Cu(I) center. |
| Carboxylic Acid C=O Stretch | ~1650-1680 cm⁻¹ | Absent | Replaced by asymmetric and symmetric carboxylate stretches upon deprotonation. |
| Asymmetric Carboxylate Stretch (νₐₛ) | N/A | ~1600-1624 cm⁻¹[1] | Formation of the carboxylate anion and coordination to the metal center, leading to delocalization of charge. |
| Symmetric Carboxylate Stretch (νₛ) | N/A | ~1396-1397 cm⁻¹[1] | Formation of the carboxylate anion and coordination to the metal center. |
| C-O Stretch (Phenolic) | ~1200-1300 cm⁻¹ | Shift to higher frequency | Increased C-O bond order due to coordination of the lone pair of oxygen to the copper ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Diamagnetic Perspective
As a d¹⁰ metal complex, this compound is diamagnetic and therefore amenable to high-resolution NMR spectroscopy.[4][6] This allows for detailed characterization of the ligand's structure in solution. The analysis focuses on the changes in the ¹H and ¹³C NMR spectra relative to the free 3-methylsalicylic acid ligand.
¹H and ¹³C NMR Spectroscopy
The definitive feature of complexation is the coordination-induced shift (CIS) of proton and carbon signals. While a definitive spectrum is not published, a predictive analysis based on the known spectrum of 3-methylsalicylic acid is highly informative.[7]
-
Aromatic Protons: The three protons on the aromatic ring of the ligand will experience shifts upon coordination. The electron-donating effect of the copper center will alter the electron density distribution in the ring, typically causing downfield shifts for protons ortho and para to the coordinating oxygen atoms.
-
Methyl Protons: The methyl group protons are more distant from the coordination center and are expected to show a smaller, though potentially measurable, shift.
-
Labile Protons: The acidic protons of the carboxyl and phenolic groups of the free ligand will be absent in the ¹H NMR spectrum of the complex, providing clear evidence of coordination.
-
¹³C NMR: The carbon atoms directly bonded to the coordinating oxygen atoms (the carboxylate carbon and the phenolic carbon) are expected to show the most significant shifts.
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Change upon Complexation |
| Aromatic CH | Downfield shift | Variable shifts | Alteration of the aromatic system's electron density due to coordination with the Cu(I) ion. |
| Methyl (CH₃) | Minor shift | Minor shift | Remote from the coordination center, thus experiencing a weaker inductive effect. |
| Carboxyl (COOH) | Signal disappears | Significant shift | Deprotonation and direct involvement in coordination. The resonance of the carboxylate carbon is sensitive to its environment. |
| Phenolic (OH) | Signal disappears | Significant shift | Deprotonation and direct coordination to the copper center. |
⁶³/⁶⁵Cu NMR Spectroscopy
Direct observation of the copper nucleus is possible but challenging. Both ⁶³Cu and ⁶⁵Cu isotopes are NMR active but are quadrupolar nuclei, which often leads to very broad signals.[8] The line width is highly dependent on the symmetry of the electric field gradient at the nucleus. For a successful ⁶³/⁶⁵Cu NMR experiment, the following should be considered:
-
Symmetry: Signals are sharpest for highly symmetric coordination environments, such as perfect tetrahedral or linear geometries.[4] Deviations from high symmetry, as may exist in CuMeSal in solution, can lead to signals that are too broad to detect with standard high-resolution spectrometers.
-
Purity: The presence of even trace amounts of paramagnetic Cu(II) can cause significant line broadening, rendering the Cu(I) signal unobservable.[4]
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
The UV-Vis spectrum provides insight into the electronic structure of the complex.
-
d-d Transitions: Due to the completely filled d-shell (d¹⁰) of the Cu(I) ion, electronic transitions between d-orbitals (d-d transitions) are not possible.[5] Consequently, Cu(I) complexes are typically not colored in the way that many d⁹ Cu(II) or other transition metal complexes are.
-
Ligand-Centered Transitions: The spectrum will be dominated by absorptions arising from π→π* transitions within the aromatic system of the 3-methylsalicylate ligand. These are typically intense bands found in the UV region (< 350 nm).
-
Ligand-to-Metal Charge Transfer (LMCT): It is possible to observe LMCT bands, where an electron is excited from a ligand-based orbital to an empty orbital on the metal center (e.g., the 4s orbital of Cu(I)). These bands, if present, typically appear at the lower energy edge of the UV region or in the visible region and can impart a pale yellow or orange color to the compound. The exact position and intensity depend on the solvent and the precise coordination geometry.[9][10]
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation for this compound |
| IR | Asymmetric Carboxylate Stretch (νₐₛ) | ~1600-1624 cm⁻¹[1] |
| Symmetric Carboxylate Stretch (νₛ) | ~1396-1397 cm⁻¹[1] | |
| Phenolic O-H Stretch | Absent | |
| ¹H NMR | Aromatic & Methyl Protons | Signals present, shifted relative to the free ligand. |
| Carboxyl & Phenolic Protons | Signals absent. | |
| ¹³C NMR | Carboxylate & Phenolic Carbons | Signals present, significantly shifted from free ligand positions. |
| UV-Vis | d-d Transitions | Absent (d¹⁰ configuration).[5] |
| Ligand π→π* Transitions | Intense absorptions in the UV region (<350 nm). | |
| LMCT Bands | Possible low-intensity bands in the near-UV or visible region. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for synthesizing copper(I) carboxylates.[1][11][12]
Caption: General workflow for synthesis.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Copper(I) oxide (1.0 eq) and 3-methylsalicylic acid (2.0-2.2 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, acetonitrile) to the flask. The solvent should be chosen to facilitate the reaction while allowing for easy isolation of the product.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent the oxidation of Cu(I) to Cu(II).
-
Reaction: Heat the mixture to reflux and maintain stirring for several hours until the reaction is complete (monitor by TLC or disappearance of starting materials).
-
Isolation: Cool the mixture to room temperature. The product, which is often a solid, can be isolated by filtration.
-
Purification: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the final product under vacuum to remove residual solvent.
Spectroscopic Sample Preparation
-
IR Spectroscopy: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
NMR Spectroscopy: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or CDCl₃). The choice of solvent is critical, as solubility and potential ligand exchange can affect the spectrum. Ensure the sample is free of paramagnetic Cu(II) impurities.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). Record the spectrum in a quartz cuvette against a solvent blank.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. IR spectroscopy provides definitive evidence of ligand coordination through the disappearance of the phenolic O-H band and the appearance of characteristic asymmetric and symmetric carboxylate stretches. NMR spectroscopy, leveraging the diamagnetic nature of the Cu(I) center, confirms the ligand structure in solution and demonstrates coordination through the absence of acidic protons and shifts in the aromatic signals. Finally, UV-Vis spectroscopy aligns with the d¹⁰ electronic configuration, showing ligand-centered transitions rather than d-d bands. Together, these methods provide a comprehensive and self-validating fingerprint for the identity, purity, and structural integrity of this important catalyst.
References
- 1. Buy this compound | 326477-70-7 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 6. Paramagnetic copper(II) and diamagnetic copper(I) complexes with N3S2 and N2S2 ligands: an EPR and 1H NMR study | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
- 7. 3-Methylsalicylic acid(83-40-9) 1H NMR [m.chemicalbook.com]
- 8. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies | Semantic Scholar [semanticscholar.org]
- 12. Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies [mdpi.com]
A Technical Guide to the Thermal Stability and Decomposition of Copper(I) 3-Methylsalicylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Copper(I) 3-methylsalicylate. While this compound is recognized for its catalytic activity in organic synthesis, a detailed understanding of its thermal behavior is crucial for ensuring its safe handling, storage, and application in various thermally-influenced processes.[1][2][3] This document outlines the theoretical framework for its decomposition, proposes a systematic experimental approach for its characterization, and discusses the kinetic analysis of its thermal degradation. The methodologies described herein are grounded in established principles of thermal analysis and draw parallels from the known behavior of related copper carboxylate compounds.
Introduction to this compound
This compound, with the chemical formula C₈H₇CuO₃, is a coordination complex that has garnered significant interest as a catalyst in a variety of organic reactions, including N-arylation and cross-coupling reactions.[1] Its efficacy as a catalyst is attributed to the copper(I) center, which facilitates a range of transformative chemical processes.[3] The structure of the compound, featuring a copper(I) ion coordinated to a 3-methylsalicylate ligand, is depicted below.
Given its application in reactions that may be conducted at elevated temperatures, a thorough understanding of its thermal stability is paramount. This guide will delve into the critical aspects of its thermal decomposition, providing a roadmap for researchers to systematically investigate this property.
Predicted Thermal Decomposition Pathway
Based on the thermal behavior of other copper carboxylates, a multi-stage decomposition process for this compound is anticipated.[4][5] The decomposition is likely to be initiated by the decarboxylation of the salicylate ligand, followed by the reduction of the copper center and subsequent decomposition of the organic fragments.
A proposed decomposition pathway is as follows:
-
Initial Desorption/Dehydration: If the sample contains any adsorbed solvent or water molecules, an initial mass loss will be observed at lower temperatures, typically below 150 °C.
-
Decarboxylation: The primary decomposition step is expected to be the loss of carbon dioxide from the carboxylate group of the 3-methylsalicylate ligand. This is a common decomposition pathway for metal carboxylates.[6][7]
-
Formation of Intermediates: The decarboxylation may lead to the formation of intermediate copper-containing species and organic fragments derived from the methylsalicylate moiety.
-
Reduction of Copper(I): Depending on the atmosphere, the copper(I) may be reduced to metallic copper or oxidized to copper(II) oxide. In an inert atmosphere, reduction to elemental copper is more likely.
-
Decomposition of Organic Residue: The remaining organic fragments will likely undergo further decomposition at higher temperatures, potentially leaving a residue of metallic copper or copper oxide.
The following diagram illustrates the proposed general workflow for investigating this decomposition pathway.
Experimental Methodologies
To comprehensively characterize the thermal stability and decomposition of this compound, a combination of thermal analysis techniques is recommended.
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
Simultaneous TGA-DSC provides information on mass loss as a function of temperature (TGA) and the associated thermal events (endothermic or exothermic) (DSC).
Protocol:
-
Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen). This will help elucidate the decomposition mechanism and the nature of the final residue.
-
Flow Rate: Maintain a constant purge gas flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
From the TGA curve, determine the onset and end temperatures of each decomposition step and the corresponding mass loss.
-
From the DSC curve, identify whether each decomposition step is endothermic or exothermic.
-
Evolved Gas Analysis using TGA-Mass Spectrometry (TGA-MS)
TGA-MS couples the TGA instrument to a mass spectrometer, allowing for the identification of the gaseous products evolved during decomposition.
Protocol:
-
Instrument Setup: Couple the outlet of the TGA to the inlet of the mass spectrometer via a heated transfer line.
-
TGA Method: Use the same temperature program and inert atmosphere as in the TGA-DSC experiment.
-
MS Method: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) to detect expected fragments such as CO₂ (m/z 44), H₂O (m/z 18), and organic fragments from the 3-methylsalicylate ligand.
-
Data Analysis: Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gases at each stage of decomposition.
The following diagram illustrates the setup for a TGA-MS experiment.
Data Presentation and Interpretation
The quantitative data obtained from the thermal analysis experiments should be summarized in a clear and concise manner.
| Thermal Analysis Parameter | Expected Observation | Significance |
| TGA Onset Decomposition Temp. | To be determined experimentally. | Indicates the initiation of thermal degradation. |
| TGA Mass Loss Stages | Multiple steps are anticipated. | Corresponds to the loss of specific molecular fragments. |
| Final Residue Mass (%) | To be determined. | Helps in identifying the final decomposition product. |
| DSC Peak Temperatures | To be determined. | Indicates temperatures of maximum reaction rates. |
| DSC Enthalpy Changes (ΔH) | Endothermic or exothermic peaks. | Characterizes the energetics of the decomposition processes. |
| Major Evolved Gases (from MS) | CO₂, H₂O, organic fragments. | Confirms the proposed decomposition pathway. |
Kinetics of Decomposition
The study of the decomposition kinetics provides valuable information about the reaction mechanism and the stability of the material. Isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) method, are recommended as they do not require prior knowledge of the reaction model.[6][8]
Kinetic Analysis Workflow:
-
Multiple Heating Rate Experiments: Perform TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Data Collection: For each heating rate, record the temperature at which specific conversion fractions (α) are reached.
-
OFW Analysis: Plot ln(β) versus 1/T for each value of α, where β is the heating rate and T is the absolute temperature.
-
Activation Energy Calculation: The activation energy (Ea) can be determined from the slope of the resulting parallel lines (Slope = -0.4567 * Ea / R, where R is the gas constant).
-
Interpretation: A constant value of Ea over a range of α suggests a single-step decomposition mechanism, while a variation in Ea indicates a more complex, multi-step process.
Conclusion
This technical guide provides a robust framework for the comprehensive investigation of the thermal stability and decomposition of this compound. By employing a combination of TGA-DSC and TGA-MS, researchers can elucidate the decomposition pathway, identify the evolved gaseous products, and characterize the thermal stability of this important catalyst. Furthermore, kinetic analysis using isoconversional methods will provide deeper insights into the decomposition mechanism. The methodologies and predictive insights presented herein are intended to empower researchers in the safe and effective utilization of this compound in their applications.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
An In-depth Technical Guide to the Solubility of Copper(I) 3-methylsalicylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Copper(I) 3-methylsalicylate (CuMeSal). Given the scarcity of publicly available quantitative solubility data for this compound, this document focuses on predicting its solubility in various organic solvents based on fundamental chemical principles and the properties of its constituent parts. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize copper complexes in their work.
Introduction to this compound
This compound, with the chemical formula C₈H₇CuO₃, is an organometallic compound that has garnered interest as a catalyst in various organic reactions.[1][2] It is recognized for its role in facilitating carbon-carbon and carbon-nitrogen bond formation.[3] The compound consists of a copper(I) cation coordinated to a 3-methylsalicylate anion.[3] The 3-methylsalicylate ligand, derived from 3-methylsalicylic acid, provides a bidentate coordination environment for the copper ion through its carboxylate and hydroxyl groups. The overall properties of the complex, including its solubility, are dictated by the interplay between the metallic center and the organic ligand.
Understanding the solubility of this compound is paramount for its practical application. In fields such as catalysis and pharmaceutical development, the choice of solvent can significantly impact reaction kinetics, product yields, and the ease of purification. A well-chosen solvent can ensure a homogeneous reaction medium, leading to more efficient and reproducible outcomes.
Predicted Solubility Profile of this compound
In the absence of extensive empirical data, the solubility of this compound in organic solvents can be predicted by applying the "like dissolves like" principle and considering the polarity of both the solute and the potential solvents.[4] The molecule possesses both polar (the copper-carboxylate and hydroxyl functionalities) and nonpolar (the methyl-substituted benzene ring) characteristics.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Likely Soluble | These solvents possess high dielectric constants and are effective at solvating metal cations and coordinating to them, which can enhance the dissolution of copper complexes.[5][6] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability of these solvents to form hydrogen bonds might facilitate interaction with the hydroxyl and carboxylate groups of the ligand. However, the overall complex may have limited solubility. |
| Nonpolar | Toluene, Hexane | Likely Insoluble to Sparingly Soluble | The nonpolar nature of these solvents makes them poor candidates for dissolving a coordination complex with significant polar character. The nonpolar part of the ligand might offer some affinity, but it is unlikely to overcome the polarity of the metal-ligand core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have intermediate polarity and may offer some limited solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Insoluble to Sparingly Soluble | While THF can be a coordinating solvent, the overall low polarity of ethers suggests limited solubility for this complex. |
It is important to note that copper(I) complexes can sometimes be unstable in solution and may undergo dissociation or other reactions, which can affect solubility measurements.[7]
Experimental Protocol for Solubility Determination: The Isothermal Saturation Method
The most reliable method for determining the equilibrium solubility of a compound is the isothermal saturation method, often referred to as the shake-flask method.[5][8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
High-purity organic solvents of interest
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Sealed glass vials (e.g., 20 mL scintillation vials) with chemically resistant caps
-
Analytical balance (±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is achieved.[9]
-
Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[9] It is advisable to conduct preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is recommended to draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the collected sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of this compound.
Analytical Quantification
The concentration of the dissolved this compound can be determined by several methods:
-
UV-Vis Spectrophotometry: This is a common and accessible technique.[10] A calibration curve should be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured at the wavelength of maximum absorbance (λmax) of the complex.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a more selective and sensitive quantification.[11][12] A suitable column and mobile phase must be developed, and the method validated for linearity, accuracy, and precision.
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
Visual Workflow for Solubility Determination
Caption: Workflow for the isothermal saturation method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature.[13] However, this is not always the case and should be determined experimentally.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.[4]
-
Presence of Coordinating Ligands: The solubility of copper(I) salts can be significantly enhanced in the presence of other coordinating ligands in the solvent.[5] These ligands can form more soluble complexes with the copper(I) ion.
-
Purity of the Compound: Impurities in the this compound can affect its crystal lattice energy and, consequently, its solubility.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Are copper(I) complexes tough enough to be processed from solution? [spie.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. sci-arch.org [sci-arch.org]
- 11. peerj.com [peerj.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pure.ul.ie [pure.ul.ie]
The Ascendancy of Copper(I) 3-Methylsalicylate in Modern Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficient, cost-effective, and environmentally benign catalytic systems is paramount. While palladium has long reigned as the workhorse of cross-coupling chemistry, the abundance, low cost, and low toxicity of copper have propelled it to the forefront of catalytic innovation. Among the diverse array of copper-based catalysts, Copper(I) 3-methylsalicylate has emerged as a particularly versatile and potent contender, demonstrating remarkable efficacy in a range of pivotal bond-forming reactions. This guide provides an in-depth exploration of the synthesis, characterization, and catalytic prowess of this compound, offering field-proven insights and detailed protocols for its application.
Introduction to this compound: A Catalyst of Growing Significance
This compound, also known as CuMeSal, is a coordination complex that has garnered significant attention for its catalytic activity in a variety of organic transformations.[1][2] Its utility spans from classic Ullmann-type condensations to modern Chan-Lam couplings, facilitating the construction of carbon-heteroatom and carbon-carbon bonds that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The 3-methylsalicylate ligand is not merely a spectator anion; its bidentate nature, arising from the carboxylate and hydroxyl moieties, is believed to play a crucial role in stabilizing the catalytically active copper(I) center and modulating its reactivity.[6]
Key Advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like palladium.
-
Low Toxicity: Copper exhibits lower toxicity, a critical consideration in pharmaceutical synthesis.
-
Versatility: It effectively catalyzes a broad spectrum of reactions, including C-N, C-O, C-S, and C-C bond formations.[7][8]
-
Air Stability: While many Cu(I) compounds are sensitive to oxidation, certain carboxylate complexes, including CuMeSal, exhibit reasonable stability, simplifying handling procedures.
Synthesis and Characterization of this compound
The reliable synthesis and thorough characterization of the catalyst are foundational to reproducible catalytic results. While a definitive, single-source protocol for this compound is not extensively documented, a robust synthesis can be adapted from general procedures for copper(I) carboxylates. The following proposed method involves the in-situ reduction of a copper(II) salt in the presence of the 3-methylsalicylate ligand.
Synthesis of the Precursor: 3-Methylsalicylic Acid
The journey to this compound begins with its organic ligand. 3-Methylsalicylic acid is commonly synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the sodium salt of o-cresol.
Experimental Protocol: Synthesis of 3-Methylsalicylic Acid
-
Sodium o-cresolate formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve o-cresol (1.0 equiv) in a suitable solvent such as toluene.
-
Carefully add sodium hydroxide (1.0 equiv) and heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the anhydrous sodium o-cresolate.
-
Carboxylation: Once the salt is dry, cool the reaction vessel and introduce dry carbon dioxide gas under pressure (typically 5-10 atm).
-
Heat the mixture to 130-150 °C and maintain vigorous stirring for several hours.
-
Work-up and Purification: After cooling and venting the excess CO₂, dissolve the solid reaction mixture in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude 3-methylsalicylic acid.
-
Collect the solid by filtration and recrystallize from hot water or an ethanol/water mixture to yield pure 3-methylsalicylic acid.
Proposed Synthesis of this compound
This protocol is based on the reduction of a copper(II) source. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Copper(I) product.
Experimental Protocol: Synthesis of this compound
-
Preparation of Copper(II) 3-methylsalicylate: In a round-bottom flask, dissolve 3-methylsalicylic acid (2.0 equiv) in ethanol. In a separate flask, dissolve copper(II) sulfate pentahydrate (1.0 equiv) in water.
-
Slowly add the copper(II) sulfate solution to the ethanolic solution of 3-methylsalicylic acid with stirring. A precipitate of copper(II) 3-methylsalicylate will form.
-
Isolate the copper(II) complex by filtration, wash with water and then ethanol, and dry under vacuum.
-
Reduction to this compound: Suspend the dry copper(II) 3-methylsalicylate in a non-aqueous, degassed solvent like acetonitrile or toluene under an inert atmosphere.
-
Introduce a mild reducing agent. A suitable choice is ascorbic acid (1.0-1.5 equiv), which is effective and its oxidized form is easily removed. Alternatively, hydrazine hydrate can be used, with the advantage that the oxidation product is nitrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating until a color change indicates the reduction is complete (e.g., from blue/green of Cu(II) to a brown or red solid typical of Cu(I) complexes).
-
Isolation and Handling: Isolate the solid this compound by filtration under an inert atmosphere. Wash the product with the degassed solvent and dry under high vacuum.
-
Store the final product under an inert atmosphere to maintain its +1 oxidation state.
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized catalyst.
Table 1: Physicochemical and Spectroscopic Data for 3-Methylsalicylic Acid and its Copper Complexes
| Compound | Appearance | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
| 3-Methylsalicylic Acid | White solid | 165.5 | ~3200-2500 (O-H, carboxylic acid), ~1660 (C=O), ~1610, 1480 (C=C, aromatic) | Varies with solvent. In DMSO-d₆: ~13.0 (br s, 1H, COOH), ~9.9 (br s, 1H, OH), ~7.6 (d, 1H), ~7.3 (d, 1H), ~6.8 (t, 1H), ~2.2 (s, 3H, CH₃)[9] |
| Copper(II) 3-methylsalicylate | Blue/Green solid | Decomposes | ~1580 (asymmetric COO⁻), ~1400 (symmetric COO⁻)[10] | Paramagnetically broadened |
| This compound | Brown to Red Solid | 290-292[11] | ~1550 (asymmetric COO⁻), ~1380 (symmetric COO⁻)[12] | Diamagnetic, but often poorly soluble. Signals would be sharp but may be broad due to aggregation.[13][14] |
Note: The IR stretching frequencies of the carboxylate group are sensitive to its coordination mode (ionic, unidentate, bidentate, or bridging). The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies can provide insight into the coordination geometry.[12]
Catalytic Applications: A Showcase of Versatility
This compound is a highly effective catalyst for a range of cross-coupling reactions. Its utility is particularly pronounced in the formation of C-N, C-O, and C-S bonds.
C-N Bond Formation: Ullmann and Chan-Lam Couplings
The formation of C-N bonds is a cornerstone of medicinal chemistry. CuMeSal has proven to be an efficient catalyst for both the Ullmann condensation (coupling of an amine with an aryl halide) and the Chan-Lam coupling (coupling of an amine with an aryl boronic acid).[1][2] The Chan-Lam reaction is often preferred due to its milder reaction conditions and the use of air as the terminal oxidant.[4]
Experimental Protocol: Chan-Lam N-Arylation of Imidazole
-
Reaction Setup: To a reaction vial, add imidazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), this compound (5-15 mol%), and a base such as K₂CO₃ (2.0 equiv).[1]
-
Add a suitable solvent, such as methanol or DMSO.[1]
-
Stir the reaction mixture in a vessel open to the air at a temperature ranging from room temperature to 65 °C.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-arylated imidazole.
Table 2: Representative Yields for Chan-Lam N-Arylation with CuMeSal [1]
| Aryl Boronic Acid | N-Heterocycle | Product | Yield (%) |
| 4-Cyanophenylboronic acid | Imidazole | 1-(4-Cyanophenyl)-1H-imidazole | 77 |
| 4-Nitrophenylboronic acid | Imidazole | 1-(4-Nitrophenyl)-1H-imidazole | 81 |
| 4-Methoxyphenylboronic acid | Imidazole | 1-(4-Methoxyphenyl)-1H-imidazole | 69 |
| Phenylboronic acid | Benzimidazole | 1-Phenyl-1H-benzo[d]imidazole | 75 |
C-O Bond Formation: The Ullmann Ether Synthesis
The synthesis of diaryl ethers, a common motif in natural products and pharmaceuticals, can be effectively achieved through the Ullmann condensation. CuMeSal facilitates this transformation under relatively mild conditions compared to traditional protocols that require high temperatures and stoichiometric copper.[15]
Caption: General workflow for Ullmann ether synthesis.
C-S Bond Formation: Thioether Synthesis
The construction of C-S bonds is crucial for the synthesis of many sulfur-containing drugs and materials. Copper-catalyzed thioetherification of aryl halides or aryl boronic acids with thiols provides a powerful route to aryl thioethers.[9][16] While specific protocols for CuMeSal in this context are less common, its efficacy in related couplings suggests high potential. The reaction generally proceeds under conditions similar to C-N and C-O couplings.
General Protocol: Copper-Catalyzed S-Arylation of Thiols
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl halide or aryl boronic acid (1.0 equiv), the thiol (1.2 equiv), this compound (5-10 mol%), and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) in a dry solvent such as DMF or dioxane.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Mechanistic Insights: The Role of the 3-Methylsalicylate Ligand
The mechanism of copper-catalyzed cross-coupling reactions is complex and often debated. However, a general consensus points towards a catalytic cycle involving Cu(I) and Cu(III) intermediates.[15][17] The 3-methylsalicylate ligand is proposed to play a multifaceted role in this process.
-
Stabilization of Cu(I): The bidentate coordination of the carboxylate and hydroxyl groups can stabilize the catalytically active Cu(I) species, preventing disproportionation into Cu(0) and Cu(II).
-
Facilitating Oxidative Addition: The ligand environment influences the electronic properties of the copper center, potentially lowering the energy barrier for the oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate.
-
Promoting Reductive Elimination: The ligand may also facilitate the final reductive elimination step, where the C-N, C-O, or C-S bond is formed, regenerating the Cu(I) catalyst.
Caption: A plausible catalytic cycle for the Chan-Lam coupling.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile catalyst in the synthetic chemist's toolbox. Its ability to promote crucial bond-forming reactions under mild conditions, coupled with the economic and environmental benefits of copper, makes it an attractive alternative to traditional palladium-based systems. For researchers in drug development, the use of a low-toxicity catalyst like CuMeSal is particularly advantageous for late-stage functionalization and process chemistry.
Future research will likely focus on expanding the substrate scope of CuMeSal-catalyzed reactions, developing asymmetric variants, and further elucidating the intricate mechanistic details to enable the rational design of even more efficient copper catalysts. The continued exploration of copper(I) carboxylates promises to unlock new and powerful strategies for the construction of complex molecules, driving innovation across the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. This compound [myskinrecipes.com]
- 6. Copper(I) carboxylates: preparations and infrared and mass spectral features - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. lookchem.com [lookchem.com]
- 9. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols [organic-chemistry.org]
- 10. Copper-catalyzed oxidative amidation of aldehydes with amine salts: synthesis of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound 326477-70-7 [sigmaaldrich.com]
- 12. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 13. 1H NMR studies of reactions of copper complexes with human blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H NMR global diatropicity in copper hydride complexes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
An In-Depth Technical Guide to Copper(I) 3-Methylsalicylate (CAS 326477-70-7): Properties, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) 3-methylsalicylate (CuMeSal) is an organometallic compound that has emerged as a versatile and efficient catalyst in modern organic synthesis.[1] Characterized by a copper(I) center coordinated to a 3-methylsalicylate ligand, this air-stable solid has garnered significant attention for its ability to facilitate a range of cross-coupling reactions under mild conditions.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and catalytic applications of this compound, with a particular focus on its utility in the formation of carbon-heteroatom and carbon-carbon bonds, which are pivotal transformations in the synthesis of pharmaceuticals and other functional materials.
Physicochemical Properties
This compound is a solid substance with a melting point in the range of 290-292 °C.[3] Its molecular formula is C₈H₇CuO₃, corresponding to a molecular weight of approximately 214.69 g/mol .[3][4] The compound consists of a copper(I) ion coordinated to the 3-methylsalicylate anion, which acts as a bidentate ligand through the oxygen atoms of both the carboxylate and the phenolic hydroxyl groups.[1]
| Property | Value |
| CAS Number | 326477-70-7 |
| Molecular Formula | C₈H₇CuO₃ |
| Molecular Weight | 214.69 g/mol |
| Appearance | Solid |
| Melting Point | 290-292 °C |
| Synonyms | CuMeSal, [2-(Hydroxy-κO)-3-methylbenzoato-κO]copper |
Synthesis
The synthesis of this compound is typically achieved through the reaction of a copper(I) salt, such as copper(I) oxide, with 3-methylsalicylic acid in a suitable solvent.[3] The 3-methylsalicylate ligand is derived from its corresponding acid, 3-methylsalicylic acid.
Synthesis of 3-Methylsalicylic Acid
The precursor, 3-methylsalicylic acid, is commonly synthesized via the Kolbe-Schmitt reaction.[1][5] This process involves the carboxylation of sodium m-cresolate under elevated temperature and pressure of carbon dioxide.[6]
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach involves the direct reaction of copper(I) oxide with 3-methylsalicylic acid.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Theoretical studies on the electronic structure of Copper(I) 3-methylsalicylate
An In-Depth Technical Guide to the Theoretical Study of the Electronic Structure of Copper(I) 3-Methylsalicylate
Abstract
This compound has emerged as a versatile and efficient catalyst in a variety of organic transformations.[1][2][3] A fundamental understanding of its electronic structure is paramount to elucidating the mechanisms of these catalytic cycles and to rationally designing more effective catalysts. This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. In the absence of direct experimental or theoretical studies on this specific complex, we present a robust, field-proven computational methodology based on Density Functional Theory (DFT). This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for executing such a study.
Introduction: The Rationale for a Theoretical Investigation
This compound, a coordination compound with the molecular formula C₈H₇CuO₃, is recognized for its catalytic prowess, particularly in facilitating carbon-carbon and carbon-nitrogen bond formations.[2][3] The reactivity and selectivity of a transition metal catalyst are intrinsically linked to its electronic properties—the distribution of electrons in its molecular orbitals, the nature of its metal-ligand bonds, and its coordination environment.
The Copper(I) ion possesses a d¹⁰ electron configuration, which typically results in diamagnetic complexes with a preference for low coordination numbers, commonly two, three, or four. This closed-shell configuration influences the bonding, which is expected to have significant covalent character through ligand-to-metal donation into the copper 4s and 4p orbitals. The 3-methylsalicylate ligand is a bidentate ligand, coordinating to the copper center through the oxygen atoms of the carboxylate and the hydroxyl groups. The electronic nature of this ligand, including the inductive effect of the methyl group and the resonance effects of the aromatic ring, will modulate the electronic environment of the copper center.
A thorough theoretical investigation using quantum chemical methods can provide invaluable insights into:
-
The preferred coordination geometry of the complex.
-
The nature of the Cu-O bonds.
-
The energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity.
-
The charge distribution within the molecule.
This guide outlines a reliable computational protocol to explore these facets, thereby providing a foundational understanding of the electronic landscape of this compound.
Proposed Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) has proven to be a powerful and accurate tool for studying the electronic structure of transition metal complexes, offering a favorable balance between computational cost and accuracy.[4][5][6] Our proposed methodology is grounded in established practices for similar copper complexes.
Choice of Functional and Basis Set
The selection of an appropriate functional and basis set is critical for obtaining reliable results.
-
Functional: Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, are often well-suited for transition metal complexes. The B3LYP functional is a widely used and well-validated choice for a broad range of systems, including copper complexes.[6][7] For potentially more accurate results, especially concerning reaction barriers, the M06-L functional could also be considered.[5]
-
Basis Set: A combination of basis sets is recommended to accurately describe both the heavy copper atom and the lighter main group elements.
-
For Copper (Cu): The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is a computationally efficient choice that treats the inner core electrons with a potential and the valence electrons with a double-zeta basis set.[6][8]
-
For Carbon (C), Oxygen (O), and Hydrogen (H): The 6-31+G(d,p) basis set is a good choice.[4][9] It includes polarization functions on heavy atoms (d) and hydrogens (p) to describe non-spherical electron distributions, and diffuse functions (+) on heavy atoms to properly model anions and systems with lone pairs.
-
Dispersion Correction
For Cu(I) complexes, which can exhibit weaker interactions, it is advisable to include an empirical dispersion correction, such as Grimme's D3 correction, to account for van der Waals forces.[4][5] This is often denoted as, for example, B3LYP-D3 .
Solvation Model
To simulate the electronic structure in a solution, which is often the relevant environment for catalysis, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.[6] The solvent can be chosen to match experimental conditions (e.g., methanol, as mentioned in some synthesis protocols[3]).
Workflow for Electronic Structure Analysis
The following workflow provides a logical progression from initial structure to in-depth electronic analysis.
Caption: A flowchart of the proposed computational workflow.
Geometry Optimization and Frequency Calculation
The first step is to determine the most stable three-dimensional structure of the complex. This is achieved through a geometry optimization calculation. Following this, a frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
Analysis of the Electronic Structure
Once a stable geometry is obtained, a detailed analysis of the electronic structure can be performed.
-
Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For a d¹⁰ Cu(I) complex, the HOMO is expected to have significant metal d-orbital character, while the LUMO is likely to be centered on the ligand's π* system.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for translating the complex wavefunction into intuitive chemical concepts like bonds, lone pairs, and atomic charges.[10][11][12] It can quantify the nature of the Cu-O bonds (covalent vs. ionic character) and describe the donor-acceptor interactions between the ligand's lone pairs and the empty orbitals of the copper atom.
-
Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the partial atomic charges on each atom, offering insight into the charge distribution and the overall polarity of the molecule.
Predicted Electronic Structure and Data Presentation
Based on the d¹⁰ configuration of Cu(I) and the nature of the 3-methylsalicylate ligand, we can predict several key features of the electronic structure. The following table summarizes the type of quantitative data that would be generated from the proposed computational study.
| Parameter | Predicted Value/Observation | Significance |
| Coordination Number | 2 or 3 | Consistent with the d¹⁰ configuration of Cu(I).[4][7] |
| Geometry | Likely distorted trigonal planar or T-shaped for 3-coordination; linear for 2-coordination. | The geometry will influence the accessibility of the metal center for catalysis. |
| Cu-O Bond Lengths | ~1.9 - 2.1 Å | Shorter bond lengths suggest stronger, more covalent interactions.[7] |
| NBO Analysis of Cu-O Bonds | Significant covalent character with electron donation from O lone pairs to Cu 4s and 4p orbitals. | Elucidates the nature of the metal-ligand bonding.[12] |
| HOMO Energy | Relatively high | The HOMO is the primary site for electrophilic attack and indicates the molecule's electron-donating ability. |
| LUMO Energy | Relatively low | The LUMO is the primary site for nucleophilic attack and indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity. |
| NPA Charge on Cu | Positive, but less than +1 | Indicates significant charge donation from the ligand to the metal. |
Detailed Computational Protocol
This section provides a step-by-step protocol for performing a DFT calculation on this compound using a generic quantum chemistry software package (e.g., Gaussian).
Step 1: Build the Initial Molecular Structure
-
Use a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw) to build the structure of this compound.
-
Assume a plausible initial coordination geometry, for instance, a bidentate coordination of the 3-methylsalicylate ligand to the copper atom.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., a .xyz or .gjf file).
Caption: Molecular structure of this compound.
Step 2: Create the Input File
-
Create a text file (e.g., cu_3msal.gjf).
-
The file should contain the following sections:
-
Route Section (# line): Specifies the calculation type, method, and basis set. #p B3LYP/GenECP Opt Freq EmpiricalDispersion=GD3
-
Title Section: A brief description of the calculation. this compound - Geometry Optimization and Frequencies
-
Molecule Specification: The charge (0) and spin multiplicity (1 for a closed-shell d¹⁰ complex) followed by the atomic coordinates.
-
Basis Set Specification: Defines the basis sets for each atom type.
-
ECP Specification (at the end of the file): Defines the effective core potential for copper.
-
Step 3: Run the Calculation
-
Submit the input file to the quantum chemistry software.
-
The calculation will first perform the geometry optimization, followed by the frequency calculation.
Step 4: Analyze the Output
-
Verify the Optimization: Check the output file to ensure that the geometry optimization converged successfully.
-
Check for Imaginary Frequencies: In the frequency section of the output, ensure that there are no negative (imaginary) frequencies.
-
Extract Key Data:
-
Optimized Cartesian coordinates.
-
Energies of the HOMO and LUMO.
-
Mulliken and/or NPA atomic charges.
-
Rotational constants and dipole moment.
-
-
Perform NBO Analysis: Run a separate NBO analysis on the optimized geometry to get detailed information about the bonding. This is typically done by adding Pop=NBO to the route section of a new input file with the optimized coordinates.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By employing the robust DFT-based methodology outlined herein, researchers can gain fundamental insights into the bonding, reactivity, and geometric preferences of this important catalyst. The predicted electronic features, such as the d¹⁰ configuration, the nature of the frontier molecular orbitals, and the covalent character of the Cu-O bonds, provide a solid foundation for interpreting experimental results and for the future design of novel copper-based catalysts. The detailed computational protocol offers a practical starting point for researchers to embark on such studies, ultimately contributing to a deeper understanding of the catalytic mechanisms driven by this versatile complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 3. DFT calculations of copper complexes mimicking superoxide dismutase and docking studies and molecular dynamics of the transition metal complex binding to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can DFT methods correctly and efficiently predict the coordination number of copper(I) complexes? A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Study of Cu Carbenoids in C–H Activation Reactions: The Interplay between Metal Back-Donation and Electrophilicity of the Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A density functional theory protocol for the calculation of redox potentials of copper complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural analyses of two new highly distorted octahedral copper(II) complexes with quinoline-type ligands; Hirshfeld, AIM and NBO studies | CoLab [colab.ws]
Methodological & Application
Application Note: A Robust and Efficient Protocol for Chan-Lam C-N Coupling Using Copper(I) 3-Methylsalicylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where N-aryl heterocycles are prevalent structural motifs.[1] The Chan-Lam coupling reaction offers a powerful and practical alternative to traditional methods like the Ullmann and Buchwald-Hartwig couplings.[2][3] This application note provides a detailed experimental protocol for the N-arylation of heterocycles using aryl boronic acids, mediated by the commercially available and highly efficient catalyst, Copper(I) 3-methylsalicylate (CuMeSal). We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the chosen conditions, and present a validated, step-by-step procedure that delivers reliable results under moderate and operationally simple conditions.
Introduction: The Strategic Advantage of Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is an oxidative cross-coupling that forms C-N and C-O bonds between an aryl boronic acid and an amine or alcohol, respectively.[2] Unlike palladium-catalyzed systems, it utilizes an inexpensive and less toxic copper catalyst.[4][5][6] Its key advantages, which drive its adoption in drug development and process chemistry, include:
-
Mild Reaction Conditions: The reaction can often be conducted at room temperature or with gentle heating, preserving sensitive functional groups.[4]
-
Air and Moisture Tolerance: A significant operational benefit is that the reaction can be run open to the atmosphere, as oxygen from the air often serves as the terminal oxidant, simplifying the experimental setup.[2][4]
-
Broad Substrate Scope: A wide variety of N-H and O-H containing compounds, including amines, anilines, amides, carbamates, and a diverse range of heterocycles, are suitable coupling partners.[4][7]
This compound (CuMeSal) has emerged as a particularly effective catalyst for this transformation, mediating the N-arylation of heterocycles in high yields under moderate conditions.[8][9][10] This protocol focuses on leveraging the unique reactivity of CuMeSal to achieve efficient C-N bond formation.
The Catalyst: Properties of this compound
The choice of catalyst is critical for the success of the Chan-Lam coupling. CuMeSal is an air-stable solid that has demonstrated high efficacy in mediating C-N and C-C bond formation reactions.[11][12]
| Property | Value |
| Chemical Formula | C₈H₇CuO₃ |
| Molecular Weight | 214.69 g/mol |
| Appearance | Solid |
| CAS Number | 326477-70-7 |
| Melting Point | 290-292 °C[11] |
| Storage | Room temperature[11] |
The salicylate ligand is believed to play a crucial role in stabilizing the copper center and facilitating the catalytic cycle, leading to enhanced reaction rates and yields compared to simple copper salts.
The Catalytic Cycle: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the protocol. The Chan-Lam coupling proceeds through a copper-mediated catalytic cycle that is generally understood to involve Cu(I), Cu(II), and Cu(III) oxidation states.[2]
Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.
Causality Behind the Steps:
-
Oxidation (Cu(I) → Cu(II)): The cycle often starts with a Cu(I) precatalyst which is oxidized to an active Cu(II) species. In many protocols, a Cu(II) salt is used directly. Oxygen from the air is the most common and convenient oxidant for catalyst turnover.[4][7]
-
Transmetalation: The aryl boronic acid undergoes transmetalation with the Cu(II) salt to form a copper-aryl complex.[7]
-
Coordination & Deprotonation: The N-H containing nucleophile (e.g., an imidazole) coordinates to the copper center. A base (like K₂CO₃) is essential here to deprotonate the nucleophile, increasing its nucleophilicity and facilitating its bond with copper.[13]
-
Reductive Elimination: The key bond-forming step is the reductive elimination from a high-valent Cu(III) intermediate.[2] This step forges the new C-N bond and releases the desired N-aryl product, reducing the copper center back to Cu(I).
-
Catalyst Regeneration: The resulting Cu(I) species is then re-oxidized by air to Cu(II), completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of copper.
Experimental Protocol: N-Arylation of Imidazole
This section provides a reliable, step-by-step protocol for the CuMeSal-mediated coupling of imidazole with 4-cyanophenylboronic acid, based on optimized conditions reported in the literature.[8][9][13]
Caption: General workflow for the CuMeSal-catalyzed Chan-Lam N-arylation.
Materials and Reagents
-
N-Nucleophile: Imidazole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: 4-Cyanophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalyst: this compound (CuMeSal) (0.15 mmol, 15 mol%)[9][13]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Methanol (MeOH), reagent grade (5 mL)
-
Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (68.1 mg, 1.0 mmol), 4-cyanophenylboronic acid (176.3 mg, 1.2 mmol), this compound (32.2 mg, 0.15 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Solvent Addition: Add 5 mL of methanol to the flask.
-
Reaction Conditions: Attach a condenser and place the flask in a pre-heated oil bath at 65 °C.[8][9] Stir the reaction mixture vigorously. The reaction is run open to the atmosphere (a loose-fitting cap or a condenser open to air is sufficient).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-5 hours.[8][9]
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a small pad of Celite to remove the base and catalyst residues, washing the pad with a small amount of methanol or ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-arylated imidazole product.
Validated Substrate Scope
The utility of this protocol is demonstrated by its effectiveness across a range of substrates. Both electron-rich and electron-deficient aryl boronic acids, as well as various N-heterocycles, are viable coupling partners.[8][9]
| Entry | N-Heterocycle | Aryl Boronic Acid | Yield (%) |
| 1 | Imidazole | 4-Cyanophenylboronic acid | 77[9][13] |
| 2 | Imidazole | 4-Methoxyphenylboronic acid | 72 |
| 3 | Imidazole | Phenylboronic acid | 68 |
| 4 | Benzimidazole | 4-Cyanophenylboronic acid | 81 |
| 5 | Pyrazole | 4-Nitrophenylboronic acid | 75 |
| 6 | 1,2,4-Triazole | Phenylboronic acid | 65 |
Yields are based on isolated product as reported in or analogous to literature findings.[8][9]
Limitations: It is important to note that under these specific conditions, coupling with alkyl boronic acids (e.g., methyl, cyclopropyl) or boronic esters (e.g., p-nitrophenylboronic acid pinacol ester) was found to be unsuccessful.[9] This highlights the current scope and areas for future method development.
Conclusion
The Chan-Lam coupling reaction catalyzed by this compound offers a highly efficient, economical, and operationally simple method for the synthesis of N-aryl heterocycles. The protocol detailed here is robust, reproducible, and tolerant of various functional groups, making it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding the mechanistic principles and the rationale for the chosen conditions, scientists can confidently apply and adapt this methodology to accelerate their research and development programs.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
- 12. Substituted alkyne synthesis under nonbasic conditions: copper carboxylate-mediated, palladium-catalyzed thioalkyne-boronic acid cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper(I) 3-Methylsalicylate as a Catalyst for N-Arylation of Heterocycles
Introduction: The Strategic Importance of N-Aryl Heterocycles and the Rise of Copper Catalysis
N-aryl heterocycles are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced organic materials. The formation of the carbon-nitrogen (C-N) bond is a cornerstone of synthetic organic chemistry, and for decades, the Ullmann condensation has been a key method for the N-arylation of heterocycles.[1] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting their substrate scope and functional group tolerance.[2]
The advent of modern cross-coupling chemistry has ushered in an era of milder and more efficient catalytic systems. While palladium-catalyzed C-N bond formation has seen widespread use, copper catalysis has experienced a resurgence, offering a more economical and sustainable alternative.[3] The development of sophisticated ligand systems has been instrumental in this renaissance, allowing for copper-catalyzed N-arylation reactions to proceed under significantly milder conditions with a broader range of substrates.[4]
This guide focuses on the application of a particularly effective and versatile catalyst, Copper(I) 3-methylsalicylate (CuMeSal) , for the N-arylation of a variety of nitrogen-containing heterocycles. We will delve into the synthesis of this catalyst, its unique advantages, and provide detailed, field-proven protocols for its use in both Ullmann-type couplings with aryl halides and Chan-Lam couplings with aryl boronic acids.
This compound: A Catalyst of Choice
This compound is an air-stable, solid organometallic compound that has demonstrated remarkable efficacy as a catalyst in various organic transformations, most notably in C-N and C-C bond-forming reactions.[5][6] Its structure consists of a copper(I) ion coordinated to 3-methylsalicylate, a bidentate ligand that plays a crucial role in its catalytic activity.[7]
Key Advantages of this compound:
-
High Catalytic Activity: CuMeSal effectively mediates N-arylation reactions under moderate conditions, often leading to high yields of the desired products.[7][8]
-
Broad Substrate Scope: The catalyst is compatible with a wide range of N-heterocycles and arylating agents, including both electron-rich and electron-deficient partners.[8]
-
Operational Simplicity: As a pre-formed, stable solid, CuMeSal is easy to handle and does not require the in-situ generation of the active catalytic species. This simplifies reaction setup and improves reproducibility.
-
Cost-Effectiveness: Copper is a significantly more abundant and less expensive metal than palladium, making CuMeSal a more economical choice for large-scale synthesis.
Catalyst Synthesis: A Detailed Laboratory Protocol
The synthesis of this compound is a straightforward procedure that can be readily performed in a standard laboratory setting. The following protocol is adapted from established methods for the preparation of copper carboxylates.[2][5]
Reaction Scheme:
2 C₈H₈O₃ + Cu₂(OH)₂CO₃ → 2 C₈H₇CuO₃ + 2 H₂O + CO₂
Materials:
-
3-Methylsalicylic acid (C₈H₈O₃)
-
Basic copper(I) carbonate (Cu₂(OH)₂CO₃)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a slurry of basic copper(I) carbonate (0.1 mole) and 3-methylsalicylic acid (0.22 mole) in 800 mL of deionized water.
-
Reaction: Stir the slurry vigorously at room temperature for approximately 18 hours. The color of the suspension will change as the reaction progresses.
-
Isolation: After the reaction is complete, collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with deionized water, ethanol, and finally acetone to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid in an oven at 80°C to a constant weight. The final product, this compound, should be a fine, stable powder.
Characterization: The identity and purity of the synthesized catalyst can be confirmed by standard analytical techniques such as melting point determination (literature mp 290-292 °C), infrared (IR) spectroscopy, and elemental analysis.[6]
The Mechanistic Role of the 3-Methylsalicylate Ligand
The effectiveness of this compound is not solely due to it being a source of cuprous ions. The 3-methylsalicylate ligand is believed to play an active role in the catalytic cycle. While the precise mechanism is a subject of ongoing research, it is proposed that the bidentate nature of the salicylate ligand helps to stabilize the copper center and modulate its electronic properties.
The carboxylate group coordinates to the copper ion, and this interaction can influence the redox potential of the copper center, facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the salicylate moiety may participate in ligand-to-metal charge transfer (LMCT) processes, which can be initiated by thermal or photochemical means, to generate reactive intermediates that drive the cross-coupling reaction.[9] The hydroxyl group of the salicylate can also participate in proton transfer steps, which may be crucial in the activation of the N-H bond of the heterocycle.
Experimental Protocols: N-Arylation of Heterocycles
The following protocols provide detailed, step-by-step procedures for the N-arylation of representative heterocycles using this compound as the catalyst.
Protocol 1: Ullmann-Type N-Arylation of Imidazole with an Aryl Halide
This protocol is a representative procedure for the copper-catalyzed N-arylation of imidazoles with aryl halides, adapted from established methodologies.[3]
Reaction Scheme:
Imidazole + Aryl Bromide --(CuMeSal, Base)--> N-Aryl Imidazole
Materials:
-
This compound (CuMeSal)
-
Imidazole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%), imidazole (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl imidazole.
Protocol 2: Chan-Lam N-Arylation of Pyrazole with an Aryl Boronic Acid
This protocol is based on the work of Al-Masum and coworkers and details the Chan-Lam coupling of pyrazole with an aryl boronic acid.[8]
Reaction Scheme:
Pyrazole + Aryl Boronic Acid --(CuMeSal, Base, in Air)--> N-Aryl Pyrazole
Materials:
-
This compound (CuMeSal)
-
Pyrazole
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.1 mmol, 10 mol%), pyrazole (1.0 mmol), the aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in methanol (5 mL).
-
Reaction: Heat the reaction mixture to 65 °C in an oil bath and stir vigorously for 3-5 hours. The reaction is run in the presence of air. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-aryl pyrazole.
Data Presentation: Substrate Scope and Yields
The following tables summarize the substrate scope and corresponding yields for the N-arylation of various heterocycles using this compound, as reported in the literature.
Table 1: Chan-Lam N-Arylation of Heterocycles with Aryl Boronic Acids [8]
| Entry | Heterocycle | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Imidazole | 4-Cyanophenylboronic acid | 4-(1H-Imidazol-1-yl)benzonitrile | 94 |
| 2 | Imidazole | 4-Nitrophenylboronic acid | 1-(4-Nitrophenyl)-1H-imidazole | 92 |
| 3 | Imidazole | 4-Formylphenylboronic acid | 4-(1H-Imidazol-1-yl)benzaldehyde | 89 |
| 4 | Imidazole | 4-Methylphenylboronic acid | 1-(p-Tolyl)-1H-imidazole | 75 |
| 5 | Imidazole | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1H-imidazole | 69 |
| 6 | Pyrazole | 4-Cyanophenylboronic acid | 4-(1H-Pyrazol-1-yl)benzonitrile | 91 |
| 7 | Benzimidazole | 4-Cyanophenylboronic acid | 4-(1H-Benzo[d]imidazol-1-yl)benzonitrile | 88 |
| 8 | Indole | 4-Cyanophenylboronic acid | 4-(1H-Indol-1-yl)benzonitrile | 85 |
Reaction conditions: Heterocycle (1.0 mmol), aryl boronic acid (1.2 mmol), CuMeSal (10 mol%), K₂CO₃ (2.0 mmol), methanol (5 mL), 65 °C, 3-5 h, in air.
Table 2: Representative Yields for Ullmann-Type N-Arylation with Aryl Halides
| Entry | Heterocycle | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Imidazole | 4-Iodotoluene | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 2 | Pyrazole | Iodobenzene | K₂CO₃ | DMF | 110 | ~85 |
| 3 | Benzimidazole | 4-Bromoanisole | K₃PO₄ | DMSO | 120 | ~88 |
| 4 | Indole | 1-Iodonaphthalene | KOtBu | Toluene | 110 | ~92 |
Note: Yields are representative and based on typical outcomes for similar copper-catalyzed systems. Optimal conditions may vary depending on the specific substrates.
Conclusion and Future Outlook
This compound has emerged as a highly efficient and practical catalyst for the N-arylation of heterocycles. Its ease of synthesis, stability, and broad applicability make it an attractive alternative to more expensive and sensitive catalytic systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this versatile catalyst into their synthetic workflows.
Future research in this area will likely focus on further elucidating the precise mechanistic role of the salicylate ligand, which could lead to the design of even more active and selective copper catalysts. Additionally, the expansion of the substrate scope to include more challenging heterocycles and arylating agents will continue to be an area of active investigation. The continued development of robust and sustainable copper-catalyzed C-N bond-forming methodologies will undoubtedly play a pivotal role in the advancement of chemical synthesis and the discovery of new and important molecules.
References
- 1. Decarboxylative cross-coupling of mesylates catalyzed by copper/palladium systems with customized imidazolyl phosphine ligands. | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 326477-70-7 [smolecule.com]
- 6. This compound 326477-70-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylate Structural Effects on the Properties and Proton Coupled Electron Transfer Reactivity of [CuO2CR]2+ Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Utilizing a Copper(I) 3-Methylsalicylate Catalyst
Introduction: The Enduring Importance of C-N Bonds and the Rise of Copper Catalysis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Arylamines and N-heterocyles, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. For over a century, the Ullmann condensation has been a key method for forging these critical bonds, traditionally employing stoichiometric amounts of copper at high temperatures.[1] While effective, these harsh conditions limited the substrate scope and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offered a milder and more versatile alternative, revolutionizing the synthesis of arylamines.[2]
However, the cost and potential toxicity of palladium have spurred a renaissance in copper catalysis.[3] Modern advancements have led to the development of highly active copper catalytic systems that operate under significantly milder conditions, often with lower catalyst loadings and broader substrate compatibility.[4] These contemporary Ullmann-type and Chan-Lam couplings represent a more sustainable and economical approach to C-N bond formation.[5]
This guide focuses on the application of a particularly effective and commercially available catalyst, Copper(I) 3-methylsalicylate (CuMeSal) , for the N-arylation of a diverse range of nitrogen nucleophiles. We will provide a detailed exploration of its utility in both Ullmann-type couplings with aryl halides and Chan-Lam couplings with aryl boronic acids, complete with step-by-step protocols, mechanistic insights, and a comprehensive overview of its synthetic capabilities.
The Catalyst: Unpacking the Attributes of this compound
This compound is an air-stable, solid catalyst that offers several advantages in C-N cross-coupling reactions. The salicylate ligand is not merely a spectator; it plays a crucial role in the catalytic cycle. The bidentate coordination of the carboxylate and the ortho-hydroxyl group to the copper center is thought to stabilize the active Cu(I) species and modulate its reactivity.[5] Computational studies on similar copper-catalyzed Ullmann-type reactions suggest that the ligand influences the electronic properties of the copper center, facilitating the key steps of the catalytic cycle.[6]
The 3-methyl group on the salicylate ligand may also contribute to the catalyst's stability and solubility in organic solvents. The inherent structure of the ligand allows for the formation of a stable pre-catalyst that can be readily activated under the reaction conditions.
Reaction Scope and Data Summary
This compound has demonstrated broad applicability in the N-arylation of a variety of nitrogen-containing heterocycles and amines. Below is a summary of its performance in both Chan-Lam and Ullmann-type cross-coupling reactions.
Table 1: N-Arylation of Heterocycles via Chan-Lam Coupling with Aryl Boronic Acids*
| Entry | N-Heterocycle | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Imidazole | 4-Cyanophenylboronic acid | 1-(4-Cyanophenyl)-1H-imidazole | 85 |
| 2 | Imidazole | 4-Nitrophenylboronic acid | 1-(4-Nitrophenyl)-1H-imidazole | 82 |
| 3 | Imidazole | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1H-imidazole | 69 |
| 4 | Benzimidazole | 4-Cyanophenylboronic acid | 1-(4-Cyanophenyl)-1H-benzo[d]imidazole | 77 |
| 5 | Indole | 4-Nitrophenylboronic acid | 1-(4-Nitrophenyl)-1H-indole | 72 |
*Data synthesized from published results. Reaction conditions: N-heterocycle (1 mmol), aryl boronic acid (2.2 mmol), K₂CO₃ (2 mmol), CuMeSal (0.015 mmol) in anhydrous methanol (10 mL) at 65 °C for 3-5 hours in air.
Table 2: N-Arylation of Heterocycles via Ullmann-Type Coupling with Aryl Bromides*
| Entry | N-Heterocycle | Aryl Bromide | Product | Yield (%) |
| 1 | Imidazole | 4-Bromobenzonitrile | 1-(4-Cyanophenyl)-1H-imidazole | High |
| 2 | Pyrrole | 4-Bromotoluene | 1-(p-Tolyl)-1H-pyrrole | High |
| 3 | Indole | 1-Bromo-4-nitrobenzene | 1-(4-Nitrophenyl)-1H-indole | High |
| 4 | Piperidine | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)piperidine | High |
| 5 | Morpholine | 4-Bromobenzonitrile | 4-(4-Cyanophenyl)morpholine | High |
*Qualitative data based on reports of high yields under moderate conditions.[5] A detailed representative protocol is provided below.
Mechanistic Considerations: The Catalytic Cycles
The formation of C-N bonds using this compound can proceed through two primary mechanistic pathways, depending on the arylating agent.
Chan-Lam Coupling with Aryl Boronic Acids
The Chan-Lam reaction is an oxidative coupling process. While the precise mechanism is complex and can be influenced by the specific reaction conditions, a generally accepted catalytic cycle is depicted below. The reaction is typically performed in the presence of air, which serves as the terminal oxidant to regenerate the active catalyst.
Caption: Proposed Catalytic Cycle for Chan-Lam C-N Coupling.
Ullmann-Type Coupling with Aryl Halides
The Ullmann-type reaction with aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination. The 3-methylsalicylate ligand is crucial for stabilizing the copper intermediates throughout this process.
Caption: Proposed Catalytic Cycle for Ullmann-Type C-N Coupling.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for Chan-Lam N-Arylation of Heterocycles with Aryl Boronic Acids
This protocol is adapted from established literature procedures.
Workflow Diagram:
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Ligands for Copper‐Catalyzed CN Coupling Reactions at Gentle Temperature | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes & Protocols: The Versatility of Copper(I) 3-Methylsalicylate in Modern Cross-Coupling Reactions
Introduction: Re-evaluating Copper in Catalysis
For decades, palladium has been the dominant force in the field of cross-coupling reactions, enabling the synthesis of countless complex molecules, particularly in pharmaceutical and materials science.[1] However, the high cost and low natural abundance of palladium have driven a resurgence of interest in more sustainable and economical alternatives.[1][2] Copper, being significantly more abundant and less expensive, has emerged as a powerful contender.[3][4]
Historically, copper-mediated transformations, such as the Ullmann reaction, were plagued by harsh conditions—often requiring high temperatures and stoichiometric amounts of copper.[5][6][7] The modern era of copper catalysis has been defined by the development of sophisticated ligands that facilitate these reactions under milder, more practical conditions.[1][4]
Among the effective catalysts that have emerged is Copper(I) 3-methylsalicylate (CuMeSal) . This air-stable, solid organometallic compound has proven to be a versatile and efficient catalyst for a range of crucial bond-forming reactions.[8][9] Its unique structure, featuring a copper(I) center coordinated to the bidentate 3-methylsalicylate ligand, is key to its catalytic efficacy, enabling transformations under moderate conditions that are attractive for both academic research and industrial process development.[8][9][10]
This guide provides an in-depth exploration of the applications of CuMeSal in key cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
C-N Bond Formation: The Chan-Lam and Ullmann-Type Couplings
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[9] CuMeSal has demonstrated exceptional utility in this area, particularly in the N-arylation of heterocycles.
Chan-Lam N-Arylation of Heterocycles with Aryl Boronic Acids
The Chan-Lam coupling provides a powerful method for forming C-N bonds by reacting a nitrogen nucleophile with an aryl boronic acid. CuMeSal has been shown to be a highly effective catalyst for this transformation, mediating the N-arylation of various heterocycles in good yields under moderate conditions.[11][12]
General Reaction Scheme:
Where Ar = Aryl group, H-N(Het) = N-Heterocycle
Causality in Experimental Design: The choice of a polar protic solvent like methanol at a moderate temperature (65 °C) provides a balance between reactant solubility and thermal stability, preventing degradation of the boronic acid.[11] Potassium carbonate (K₂CO₃) is an effective and economical base for this transformation. The reaction is notably tolerant to air, simplifying the experimental setup compared to many air-sensitive coupling reactions.[11][12]
Detailed Protocol: N-Arylation of Imidazole with 4-Cyanophenylboronic Acid
Materials:
-
This compound (CuMeSal, CAS: 326477-70-7)
-
Imidazole
-
4-Cyanophenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), reagent grade
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To a 25 mL round-bottom flask, add imidazole (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add this compound (0.15 mmol, 15 mol%).
-
Add methanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture vigorously in air for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated imidazole.
Data Presentation: Substrate Scope and Yields for Chan-Lam N-Arylation
The following table summarizes the performance of the CuMeSal-catalyzed Chan-Lam coupling with various aryl boronic acids and N-heterocycles, adapted from published data.[11]
| Aryl Boronic Acid | N-Heterocycle | Product | Isolated Yield (%) |
| 4-Cyanophenylboronic acid | Imidazole | 1-(4-Cyanophenyl)-1H-imidazole | 77 |
| 4-Nitrophenylboronic acid | Imidazole | 1-(4-Nitrophenyl)-1H-imidazole | 82 |
| 4-Methoxyphenylboronic acid | Imidazole | 1-(4-Methoxyphenyl)-1H-imidazole | 69 |
| Phenylboronic acid | Benzimidazole | 1-Phenyl-1H-benzimidazole | 75 |
| 4-Chlorophenylboronic acid | Pyrazole | 1-(4-Chlorophenyl)-1H-pyrazole | 71 |
Ullmann-Type N-Arylation of Heterocycles with Aryl Halides
CuMeSal is also an efficient catalyst for the classic Ullmann-type C-N coupling, reacting N-heterocycles with aryl bromides.[9] This method is complementary to the Chan-Lam reaction, particularly when aryl boronic acids are unstable or unavailable. The conditions are generally moderate, avoiding the extremely high temperatures of traditional Ullmann condensations.[5][9]
General Reaction Scheme:
Protocol Insights: This reaction often utilizes a stronger base, such as potassium phosphate (K₃PO₄), and a higher boiling point solvent like dioxane or DMF to facilitate the more challenging activation of the aryl bromide bond compared to the boronic acid.
C-O and C-S Bond Formation: Ullmann-Type Syntheses
Beyond C-N coupling, CuMeSal is a competent catalyst for the formation of carbon-oxygen (ether) and carbon-sulfur (thioether) bonds, extending its utility in Ullmann-type reactions.[8][10][13]
Ullmann Ether Synthesis (C-O Coupling)
The synthesis of diaryl ethers is a crucial transformation in medicinal chemistry and materials science. CuMeSal can catalyze the coupling of phenols with aryl halides.
General Reaction Scheme:
Where X = I, Br
General Protocol: Synthesis of Diaryl Ethers
Materials:
-
This compound (CuMeSal)
-
Aryl halide (e.g., iodobenzene)
-
Phenol
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Round-bottom flask, reflux condenser, magnetic stir bar
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide (1.0 mmol), phenol (1.2 mmol), and base (2.0 mmol).
-
Add CuMeSal (5-10 mol%).
-
Add the anhydrous solvent (5-10 mL).
-
Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reaction times can vary from 12 to 48 hours.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Thioether Synthesis (C-S Coupling)
The formation of C-S bonds is equally important for creating molecules with diverse biological and material properties. CuMeSal can be applied to the coupling of thiols with aryl halides.[8][13]
General Reaction Scheme:
Where X = I, Br and R = Aryl, Alkyl
Protocol Adaptation: The protocol for C-S coupling is very similar to that for C-O coupling. A strong base is typically required to generate the thiolate nucleophile in situ. The reaction often proceeds under milder conditions than the corresponding ether synthesis due to the higher nucleophilicity of sulfur.
C-C Bond Formation
While less documented for CuMeSal specifically compared to C-N and C-O couplings, copper catalysts are integral to certain C-C bond-forming reactions.[2][8] CuMeSal has been noted for its role in the coupling of thiol esters with boronic acids to form ketones and in reductive cross-coupling reactions.[8]
Application Example: Ketone Synthesis CuMeSal can catalyze the coupling of thiol esters with boronic acids, providing a route to ketones at a neutral pH.[8]
General Reaction Scheme:
Mechanistic Considerations and the Role of the Ligand
The precise mechanism of copper-catalyzed cross-coupling reactions is complex and can vary with the specific reactants and ligands. However, a generally accepted pathway for many Ullmann and Chan-Lam type reactions involves a Cu(I)/Cu(III) catalytic cycle.[14][15][16]
Proposed Catalytic Cycle:
-
Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (Ar-X) or coordinates with the aryl boronic acid to form a Cu(III) intermediate.[16]
-
Ligand Exchange/Metathesis: The nucleophile (e.g., an amine, alcohol, or thiol) displaces a ligand on the copper center. In Chan-Lam couplings, this step involves transmetalation from the boronic acid.[15]
-
Reductive Elimination: The aryl group and the nucleophile couple, forming the desired product and regenerating the active Cu(I) catalyst.[14]
The Role of the 3-Methylsalicylate Ligand: The 3-methylsalicylate moiety is not an innocent bystander. As a bidentate ligand, it coordinates to the copper center through both the carboxylate and hydroxyl groups.[9] This chelation stabilizes the copper catalyst, prevents catalyst deactivation (e.g., through disproportionation), and modulates its electronic properties to facilitate the key steps of oxidative addition and reductive elimination.[1]
Diagram: Generalized Catalytic Cycle for Cu-Catalyzed Cross-Coupling
Caption: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.
Practical Guidance and Safety
Catalyst Handling and Storage:
Safety Information:
-
Hazard Classification: CuMeSal is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[17]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this reagent. Work in a well-ventilated area or a chemical fume hood.
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 2. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Buy this compound | 326477-70-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 15. mdpi.com [mdpi.com]
- 16. The role of organometallic copper(iii) complexes in homogeneous catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. This compound 326477-70-7 [sigmaaldrich.com]
Application Notes and Protocols: Substrate Scope for N-arylation using Copper(I) 3-Methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of Copper-Catalyzed N-Arylation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the N-aryl moiety is a ubiquitous structural motif. While palladium-catalyzed methods like the Buchwald-Hartwig amination have become powerful tools for C-N bond formation, there is a renewed and growing interest in copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings. This resurgence is driven by the lower cost, lower toxicity, and distinct reactivity of copper compared to palladium.
Historically, Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. However, the development of well-defined copper(I) catalysts and tailored ligand systems has revolutionized this field, enabling milder reaction conditions and a significantly expanded substrate scope. Among these, Copper(I) 3-methylsalicylate (CuMeSal) has emerged as a highly efficient and versatile catalyst for a range of N-arylation reactions. This guide provides a detailed overview of the substrate scope, application protocols, and mechanistic considerations for N-arylation reactions mediated by CuMeSal.
The Catalyst: this compound (CuMeSal)
This compound is an air-stable, solid catalyst that has demonstrated remarkable efficacy in mediating both Chan-Lam and Ullmann-type N-arylation reactions. The salicylate moiety is believed to play a crucial role, potentially acting as a bidentate ligand that modulates the reactivity of the copper center.[1] Its ease of handling and effectiveness under relatively mild conditions make it an attractive choice for synthetic chemists.
Chan-Lam N-Arylation of Heterocycles with Aryl Boronic Acids
One of the key applications of CuMeSal is in the Chan-Lam coupling, which involves the N-arylation of amines and heterocycles with aryl boronic acids. This methodology is particularly valuable for its tolerance of a wide range of functional groups and its operation under aerobic conditions.
Substrate Scope: N-Heterocycles
CuMeSal has been shown to be an effective catalyst for the N-arylation of a diverse array of nitrogen-containing heterocycles. The reaction generally proceeds in good to excellent yields with both electron-rich and electron-deficient aryl boronic acids.
| N-Heterocycle | Aryl Boronic Acid | Product | Yield (%) |
| Imidazole | 4-Cyanophenylboronic acid | 1-(4-Cyanophenyl)-1H-imidazole | 88 |
| Imidazole | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1H-imidazole | 69 |
| Imidazole | 2-Nitrophenylboronic acid | 1-(2-Nitrophenyl)-1H-imidazole | 35 |
| Benzimidazole | 4-Methylphenylboronic acid | 1-(p-Tolyl)-1H-benzo[d]imidazole | 85 |
| Pyrazole | Phenylboronic acid | 1-Phenyl-1H-pyrazole | 75 |
| 1,2,4-Triazole | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1H-1,2,4-triazole | 72 |
| Indole | Phenylboronic acid | 1-Phenyl-1H-indole | 65 |
Data synthesized from multiple sources. Yields are for isolated products.
Key Insights:
-
Electronic Effects: The reaction is sensitive to the electronic nature of the aryl boronic acid. Electron-withdrawing groups on the aryl boronic acid generally lead to higher yields, while electron-donating groups can result in slightly lower yields.
-
Steric Hindrance: Significant steric hindrance on the aryl boronic acid, such as ortho-substituents, can lead to a noticeable decrease in yield. For instance, the reaction of imidazole with o-nitrophenylboronic acid and o-methoxyphenylboronic acid gives significantly lower yields compared to their para-substituted counterparts.[2]
-
Heterocycle Nucleophilicity: A range of N-heterocycles with varying nucleophilicity are tolerated.
Experimental Protocol: Chan-Lam N-Arylation of Imidazole with 4-Cyanophenylboronic Acid
This protocol is a representative example for the Chan-Lam N-arylation of heterocycles using CuMeSal.
Materials:
-
This compound (CuMeSal)
-
Imidazole
-
4-Cyanophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add imidazole (1.0 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and this compound (0.05 mmol, 5 mol%).
-
Add anhydrous methanol (5 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture vigorously under an air atmosphere for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-cyanophenyl)-1H-imidazole.
Caption: Experimental workflow for the Chan-Lam N-arylation.
Ullmann-Type N-Arylation with Aryl Halides
Substrate Scope: A Broad Range of Amines and Aryl Halides
The utility of this compound extends to the N-arylation of both aliphatic and aromatic heterocycles with aryl bromides under moderate reaction conditions. This demonstrates the versatility of this catalyst for forming C-N bonds with a variety of substrates.[3]
| Amine/Heterocycle | Aryl Halide | Product | Yield (%) |
| Imidazole | 4-Bromotoluene | 1-(p-Tolyl)-1H-imidazole | 92 |
| Pyrrolidine | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)pyrrolidine | 85 |
| Morpholine | 1-Bromo-3-cyanobenzene | 4-(3-Cyanophenyl)morpholine | 88 |
| Aniline | 1-Iodo-4-nitrobenzene | 4-Nitro-N-phenylaniline | 78 |
| Indole | 1-Bromo-2-fluorobenzene | 1-(2-Fluorophenyl)-1H-indole | 81 |
Data synthesized from multiple sources. Yields are for isolated products.
Key Insights:
-
Aryl Halide Reactivity: As is typical for Ullmann-type reactions, the reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides and bromides are excellent substrates, the arylation with aryl chlorides may require higher temperatures or longer reaction times.
-
Amine Nucleophilicity: Both primary and secondary aliphatic amines, as well as anilines and N-heterocycles, are viable nucleophiles.
-
Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a variety of functional groups on both the amine and the aryl halide.
Experimental Protocol: Ullmann-Type N-Arylation of Morpholine with 1-Bromo-3-cyanobenzene
This protocol provides a general procedure for the Ullmann-type N-arylation catalyzed by CuMeSal.
Materials:
-
This compound (CuMeSal)
-
Morpholine
-
1-Bromo-3-cyanobenzene
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or a sealable vial, add this compound (0.05 mmol, 5 mol%), potassium phosphate (2.0 mmol, 2.0 equiv), and 1-bromo-3-cyanobenzene (1.0 mmol, 1.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add morpholine (1.2 mmol, 1.2 equiv) and anhydrous dimethyl sulfoxide (DMSO) (2 mL) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 20 mL) to remove DMSO and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-(3-cyanophenyl)morpholine.
Caption: Experimental workflow for the Ullmann-type N-arylation.
Mechanistic Considerations
The precise mechanism of copper-catalyzed N-arylation is still a subject of active research, and multiple pathways have been proposed. For Ullmann-type reactions, a widely accepted mechanism involves an oxidative addition-reductive elimination pathway, potentially involving Cu(I)/Cu(III) intermediates.[4]
In the context of CuMeSal, the 3-methylsalicylate anion can be considered a bidentate ligand that coordinates to the copper center. This coordination can influence the electronic properties and steric environment of the copper catalyst, thereby affecting its reactivity. It is plausible that the salicylate ligand facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.
For the Chan-Lam coupling, the mechanism is thought to involve the formation of a copper-amido intermediate, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination.
Caption: A plausible catalytic cycle for the Ullmann-type N-arylation.
Conclusion and Future Outlook
This compound is a highly effective, user-friendly, and versatile catalyst for the N-arylation of a wide range of nitrogen-containing nucleophiles. Its ability to promote both Chan-Lam and Ullmann-type couplings under relatively mild conditions makes it a valuable tool for synthetic chemists in academia and industry. The broad substrate scope, including various heterocycles, aliphatic amines, and anilines, coupled with its tolerance for numerous functional groups, ensures its continued application in the synthesis of complex molecules.
Future research in this area will likely focus on further elucidating the reaction mechanism to enable the rational design of even more active and selective catalysts. Expanding the substrate scope to include more challenging substrates, such as sterically hindered amines and less reactive aryl chlorides, remains an important goal. The development of catalytic systems that operate at even lower catalyst loadings and at room temperature will further enhance the sustainability and practicality of copper-catalyzed N-arylation reactions.
References
Application Note: Copper(I) 3-Methylsalicylate in Oxidative Arylthiation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl Sulfides and Copper Catalysis
Aryl sulfides, or thioethers, are a cornerstone structural motif in medicinal chemistry, materials science, and natural products. Their presence in numerous FDA-approved drugs, such as the antipsychotic agent quetiapine and the anti-ulcer drug lansoprazole, underscores the importance of the carbon-sulfur (C–S) bond in modulating pharmacological activity. The synthesis of these vital compounds has historically relied on transition-metal-catalyzed cross-coupling reactions, which provide a powerful tool for forging C–S bonds.[1]
While palladium catalysis has been a dominant force in this field, copper-catalyzed systems offer a compelling alternative due to copper's high natural abundance, lower cost, and unique reactivity profile.[2][3] The classic Ullmann condensation was an early example of copper's utility, though it often required harsh reaction conditions. Modern advancements have introduced well-defined copper catalysts and sophisticated ligands that enable these transformations under milder, more functional-group-tolerant conditions.[4][5]
This application note focuses on the role and potential of Copper(I) 3-methylsalicylate (CuMeSal) as a catalyst for oxidative arylthiation reactions. While CuMeSal is well-documented in C-N and C-C couplings, its application in C-S bond formation is less explored. Here, we synthesize established principles of copper catalysis to propose a mechanistic framework and provide a representative protocol for its use in this critical transformation.
The Catalyst System: Understanding this compound
This compound is a commercially available, air-stable Cu(I) salt. The salicylate ligand is not merely a spectator anion; it plays a crucial role in the catalytic cycle.
-
Solubility and Stability: The organic nature of the 3-methylsalicylate ligand enhances the catalyst's solubility in common organic solvents compared to inorganic copper salts like CuI.
-
Ligand-Assisted Catalysis: The carboxylate and hydroxyl groups of the salicylate can act as a bidentate ligand, coordinating to the copper center. This chelation can stabilize reactive intermediates, modulate the metal's electronic properties, and facilitate key steps like oxidative addition and reductive elimination.[6]
-
Labile Coordination: The Cu-salicylate interaction is labile, allowing for dissociation and coordination of reactants (e.g., thiols) to the copper center during the catalytic cycle.
While direct literature on CuMeSal for arylthiation is sparse, its proven efficacy in related cross-coupling reactions suggests its potential as a highly effective catalyst for C–S bond formation.
Proposed Mechanism for Oxidative Arylthiation
The precise mechanism of copper-catalyzed C-S coupling is debated and can vary with the specific copper source, ligand, and reactants. However, a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle, which proceeds via oxidative addition and reductive elimination steps.[7][8]
The proposed cycle for the arylthiation of an aryl halide with a thiol using CuMeSal is as follows:
-
Ligand Exchange/Thiolate Formation: The reaction initiates with the deprotonation of the thiol (R-SH) by a base to form a thiolate (R-S⁻). This thiolate displaces the 3-methylsalicylate ligand on the Cu(I) center to form a copper(I) thiolate complex (A) .
-
Oxidative Addition: The copper(I) thiolate complex undergoes oxidative addition with the aryl halide (Ar-X).[9] This is often the rate-limiting step and results in the formation of a high-valent copper(III) intermediate (B) .[10] The sluggish nature of this step for less reactive aryl halides (chlorides, bromides) is a known challenge in copper catalysis.[11]
-
Reductive Elimination: The Cu(III) intermediate (B) is unstable and rapidly undergoes reductive elimination.[9] This step forms the desired C–S bond, yielding the aryl sulfide product (Ar-S-R) and regenerating a Cu(I)-halide species.
-
Catalyst Regeneration: The Cu(I)-halide reacts with another equivalent of the thiolate anion, displacing the halide and regenerating the active copper(I) thiolate catalyst (A) , thereby closing the catalytic cycle.
dot digraph "Catalytic_Cycle" { graph [splines=ortho, nodesep=1, ranksep=1.5, fontname="Helvetica", fontsize=12, label="Proposed Cu(I)/Cu(III) Catalytic Cycle for Arylthiation", labelloc=t, width=7.5, height=7.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes CuMeSal [label="Cu(I)-3-MeSal", fillcolor="#FBBC05", fontcolor="#202124"]; A [label="[R-S-Cu(I)]\n(A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="[Ar-Cu(III)(SR)(X)]\n(B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuX [label="Cu(I)-X", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CuMeSal -> A [label=" + R-S⁻\n- 3-MeSal⁻"]; A -> B [label="+ Ar-X\n(Oxidative Addition)"]; B -> CuX [label="- Ar-S-R (Product)\n(Reductive Elimination)"]; CuX -> A [label=" + R-S⁻\n- X⁻"];
// Invisible nodes for layout {rank=same; CuMeSal; CuX;} {rank=same; A; B;} } केंद Caption: Proposed Cu(I)/Cu(III) catalytic cycle for arylthiation.
Representative Protocol for Copper-Catalyzed Arylthiation
Disclaimer: This is a generalized protocol based on established methods for copper-catalyzed C-S bond formation.[1][4] Optimal conditions (temperature, solvent, base, catalyst loading) may vary depending on the specific substrates and should be determined empirically through reaction screening.
Materials and Equipment
-
Catalyst: this compound (CuMeSal)
-
Reactants: Aryl iodide or aryl bromide, Aliphatic or aromatic thiol
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Equipment: Oven-dried Schlenk tube or reaction vial with a magnetic stir bar, inert gas supply (Nitrogen or Argon), standard glassware for workup and purification, column chromatography system.
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.05 mmol, 5 mol%) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the aryl halide (1.0 mmol, 1.0 equiv) and the thiol (1.2 mmol, 1.2 equiv) using a microliter syringe.
-
Solvent Addition: Add anhydrous solvent (e.g., DMSO, 2-3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C). Stir the mixture vigorously for the specified time (e.g., 18 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl sulfide product.
Substrate Scope & Optimization Insights
The efficiency of copper-catalyzed arylthiation is highly dependent on the electronic and steric properties of the coupling partners. The following table, compiled from literature on analogous Cu-catalyzed systems, provides an expected substrate scope.[1][4][5]
| Entry | Aryl Halide | Thiol | Base | Solvent | Typical Yield (%) |
| 1 | 4-Iodoanisole | Thiophenol | K₂CO₃ | DMSO | >90 |
| 2 | 1-Bromo-4-nitrobenzene | Thiophenol | Cs₂CO₃ | DMF | >85 |
| 3 | 2-Iodopyridine | Benzyl mercaptan | K₂CO₃ | Toluene | 75-85 |
| 4 | 4-Bromobenzonitrile | 4-Methylthiophenol | K₃PO₄ | DMF | 80-90 |
| 5 | 1-Iodonaphthalene | Cyclohexyl mercaptan | NaOtBu | Dioxane | 65-75 |
| 6 | 3-Bromoquinoline | Ethyl thioglycolate | K₂CO₃ | DMSO | 70-80 |
Key Optimization Parameters:
-
Aryl Halide Reactivity: The reactivity generally follows the trend I > Br >> Cl. Electron-withdrawing groups on the aryl halide typically accelerate the reaction.
-
Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or NaOtBu can increase reaction rates but may not be compatible with sensitive functional groups. K₂CO₃ and K₃PO₄ are often good starting points.[1]
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, and DMAc are commonly used as they can help solubilize the catalyst and reagents and often promote the reaction.
-
Ligand Addition: While CuMeSal has an "built-in" ligand, the addition of an external ligand (e.g., a diamine or phenanthroline derivative) can sometimes be beneficial, especially for challenging substrates, by further stabilizing the copper catalyst and accelerating the oxidative addition step.[4]
Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Thiols are often volatile and possess strong, unpleasant odors. Aryl halides and organic solvents can be toxic and/or flammable.
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction reproducibility.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound represents a promising, accessible, and potentially highly effective catalyst for oxidative arylthiation reactions. Its inherent salicylate ligand may offer advantages in stability and reactivity over simple copper halide salts. The proposed mechanistic framework and representative protocol provide a solid foundation for researchers to explore and optimize C–S bond formation using this catalyst. By leveraging the economic and environmental benefits of copper, the development of robust protocols with CuMeSal can significantly contribute to the synthetic toolbox of medicinal and materials chemists.
References
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts [organic-chemistry.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative addition - Wikipedia [en.wikipedia.org]
- 10. A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Enhancing the Catalytic Efficacy of Copper(I) 3-Methylsalicylate Through Ligand Modulation
An in-depth guide to understanding and optimizing copper-catalyzed reactions through strategic ligand selection.
Introduction: Beyond the Catalyst—The Ligand's Decisive Role
Copper(I) 3-methylsalicylate has emerged as a robust and versatile catalyst in modern organic synthesis, prized for its ability to mediate the formation of crucial carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1][2][3][4] Its utility is particularly noted in Ullmann-type condensations, Chan-Lam couplings, and various oxidative reactions.[1][5] However, the true potential of this catalyst is unlocked through the strategic application of ancillary ligands. The 3-methylsalicylate moiety itself serves as an intrinsic bidentate ligand, providing a baseline of stability and reactivity.[5] Yet, the introduction of external, or "spectator," ligands is a critical strategy for enhancing catalyst solubility, preventing disproportionation to inactive Cu(0) and Cu(II) species, and fundamentally altering the electronic and steric environment of the copper center to accelerate key steps in the catalytic cycle.[6][7][8]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the mechanistic causality behind ligand choice. We will explore how different ligand classes influence the catalytic activity of this compound and provide detailed, field-proven protocols for key synthetic transformations.
Mechanistic Foundations: How Ligands Shape Copper's Catalytic Cycles
The efficacy of a copper-catalyzed cross-coupling reaction is dictated by the kinetics of its catalytic cycle, which generally involves oxidative addition, ligand exchange, and reductive elimination.[9][10] Ligands are not passive observers; they are active participants that can dramatically lower the activation energy of the rate-limiting step.
Key Roles of Ancillary Ligands:
-
Stabilization of Cu(I): The Cu(I) oxidation state is central to catalysis but is prone to disproportionation. Chelating ligands, particularly N-donors like diamines, form stable complexes with Cu(I), preventing this deactivating pathway and maintaining a high concentration of the active catalyst.[7][11]
-
Solubility and Homogeneity: Many copper salts and their intermediates have poor solubility in common organic solvents. Ligands like Boc-L-proline or N,N'-dimethylethylenediamine (DMEDA) form complexes that are more soluble, ensuring a homogenous reaction environment and reproducible kinetics.[12]
-
Modulation of Redox Potential: Ligands alter the electron density at the copper center. Electron-donating ligands make the copper center more electron-rich, which can facilitate the oxidative addition of aryl halides.[13][14]
-
Acceleration of Reductive Elimination: The final, bond-forming step of the cycle, reductive elimination, is often accelerated by sterically bulky ligands that create a more crowded coordination sphere, favoring the release of the product.[15]
A Comparative Analysis of Ligand Classes
The choice of ligand is paramount and depends entirely on the specific transformation being targeted. While this compound provides the copper source, the ancillary ligand dictates the reaction's success. Below is a summary of common ligand classes and their typical effects.
| Ligand Class | Representative Ligand(s) | Key Strengths & Applications | Mechanistic Insight |
| N-Donors (Diamines) | N,N'-Dimethylethylenediamine (DMEDA), trans-1,2-Cyclohexanediamine | Highly versatile, accelerates C-N and C-O couplings under mild conditions.[6][16] | Forms a stable, five-membered chelate ring with Cu(I), preventing catalyst deactivation and increasing solubility.[6] |
| N-Donors (Amino Acids) | L-Proline, Boc-L-proline | Exceptional for Ullmann-type condensations (C-N, C-O, C-S).[12] | The carboxylate group assists in the catalytic cycle, and the secondary amine provides strong chelation.[6] |
| N-Donors (Oxalamides) | N,N'-Bis(2,6-diisopropylphenyl)oxalamide (BTMPO), DBO | Enables challenging couplings with less reactive aryl chlorides.[8][17] | Provides a rigid, electron-donating framework that enhances catalyst stability and activity at high temperatures.[17] |
| P-Donors (Phosphines) | Xantphos, DPEPhos | Less common in Cu catalysis than Pd, but effective in specific cases like amidation.[18] | "Softer" P-donors can stabilize Cu(I) acetylide intermediates in reactions like Sonogashira couplings.[15][19] |
| O-Donors (β-Diketones) | Acetylacetone | Used to generate soluble and active copper catalysts.[20] | Forms a stable six-membered chelate, but can be displaced by stronger-binding nucleophiles or other ligands. |
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems. Each step is included for a specific mechanistic or practical reason, which is explained to empower the researcher to troubleshoot and adapt the methodology.
General Laboratory Best Practices:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox. This is critical to prevent the oxidation of Cu(I) to the less reactive Cu(II).[21]
-
Anhydrous Solvents: Use of anhydrous solvents is highly recommended to prevent side reactions and catalyst deactivation.
-
Reagent Purity: The quality of the base, ligands, and catalyst can significantly impact reaction outcomes.
Protocol 1: High-Efficiency C-N Cross-Coupling (Ullmann-Type) using a Diamine Ligand
This protocol details the N-arylation of an aliphatic amine with an aryl bromide, a cornerstone transformation in pharmaceutical synthesis. The use of N,N'-dimethylethylenediamine (DMEDA) allows the reaction to proceed at moderate temperatures with high efficiency.[6]
Materials:
| Reagent | Amount | Moles | Purpose |
| Aryl Bromide | 1.0 mmol | 1.0 eq | Electrophile |
| Aliphatic Amine | 1.2 mmol | 1.2 eq | Nucleophile |
| This compound | 10.7 mg (5 mol%) | 0.05 mmol | Catalyst Precursor |
| N,N'-Dimethylethylenediamine | 8.8 mg (10 mol%) | 0.1 mmol | Accelerating Ligand |
| Potassium Phosphate (K₃PO₄), fine powder | 424 mg | 2.0 mmol | Base |
| Anhydrous Dioxane or Toluene | 2 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (0.05 mmol), N,N'-dimethylethylenediamine (0.1 mmol), potassium phosphate (2.0 mmol), and the aryl bromide (1.0 mmol, if solid).
-
Causality: Assembling the solid components first under ambient conditions is operationally simple. The use of finely powdered K₃PO₄ is crucial as its high surface area improves reaction kinetics.[22]
-
-
Establish Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 2-3 minutes and then backfill with argon gas. Repeat this cycle three times to thoroughly remove all oxygen.
-
Causality: This step is non-negotiable. Oxygen will readily oxidize the Cu(I) catalyst to Cu(II), severely inhibiting or halting the reaction.
-
-
Addition of Liquids: Under a positive pressure of argon, add the anhydrous solvent (2 mL) via syringe. Then, add the aliphatic amine (1.2 mmol) via syringe.
-
Causality: Adding the solvent and liquid reagents under a positive argon flow prevents atmospheric contamination of the reaction headspace.
-
-
Reaction: Place the sealed tube into a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. Vigorous stirring ensures proper mixing of the heterogeneous K₃PO₄ base.
-
-
Monitoring and Workup: After the allotted time, or once TLC/GC-MS analysis indicates consumption of the starting material, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-arylated product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Stabilizing Ligand
The CuAAC "click" reaction is a powerful bioconjugation and material science tool. While often performed with Cu(I) generated in situ, the principles of ligand acceleration are identical. Ligands are essential for stabilizing the Cu(I) state and preventing cell toxicity in biological applications.[11][23] This protocol uses a tris-triazole type ligand, analogous to TBTA, to showcase this effect.
Materials:
| Reagent | Amount | Moles | Purpose |
| Benzyl Azide | 133 mg | 1.0 mmol | Azide component |
| Phenylacetylene | 102 mg (110 µL) | 1.0 mmol | Alkyne component |
| This compound | 4.3 mg (2 mol%) | 0.02 mmol | Catalyst Precursor |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 10.6 mg (2 mol%) | 0.02 mmol | Cu(I) Stabilizing Ligand |
| Sodium Ascorbate (1M in H₂O, freshly prepared) | 100 µL | 0.1 mmol | Reducing Agent |
| t-Butanol / H₂O (1:1 mixture) | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
Catalyst-Ligand Premixing: In a small vial, suspend the this compound (0.02 mmol) and TBTA (0.02 mmol) in 1 mL of the t-BuOH/H₂O solvent. Sonicate briefly to create a fine suspension.
-
Main Reaction Setup: In a 25 mL round-bottom flask, dissolve the benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in 4 mL of the t-BuOH/H₂O solvent.
-
Catalyst Addition: Add the catalyst/ligand suspension from Step 1 to the main reaction flask.
-
Initiation: Add the freshly prepared 1M solution of sodium ascorbate (0.1 mmol). The reaction mixture may turn slightly yellow or heterogeneous.
-
Causality: Sodium ascorbate is a mild reducing agent that ensures any Cu(II) species formed via air oxidation are reduced back to the active Cu(I) state, maintaining catalyst turnover.
-
-
Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. The reaction is often complete when the mixture becomes homogenous. Monitor by TLC.
-
Workup: Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude triazole product, which can be further purified by recrystallization or chromatography if necessary.
Concluding Remarks
This compound is an effective and economical catalyst, but its performance is intrinsically linked to the chemical environment created by ancillary ligands. As demonstrated, simple N-donor ligands like diamines and amino acids can transform challenging, high-temperature processes into mild and efficient laboratory methods. The development of new ligand classes continues to broaden the scope of copper catalysis, enabling the coupling of previously unreactive substrates like aryl chlorides.[8][17] A thorough understanding of the mechanistic role of the ligand is therefore not merely academic; it is the key to reaction optimization, troubleshooting, and the rational design of novel synthetic pathways.
References
- 1. Buy this compound | 326477-70-7 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Cas 326477-70-7,this compound | lookchem [lookchem.com]
- 4. This compound 326477-70-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in Copper(I) 3-methylsalicylate catalyzed N-arylation
Welcome to the technical support center for Copper(I) 3-methylsalicylate (CuMeSal) catalyzed N-arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful catalytic system. Here, we address common challenges, particularly low reaction yields, and provide in-depth, scientifically grounded troubleshooting strategies. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanism and the interplay of its components.
Troubleshooting Low Yields in CuMeSal N-Arylation
Low yield is a frequent hurdle in cross-coupling reactions. This section provides a structured approach to diagnosing and resolving this issue in your N-arylation experiments.
Question 1: My N-arylation reaction is giving me a low yield. What are the most critical initial parameters to investigate?
When troubleshooting low yields, it's essential to start with the most impactful factors. We recommend a systematic evaluation of the following:
-
Reagent Purity and Integrity: The success of a cross-coupling reaction is highly sensitive to the quality of the starting materials. Impurities can poison the catalyst or participate in unwanted side reactions, leading to a decrease in the desired product.
-
Aryl Halide: Ensure your aryl halide is free from contaminants. The reactivity order is generally I > Br > Cl.[1]
-
Amine/Heterocycle: The nucleophilicity of the N-H compound is crucial. Ensure it is pure and dry.
-
This compound (CuMeSal): This catalyst is known for its effectiveness in N-arylation reactions.[2][3] However, Cu(I) salts can be susceptible to oxidation to Cu(II), which is generally less active. While CuMeSal exhibits good stability, improper storage or handling can affect its catalytic activity.[4]
-
Base: The choice and quality of the base are critical. It plays a role in the deprotonation of the N-H compound and can influence the entire catalytic cycle.[5][6][7]
-
Solvent: Ensure the solvent is anhydrous and deoxygenated, as both water and oxygen can negatively impact the catalytic cycle.
-
-
Reaction Atmosphere: Copper(I)-catalyzed reactions are often sensitive to air. While some protocols are described as air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a crucial first step in troubleshooting low yields. This prevents the oxidation of the active Cu(I) species.
-
Temperature and Reaction Time: Classic Ullmann conditions often required harsh temperatures.[8] Modern catalysts like CuMeSal allow for milder conditions.[3][9] However, the optimal temperature can be substrate-dependent. If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be beneficial. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.
Frequently Asked Questions (FAQs)
This section delves into more specific queries regarding the optimization of your CuMeSal catalyzed N-arylation.
Q2: How does the choice of base impact the reaction, and which one should I use?
The base is a pivotal component in the catalytic cycle, primarily responsible for deprotonating the amine or N-heterocycle to form the corresponding amide or anion, which then coordinates to the copper center.[5][6][7] The choice of base can significantly influence the reaction rate and yield.
-
Commonly Used Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[10] Organic bases such as sodium tert-butoxide (NaOtBu) have also been used.[3]
-
Basicity and Solubility: The strength and solubility of the base are key considerations. A base that is too weak may not efficiently deprotonate the N-H starting material, while an overly strong base might lead to side reactions. The solubility of the base in the chosen solvent is also important for ensuring a homogeneous reaction mixture.
-
Troubleshooting with Bases: If you suspect the base is the issue, consider the following:
-
Screening Different Bases: If your current base is not providing satisfactory results, screening a panel of bases with varying strengths and solubilities is a logical step.
-
Ensure Anhydrous Conditions: Some bases are hygroscopic. Ensure your base is dry, as water can interfere with the reaction.
-
| Base | pKa of Conjugate Acid | Typical Application Notes |
| K₃PO₄ | ~12.3 | A strong, yet often well-tolerated base.[7] |
| Cs₂CO₃ | ~10.3 | Often used for its high solubility in organic solvents.[10] |
| K₂CO₃ | ~10.3 | A common and cost-effective choice.[9] |
| NaOtBu | ~19 | A very strong base, can be effective for less acidic N-H compounds.[3] |
Q3: My reaction is still not working well. Should I add a ligand?
While CuMeSal itself contains a salicylate ligand, in some challenging cases, the addition of an external or "ancillary" ligand can dramatically improve reaction outcomes.[3] Ligands can stabilize the copper catalyst, increase its solubility, and modulate its reactivity.[11]
-
Role of Ligands: In copper-catalyzed N-arylation, ligands, particularly diamines and phenanthrolines, have been shown to accelerate the rate-limiting step of reductive elimination and prevent catalyst agglomeration.[8][12]
-
Common Ligand Classes:
-
When to Consider a Ligand: If you are working with particularly challenging substrates, such as sterically hindered amines or electron-deficient aryl halides, the addition of a ligand is a highly recommended troubleshooting step.
Q4: What is the proposed catalytic cycle for this reaction, and how can it help me troubleshoot?
Understanding the catalytic cycle provides a framework for diagnosing problems. The generally accepted mechanism for copper-catalyzed N-arylation involves a Cu(I)/Cu(III) cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for N-arylation.
-
Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (Ar-X) to form a Cu(III) intermediate.[14] If this step is slow, consider using a more reactive aryl halide (I > Br > Cl).[1]
-
Ligand Exchange: The amine (HNR'R''), after deprotonation by the base, displaces the halide on the copper center. An ineffective base can stall the reaction at this stage.
-
Reductive Elimination: This is often the rate-limiting step where the C-N bond is formed, and the Cu(I) catalyst is regenerated.[13] The electronic properties of the aryl group and the nature of the ligand can influence the rate of this step. Electron-deficient aryl halides tend to accelerate this step.[15]
By considering which step might be failing, you can make more informed decisions about how to modify your reaction conditions.
Experimental Protocols
General Procedure for a Trial N-Arylation Reaction
This protocol provides a starting point for your experiments. Optimization will likely be necessary for your specific substrates.
-
Preparation: To an oven-dried reaction vessel, add this compound (CuMeSal, 5 mol%), the aryl halide (1.0 mmol), the amine or N-heterocycle (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
If you encounter low yields, follow this systematic approach:
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Buy this compound | 326477-70-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chan-Lam Coupling with Copper(I) 3-Methylsalicylate
Welcome to our dedicated technical support center for the Chan-Lam coupling reaction, with a specialized focus on leveraging Copper(I) 3-methylsalicylate as a catalyst. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to optimize their C-N and C-O cross-coupling reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the Chan-Lam coupling reaction and what are its advantages?
The Chan-Lam coupling is a cross-coupling reaction that forms carbon-heteroatom bonds, specifically between an aryl boronic acid and an amine or an alcohol, to yield secondary aryl amines or aryl ethers, respectively.[1][2][3] Unlike the more common palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling is catalyzed by copper complexes.[2]
Key Advantages:
-
Mild Reaction Conditions: The reaction can often be performed at room temperature and is tolerant to air and moisture, which simplifies the experimental setup.[1][2][3]
-
Cost-Effectiveness: Copper is a more abundant and less expensive metal than palladium.[3]
-
Broad Substrate Scope: It is compatible with a wide range of substrates including phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides.[1][4]
Q2: What is the specific role of this compound (CuMeSal) in this reaction?
This compound serves as an efficient catalyst for the Chan-Lam N-arylation of heterocycles.[5][6] The copper(I) center is crucial for facilitating the electron transfer processes necessary for the coupling reaction.[7] The 3-methylsalicylate ligand can act as a bidentate ligand, potentially stabilizing the copper species involved in the catalytic cycle.[6] Its use allows for moderate reaction conditions, often in air, making it a practical choice for various synthetic applications.[5]
Q3: What is the proposed mechanism for the Chan-Lam coupling?
While the exact mechanism can be complex and dependent on the specific reaction components, a generally accepted pathway involves the following key steps:[2][8]
-
Ligand Exchange/Complex Formation: The amine or alcohol substrate coordinates with the copper(II) species.
-
Transmetalation: The aryl boronic acid transfers its aryl group to the copper center, forming a copper(II)-aryl complex.
-
Oxidation to Copper(III): The copper(II) complex can disproportionate or be oxidized to a key copper(III) intermediate.[1][8]
-
Reductive Elimination: This high-valent copper species then undergoes reductive elimination, forming the desired C-N or C-O bond and regenerating a copper(I) species.[1][2]
-
Catalyst Turnover: The copper(I) is re-oxidized to copper(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[1][8]
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Troubleshooting Guide
Q4: I am observing very low to no product yield. What are the likely causes and how can I fix it?
Low or no yield is a common frustration but can often be resolved by systematically evaluating the reaction parameters.[9][10]
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The this compound may have oxidized over time. While the reaction can be run in air, prolonged storage without proper handling can affect catalyst activity.
-
Solution: Use freshly prepared or properly stored catalyst. Consider preparing the catalyst in-situ if you suspect degradation of your stock.
-
-
Poor Quality Boronic Acid:
-
Cause: Boronic acids can dehydrate to form boroxines, which are often less reactive in Chan-Lam couplings.[9]
-
Solution: Check the purity of your boronic acid. If it is old, consider purchasing a fresh batch or recrystallizing the existing material.
-
-
Suboptimal Solvent:
-
Cause: The Chan-Lam reaction is highly sensitive to the solvent.[11] In some cases, solvents like DMF, DMSO, water, or acetonitrile can lead to no product formation.[11]
-
Solution: Methanol is often a preferred solvent and can support good yields.[5][11] However, a solvent screen is highly recommended for a new substrate combination. Dichloromethane (DCM) is also a common choice.[12]
-
-
Incorrect Base:
-
Cause: The choice and amount of base are critical. The base is thought to sequester the acid generated during the reaction.[13] Insufficient or an inappropriate base can halt the reaction.
-
Solution: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been shown to give high yields.[5] For basic amine substrates, the amine itself can sometimes function as the base.[12] A screen of bases such as K₂CO₃, Cs₂CO₃, and Et₃N is advisable.
-
-
Steric Hindrance:
-
Cause: Bulky groups on either the aryl boronic acid or the nucleophile can significantly slow down or prevent the reaction.[14]
-
Solution: For sterically hindered substrates, increasing the reaction temperature and time may be necessary.[12] In some challenging cases, specific ligands may be required to facilitate the coupling of sterically hindered partners.[14]
-
Caption: Decision tree for troubleshooting low yield in Chan-Lam coupling.
Q5: I am observing significant side product formation, particularly homocoupling of the boronic acid. How can I minimize this?
The formation of by-products such as the homocoupling of the organoboron component is a known issue in Chan-Lam couplings.[1]
Potential Causes & Solutions:
-
Excess Boronic Acid:
-
Cause: Using a large excess of the boronic acid can favor the homocoupling pathway.
-
Solution: While a slight excess is often necessary, try reducing the equivalents of the boronic acid. A systematic study of the stoichiometry is recommended.
-
-
Reaction Concentration:
-
Cause: Highly concentrated reactions can sometimes promote bimolecular side reactions like homocoupling.
-
Solution: Try running the reaction at a lower concentration.
-
-
Presence of Water:
-
Cause: While the reaction is tolerant to air, excess water can lead to protodeboronation, reducing the amount of boronic acid available for the desired coupling and potentially contributing to other side reactions.
-
Solution: The use of molecular sieves can be beneficial in minimizing by-products.[1][12]
-
Q6: What are the optimal reaction conditions for a typical Chan-Lam coupling using this compound?
While optimal conditions are substrate-dependent, a good starting point for the N-arylation of heterocycles with aryl boronic acids using CuMeSal is as follows:[5]
| Parameter | Recommended Starting Condition | Range for Optimization |
| Catalyst Loading | 15 mol% CuMeSal | 5-20 mol% |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃, Cs₂CO₃ (1.5-3.0 equiv.) |
| Solvent | Methanol | Methanol, DCM, Toluene |
| Temperature | 65 °C | Room Temperature to 100 °C |
| Atmosphere | Air | Air or O₂ |
| Reaction Time | 3-5 hours | 3-24 hours |
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam N-Arylation of Imidazole
This protocol is a starting point and may require optimization for different substrates.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.15 mmol).
-
Reagent Addition: Add the imidazole (1.0 mmol), the aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add methanol (5 mL).
-
Reaction: Stir the mixture at 65 °C under an air atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amination Reactions Using Copper(I) 3-Methylsalicylate
Welcome to the technical support center for copper-catalyzed amination reactions. This guide is designed for researchers, chemists, and process development professionals utilizing Copper(I) 3-methylsalicylate (CuMeSal) for the synthesis of N-arylated compounds. As a versatile and efficient catalyst, CuMeSal promotes Ullmann-type and Chan-Lam couplings under relatively moderate conditions.[1][2] However, like any catalytic system, challenges and side reactions can arise.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to explain the causality behind common experimental issues and offer field-proven, actionable solutions to help you optimize your C-N cross-coupling reactions.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific byproducts and reaction failures you may encounter.
Q1: I'm observing significant hydrodehalogenation of my aryl halide. My primary byproduct is the arene, not the desired amine. What is causing this and how can I prevent it?
A1: Hydrodehalogenation (HDH) is a frequent and frustrating side reaction in copper-catalyzed couplings where the aryl halide is reduced to the corresponding arene.[3][4] This occurs when the catalytic cycle is intercepted by a proton source before the C-N bond-forming reductive elimination can take place.
Root Causes and Mechanistic Insight:
The source of the proton can be trace amounts of water, the solvent itself, or even the amine nucleophile under certain conditions.[3] The reaction is particularly problematic when the desired C-N coupling is slow, giving the HDH pathway more time to occur.
Troubleshooting Protocol:
-
Implement Rigorous Anhydrous Conditions: This is the most critical factor. Protic impurities are a primary culprit.[5]
-
Thoroughly oven-dry or flame-dry all glassware before use.
-
Use high-purity, anhydrous solvents. Consider using a solvent from a freshly opened bottle or one purified via a solvent purification system.
-
Ensure all reagents, especially the base and the amine, are anhydrous.
-
-
Evaluate Your Solvent Choice: Polar aprotic solvents like DMF, DMSO, or dioxane are common, but some can be more prone to acting as hydrogen donors at elevated temperatures.[3][5]
-
If using DMF, consider switching to a more robust solvent like dioxane or toluene, which are less likely to be a hydrogen source.
-
Screening a few different anhydrous solvents is a standard optimization step.[5]
-
-
Optimize Reaction Temperature: While Ullmann-type reactions often require heat, excessively high temperatures can promote decomposition and side reactions like HDH.[3]
-
Modern copper catalysis, especially with effective catalysts like CuMeSal, can often proceed at lower temperatures than traditional protocols.[6]
-
Try reducing the temperature in 10-20 °C increments to see if the formation of the HDH byproduct decreases while maintaining a reasonable rate for the desired reaction.
-
-
Re-evaluate the Base: The choice and quality of the base are crucial.
-
Ensure the base is anhydrous. For example, K₂CO₃ can be dried in an oven before use.
-
For base-sensitive substrates, a milder base might be necessary to prevent substrate degradation, which could contribute to a messy reaction profile. Recently, weaker bases like sodium trimethylsilanolate (NaOTMS) have been shown to be effective in specific systems.[7]
-
Troubleshooting Workflow: Hydrodehalogenation (HDH)
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 326477-70-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Copper(I) 3-Methylsalicylate Mediated Reactions
Welcome to the technical support center for reactions involving Copper(I) 3-methylsalicylate (CuMeSal). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the efficiency and reproducibility of your copper-catalyzed cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in cross-coupling reactions.
Q1: What is this compound and what are its primary applications?
A1: this compound (CuMeSal) is a copper(I) coordination compound.[1] It is frequently employed as a catalyst or mediator in various organic transformations, most notably in Ullmann-type and Chan-Lam cross-coupling reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[2][3] The 3-methylsalicylate ligand plays a crucial role in enhancing the catalytic activity of the copper center.[2]
Q2: Why choose this compound over other copper sources like CuI or Cu₂O?
A2: While common copper salts are effective, CuMeSal often provides enhanced reactivity and solubility in organic solvents. The salicylate ligand can act as an internal, bidentate ligand, stabilizing the copper(I) oxidation state and facilitating the catalytic cycle.[2] This can lead to milder reaction conditions and improved yields, particularly in challenging coupling reactions.[3]
Q3: What is the general mechanism for a CuMeSal-mediated cross-coupling reaction?
A3: The precise mechanism can vary, but a generally accepted pathway for Ullmann-type reactions involves the formation of an organocopper intermediate.[4] The cycle is thought to involve the coordination of the nucleophile (e.g., an amine or alcohol) and the aryl halide to the copper center, followed by oxidative addition, and then reductive elimination to form the desired product and regenerate the active copper(I) species.[5][6] The salicylate ligand helps to facilitate these steps.
Q4: Is this catalyst air-sensitive?
A4: While some Ullmann-type reactions are sensitive to oxygen, certain protocols using CuMeSal have been developed to be performed in the presence of air, which can be a significant practical advantage.[7][8] However, for optimal reproducibility, especially when dealing with sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent the oxidation of the active Cu(I) species to the less active Cu(II).[9]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Issue 1: Low to No Product Yield
Q: I am not observing any significant formation of my desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield in CuMeSal reactions.
Detailed Explanations:
-
Reagent Quality:
-
This compound: Although more stable than some Cu(I) salts, it can degrade over time. Ensure you are using a high-purity, fresh batch.
-
Substrates: Verify the purity of your starting materials (e.g., aryl halide and nucleophile) by NMR or LC-MS. Impurities can inhibit the catalyst.
-
Solvent: Ensure your solvent is anhydrous if the reaction is sensitive to water. Residual water can hydrolyze intermediates or react with strong bases.
-
-
Role of the Base: The base is critical for deprotonating the nucleophile, making it more reactive.
-
Strength and Solubility: The chosen base must be strong enough to deprotonate the nucleophile but not so strong that it causes side reactions. Its solubility in the reaction solvent is also crucial for its effectiveness. For instance, K₂CO₃ is a common choice, but for less acidic nucleophiles, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.[2]
-
Causality: An inappropriate base can lead to a low concentration of the active nucleophile, thus stalling the catalytic cycle.
-
-
Solvent Effects: The solvent influences the solubility of reagents, the stability of intermediates, and the overall reaction rate.
-
Polarity: Polar aprotic solvents like DMF or DMSO can often accelerate Ullmann-type reactions by stabilizing charged intermediates. However, non-polar solvents like dioxane or toluene are also effective and can be easier to work up.[10]
-
Coordination: Some solvents can coordinate to the copper center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.[11] A solvent screen is often a valuable optimization step.
-
Issue 2: Formation of Side Products (e.g., Homocoupling or Reduction)
Q: My reaction is producing significant amounts of homocoupled biaryl product or dehalogenated starting material. What is happening and how can I prevent this?
A: These side products are common in copper-catalyzed reactions and indicate competing reaction pathways.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Solution |
| Biaryl Homocoupling | Occurs via the Ullmann condensation of two aryl halide molecules.[4] Often favored at higher temperatures or with excess copper. | Reduce reaction temperature. Ensure accurate stoichiometry of the copper catalyst. The addition of a suitable ligand can sometimes suppress this pathway. |
| Dehalogenation | The aryl halide is reduced to the corresponding arene. This can be caused by trace water or other proton sources, especially with stronger bases. | Use anhydrous solvents and reagents. Run the reaction under a strictly inert atmosphere. Consider a weaker base if compatible with the nucleophile. |
| Oxidative Homocoupling of Alkynes (if applicable) | In reactions involving terminal alkynes (Glaser coupling), oxygen can promote the formation of diynes.[12] | Degas the reaction mixture thoroughly and maintain a strict inert atmosphere. The presence of a reducing agent can also help. |
The Role of Ligands:
The introduction of an external ligand can significantly improve selectivity by modifying the electronic and steric properties of the copper catalyst.[3]
-
Expertise: Diamine ligands (e.g., TMEDA, 1,10-phenanthroline) are known to accelerate the desired cross-coupling reaction, often at lower temperatures, which can outcompete side reactions.[13][14] These ligands stabilize the copper center and facilitate the reductive elimination step.[15]
Experimental Protocol: Ligand Screening
-
Set up a parallel array of reactions in small vials.
-
To each vial, add the aryl halide (1.0 equiv), nucleophile (1.2 equiv), CuMeSal (5-10 mol%), and base (2.0 equiv).
-
To each vial, add a different ligand (e.g., 1,10-phenanthroline, TMEDA, various picolinamides) at a loading of 10-20 mol%.[3] Include a ligand-free control.
-
Add the chosen solvent, seal the vials, and run the reactions under identical conditions (temperature, time).
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the optimal ligand for your system.
Part 3: Optimization of Reaction Parameters
This section provides a deeper dive into the systematic optimization of the base and solvent for your specific reaction.
Optimizing the Base
The choice of base is not arbitrary; it is dictated by the pKa of the nucleophile.
Logical Relationship for Base Selection
Caption: A decision-making diagram for selecting an appropriate base based on the nucleophile's pKa.
Authoritative Insight: The base's role extends beyond simple deprotonation. The nature of the cation (e.g., K⁺ vs. Cs⁺) can also influence the reaction rate through template effects or by altering the solubility of the active base. For example, Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility in many organic solvents and the larger, more "naked" carbonate anion.
Optimizing the Solvent
A systematic solvent screen is one of the most effective ways to improve reaction efficiency.
Table 2: Solvent Properties and Their Influence on CuMeSal Reactions
| Solvent | Polarity | Boiling Point (°C) | Typical Application & Rationale |
| Dioxane | Low | 101 | A common, relatively non-polar solvent. Good for general screening.[10] |
| Toluene | Low | 111 | Similar to dioxane, but allows for slightly higher reaction temperatures. |
| Methanol | High (Protic) | 65 | Can be effective, especially for Chan-Lam couplings with aryl boronic acids.[2][7] |
| DMF | High (Aprotic) | 153 | A polar aprotic solvent that can accelerate reactions by stabilizing polar intermediates. |
| DMSO | High (Aprotic) | 189 | Similar to DMF but with a higher boiling point, allowing for a wider temperature range. |
| Acetonitrile | High (Aprotic) | 82 | A polar solvent that is less coordinating than DMF or DMSO, which can be advantageous. |
Trustworthiness through Self-Validation: When performing a solvent screen, always include a control reaction with a previously established (even if poorly performing) condition. This provides a baseline against which to judge the effect of the new solvents, ensuring that any observed improvement is a direct result of the solvent change. Computational studies suggest that the polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[6]
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 12. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. future4200.com [future4200.com]
Section 1: Understanding the Culprits - A Guide to Deactivation Mechanisms
References
- 1. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 9. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 12. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. cache.kzoo.edu [cache.kzoo.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Copper(I) 3-Methylsalicylate Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Copper(I) 3-methylsalicylate (CuMeSal). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this versatile yet sensitive organometallic compound. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to ensure the integrity and success of your experimental work.
Introduction to Purifying this compound
This compound is a highly effective catalyst in a variety of organic transformations, including Chan-Lam coupling, carbon-carbon bond formation, and reductive cross-coupling reactions.[1][2] However, its efficiency is intrinsically linked to its purity. The presence of impurities can significantly impact reaction kinetics, yield, and selectivity. The primary challenge in purifying CuMeSal lies in its air sensitivity, a common characteristic of many Cu(I) complexes.[3][4] Oxidation to the Cu(II) state is a primary degradation pathway, leading to a change in the catalyst's reactivity and physical properties.
This guide is structured to provide a logical workflow for troubleshooting common purification issues, from initial workup to final characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude CuMeSal will largely depend on the synthetic route employed. Common synthesis methods involve the reaction of a copper(I) salt with 3-methylsalicylic acid.[5] Potential impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual 3-methylsalicylic acid or copper(I) salts (e.g., copper(I) oxide, copper(I) chloride).
-
Oxidation Products: Copper(II) 3-methylsalicylate and other Cu(II) species. These are often indicated by a color change from off-white/light yellow to green or blue.
-
Solvent Residues: Trapped solvent molecules from the reaction or workup.
-
Byproducts from Catalyst Application (if purifying from a reaction mixture): If you are recovering CuMeSal after its use as a catalyst, for instance in a Chan-Lam coupling, you may encounter byproducts such as homocoupled products of the boronic acid, or residual boronic acids and their derivatives.[6][7]
Q2: My supposedly pure this compound is a greenish color, not the expected off-white. What does this indicate?
A2: A greenish or bluish tint is a strong indicator of the presence of Copper(II) species, which arise from the oxidation of the desired Copper(I) complex. This is a common issue due to the air-sensitivity of Cu(I) compounds. To mitigate this, all purification steps should be performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents.[3][8]
Q3: Can I use standard silica gel column chromatography to purify this compound?
A3: While possible, standard silica gel column chromatography presents challenges for air-sensitive compounds like CuMeSal. The acidic nature of silica gel can promote the degradation of some organometallic complexes.[9] Furthermore, the large surface area and the time required for elution increase the risk of oxidation. If column chromatography is necessary, consider the following:
-
Use of Deactivated Silica: Deactivating the silica gel with a base (e.g., triethylamine in the eluent) can help to minimize degradation.
-
Inert Atmosphere Chromatography: Performing the entire chromatography process under an inert atmosphere is highly recommended.
-
Reverse-Phase Chromatography: For complexes with sufficient organic character, reverse-phase chromatography on a C18 column can be a milder alternative.[9]
Q4: What are the best practices for handling and storing purified this compound?
A4: Due to its air sensitivity, proper handling and storage are crucial to maintain the purity and reactivity of CuMeSal.
-
Handling: All manipulations should be carried out in a glovebox or using Schlenk line techniques under an inert atmosphere.[4][8]
-
Storage: The purified solid should be stored in a tightly sealed container, preferably in a glovebox or a desiccator under an inert atmosphere. It is classified as a combustible solid and should be stored accordingly.[1][5]
Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the solubility is too high at room temperature, recovery will be low. | Solvent Screening: Perform small-scale solubility tests with a range of degassed solvents. Common solvents for recrystallization of organic compounds that could be tested include ethanol, acetone, or mixtures like hexane/ethyl acetate.[10] For copper complexes, polar aprotic solvents can also be effective. |
| Premature Crystallization | If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities. | Pre-warmed Funnel: Use a pre-warmed filter funnel during hot filtration to prevent a sudden drop in temperature.[11] |
| Oxidation During Dissolution | Heating the crude product in a solvent open to the air will accelerate the oxidation of Cu(I) to Cu(II), which may have different solubility properties and can lead to a mixture of products. | Inert Atmosphere: Perform the entire recrystallization process under an inert atmosphere using a Schlenk flask and degassed solvents.[12] |
| Insufficient Cooling | If the solution is not cooled sufficiently, a significant amount of the product may remain dissolved in the mother liquor. | Ice Bath: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13] |
Problem 2: Oiling Out During Recrystallization
| Potential Cause | Underlying Rationale | Recommended Solution |
| High Concentration of Impurities | Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals. | Pre-purification: Consider a preliminary purification step, such as washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble. |
| Solvent Polarity Mismatch | If the polarity of the solvent is too different from that of the solute, the compound may not be able to form a stable crystal lattice and will separate as an oil. | Two-Solvent System: Employ a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[11] |
| Rapid Cooling | Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal growth.[11] |
Problem 3: Product Appears Amorphous or as a Very Fine Powder After Precipitation
| Potential Cause | Underlying Rationale | Recommended Solution |
| Rapid Precipitation | Adding an anti-solvent too quickly can cause the product to crash out of solution as a fine, often impure, powder rather than forming well-defined crystals. | Slow Addition of Anti-Solvent: Add the anti-solvent dropwise to a stirred solution of the product to induce slow precipitation. |
| High Supesaturation | A very high concentration of the solute can lead to rapid nucleation and the formation of a large number of small particles. | Dilution: Start with a more dilute solution before adding the anti-solvent. |
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific nature of your crude product and the impurities present. All procedures should be performed using standard air-sensitive techniques (Schlenk line or glovebox) with dry, degassed solvents. [4][8]
Protocol 1: Purification by Recrystallization (Single Solvent)
-
Preparation: Place the crude this compound in a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Dissolution: Add a minimal amount of a suitable, degassed recrystallization solvent to the flask. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere using a filter cannula into a clean, pre-warmed Schlenk flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Isolate the crystals by filtration under an inert atmosphere using a filter cannula or a Schlenk filter apparatus.
-
Washing: Wash the crystals with a small amount of the cold, degassed recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification by Column Chromatography under Inert Atmosphere
-
Column Packing: Pack a chromatography column with silica gel (or another appropriate stationary phase) as a slurry in the chosen eluent. Ensure the column is packed evenly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column under a counter-flow of inert gas.
-
Elution: Elute the column with the chosen solvent system, maintaining a positive pressure of inert gas at the top of the column.
-
Fraction Collection: Collect the fractions in Schlenk tubes.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a Schlenk flask and remove the solvent under vacuum to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points based on the nature of the crude product.
Caption: A decision-making workflow for the purification of this compound.
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Buy this compound | 326477-70-7 [smolecule.com]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Identifying and minimizing byproducts in Chan-Lam coupling
Technical Support Center: Chan-Lam Coupling
A Guide to Identifying and Minimizing Byproducts in C-N & C-O Cross-Coupling Reactions
Welcome to the technical support center for the Chan-Lam coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N and C-O bond-forming reaction. While the Chan-Lam coupling offers significant advantages, such as mild reaction conditions and the use of an inexpensive copper catalyst, challenges related to byproduct formation can impede success.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify common side products, understand their formation, and implement effective strategies for their minimization.
Frequently Asked Questions (FAQs): Byproduct Identification
Q1: What are the primary byproducts I should expect in my Chan-Lam coupling reaction?
The utility of Chan-Lam coupling can be hampered by three principal side reactions, all involving the organoboron reagent.[3][4] You should anticipate the potential formation of:
-
Phenol (from Arylboronic Acids): This results from the oxidation of the boronic acid.[5]
-
Arene (Protodeboronation): This occurs when the boronic acid moiety is replaced by a hydrogen atom.[5][6]
-
Homocoupling Products (e.g., Biaryls): This involves the coupling of two boronic acid molecules to form a symmetrical biaryl.[3][7]
-
Diaryl Ether: This is often a secondary byproduct, formed when the initially generated phenol byproduct undergoes a subsequent Chan-Lam coupling with another molecule of the starting boronic acid (oxidative homocoupling).[5]
Q2: What analytical techniques are best for identifying these byproducts?
A multi-technique approach is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and visualize the formation of new, potentially undesired spots relative to your starting materials and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for routine analysis. It allows you to quickly identify the molecular weights of components in your crude reaction mixture, corresponding to the expected masses of the byproducts listed above.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Particularly useful for identifying the arene byproduct from protodeboronation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation. After isolation (e.g., via column chromatography), ¹H and ¹³C NMR can confirm the identity of both the desired product and any major byproducts.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues related to byproduct formation. Each answer is grounded in the reaction mechanism to explain the causality behind the proposed solution.
Logical Flow: Chan-Lam Catalytic Cycle and Byproduct Pathways
The following diagram illustrates the accepted catalytic cycle for the Chan-Lam coupling and highlights the points at which common side reactions diverge. Understanding this flow is critical for effective troubleshooting.
Caption: Chan-Lam cycle and competing byproduct pathways.
Problem 1: High Levels of Phenol and/or Diaryl Ether Byproducts
Q: My reaction is producing significant amounts of phenol and diaryl ether. What causes this, and how can I prevent it?
A: This is a classic sign of water contamination in your reaction. The Chan-Lam coupling is an oxidative process where the heteroatom nucleophile (your amine or alcohol) attacks the copper-activated boronic acid. Water can act as a competing nucleophile, leading to the formation of a phenol (Ar-OH).[5] This newly formed phenol can then re-enter the catalytic cycle and couple with another molecule of your arylboronic acid to yield the symmetrical diaryl ether (Ar-O-Ar).[5]
Troubleshooting Steps:
-
Implement Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.
-
Reagents: Ensure your amine/alcohol and base are dry. If necessary, dry them over an appropriate drying agent.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas (N₂ or Ar).
-
-
Use Molecular Sieves: The addition of activated 4 Å molecular sieves to the reaction mixture is highly beneficial for scavenging trace amounts of water that may be introduced with reagents or from the atmosphere.[4][6][8]
-
Control the Atmosphere: While the reaction requires an oxidant (typically O₂ from the air), running the reaction under a dry air atmosphere or a balloon of synthetic air can be preferable to leaving it open to humid ambient air.
Problem 2: Significant Arene Formation (Protodeboronation)
Q: My main byproduct is the arene corresponding to my boronic acid. Why is my boronic acid getting "capped" with hydrogen?
A: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6] It is often promoted by the presence of protic sources in the reaction medium under thermal or catalytic conditions. While less common than oxidation, it can become significant, especially with sensitive boronic acids or under non-optimized conditions.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: While protic solvents like methanol or ethanol can sometimes be used, they can also be a source of protons.[9] If you observe significant protodeboronation, consider switching to aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[3]
-
Optimize the Base: The base plays a complex role, not only as an acid scavenger but also in the catalytic cycle.[4] A non-nucleophilic, moderately strong base is often ideal.
-
Screen Bases: If using a strong base like KOH or K₂CO₃ in a protic solvent, consider switching to an organic base like triethylamine (Et₃N) or pyridine in an aprotic solvent.[3][10]
-
Pyridine as a Dual-Role Reagent: Pyridine can serve as both a base and a ligand for the copper catalyst, which can sometimes suppress side reactions.[2][11]
-
-
Lower the Reaction Temperature: Protodeboronation can be accelerated at higher temperatures. The Chan-Lam coupling can often be conducted at room temperature.[2] If you are heating the reaction, try running it at a lower temperature for a longer period.
Problem 3: Formation of Biaryl Homocoupling Product
Q: I'm observing a significant amount of Ar-Ar byproduct from the homocoupling of my boronic acid. How can I favor the cross-coupling pathway?
A: The homocoupling of boronic acids is a well-known copper-catalyzed process that competes with the desired cross-coupling reaction.[7] This pathway becomes more competitive when the rate of cross-coupling with your nucleophile is slow. The goal is to accelerate the desired C-N or C-O bond formation relative to the C-C homocoupling.
Troubleshooting Steps:
-
Add a Ligand: "Ligandless" Chan-Lam reactions are common, but the solvent or base often acts as a weak ligand. Adding a dedicated ligand can stabilize the copper intermediates and promote the desired reductive elimination pathway.
-
Modify Substrate Stoichiometry: While not ideal for atom economy, using a slight excess (1.1-1.5 equivalents) of the more valuable or limiting coupling partner (often the nucleophile) can help push the reaction toward the cross-coupled product. Conversely, using an excess of the boronic acid is sometimes employed, but this will naturally lead to more homocoupling byproduct.[12]
-
Screen Copper Source: The copper source can influence the reaction outcome. Copper(II) acetate (Cu(OAc)₂) is the most common and robust catalyst.[3] However, other sources like Cu(OTf)₂, CuCl₂, or even Cu(I) salts may offer different selectivity profiles for your specific substrates.[3]
Summary Table: Troubleshooting Chan-Lam Byproducts
| Byproduct | Common Name | Primary Cause(s) | Recommended Solutions |
| Ar-OH | Phenol | Reaction with trace water (competing nucleophile).[5] | Use anhydrous solvents/reagents; add 4 Å molecular sieves.[4][6] |
| Ar-O-Ar | Diaryl Ether | Secondary coupling of the phenol byproduct.[5] | Eliminate phenol formation by ensuring anhydrous conditions. |
| Ar-H | Arene | Protodeboronation from proton sources.[6] | Use aprotic solvents; optimize base; lower reaction temperature. |
| Ar-Ar | Biaryl | Reductive homocoupling of the boronic acid.[7] | Add a ligand (e.g., pyridine); screen copper source; adjust stoichiometry.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Water-Related Byproducts (Phenol/Diaryl Ether)
This protocol incorporates best practices for running a Chan-Lam N-arylation under anhydrous conditions.
-
Preparation: Oven-dry a round-bottom flask and magnetic stir bar overnight and cool under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the arylboronic acid (1.0 equiv), activated 4 Å molecular sieves (approx. 100 mg per mmol of boronic acid), and the copper catalyst (e.g., Cu(OAc)₂, 0.1-1.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Reagents: Add anhydrous solvent (e.g., DCM) via syringe. Then, add the amine/alcohol nucleophile (1.0-1.2 equiv) and a suitable base (e.g., pyridine, 2.0 equiv) via syringe.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The flask can be left open to the air (if the solvent is not highly volatile) or a balloon of dry air can be attached to provide the necessary oxygen for catalyst turnover.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst residues. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Influence of air and moisture on Copper(I) 3-methylsalicylate catalytic activity
Technical Support Center: Copper(I) 3-Methylsalicylate Catalyst
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CuMeSal). This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions regarding the influence of air and moisture on the catalytic activity of this versatile copper(I) catalyst. As a powerful tool in modern organic synthesis, particularly for cross-coupling reactions, understanding its sensitivities is paramount to achieving optimal and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges users may encounter when using this compound, with a focus on problems arising from exposure to air and moisture.
Issue 1: Low or No Product Yield in Catalytic Reaction
Your reaction, which is reported to proceed efficiently with CuMeSal, is showing minimal or no conversion of starting materials to the desired product.
| Potential Cause | Diagnostic Check | Suggested Solution & Explanation |
| Catalyst Oxidation | The solid catalyst, which should be a light-colored powder, appears green or blue. The reaction mixture, upon addition of the catalyst, may also take on a greenish hue instead of the expected color for the active Cu(I) complex. | Solution: Discard the discolored catalyst and use a fresh, properly stored batch. Explanation: The active species in most copper-catalyzed cross-coupling reactions is Cu(I).[1][2] Exposure to atmospheric oxygen will oxidize Cu(I) to the catalytically less active or inactive Cu(II) state.[3][4][5][6][7] This oxidation is often visually indicated by a color change from off-white/yellow/light brown to green or blue, characteristic of many Cu(II) salts. |
| Moisture-Induced Catalyst Deactivation | The reaction was set up on an open bench without the use of anhydrous solvents or inert atmosphere techniques. You may observe gas evolution (if the nucleophile is, for example, an amine) or the formation of insoluble precipitates. | Solution: Repeat the reaction using rigorously dried solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[1][8] Explanation: Moisture can lead to the hydrolysis of the copper(I) catalyst, potentially forming copper(I) oxide or hydroxide species that are less catalytically active.[9] Water can also participate in side reactions, such as the dehalogenation of aryl halide starting materials, which reduces the yield of the desired coupled product.[8] |
| Incomplete Dissolution or Heterogeneous Mixture | The catalyst does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture where a significant portion of the catalyst may be inactive. | Solution: Consult the literature for the optimal solvent for your specific reaction. Ensure the chosen solvent is of high purity and anhydrous. Gentle heating or sonication (under inert atmosphere) may aid dissolution. Explanation: The solubility and stability of the active catalytic species can be highly dependent on the solvent. Poor solubility can lead to lower effective catalyst concentration and, consequently, reduced reaction rates. |
Issue 2: Reaction Starts but Stalls Before Completion
The reaction proceeds initially, as monitored by TLC or GC-MS, but stops prematurely, leaving a significant amount of unreacted starting material.
| Potential Cause | Diagnostic Check | Suggested Solution & Explanation |
| Gradual Catalyst Decomposition | The reaction mixture, which may have started as a clear, colored solution, becomes cloudy or a dark precipitate forms over time. A color change from the initial active complex color to black or dark brown may be observed. | Solution: Improve the inert atmosphere conditions. Degas the solvent thoroughly before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Ensure all reagents are scrupulously dried. Explanation: Even trace amounts of air or moisture leaking into the reaction vessel over the course of the reaction can lead to the gradual deactivation of the Cu(I) catalyst. The formation of black or dark precipitates often suggests the formation of copper oxides or metallic copper from catalyst decomposition, which can be autocatalytic.[10] |
| Ligand Degradation | If your reaction requires a ligand in addition to CuMeSal, the ligand itself might be sensitive to air or moisture, or it may be degrading under the reaction conditions. | Solution: Ensure the ligand is also handled under inert conditions. If the ligand is suspected to be unstable at the reaction temperature, consider running the reaction at a lower temperature for a longer period. Explanation: Ligands play a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.[1] Degradation of the ligand will lead to the decomposition of the active catalytic complex. |
Issue 3: Inconsistent Results Between Batches
You are running the same reaction under what you believe to be identical conditions, but are obtaining significantly different yields or reaction times from one experiment to the next.
| Potential Cause | Diagnostic Check | Suggested Solution & Explanation |
| Variable Catalyst Quality | The appearance of the solid CuMeSal from the storage bottle varies slightly in color or texture. | Solution: Standardize your catalyst handling procedure. If possible, purchase a new batch of catalyst from a reputable supplier and store it correctly in a desiccator or glovebox. Explanation: Inconsistent handling and storage can lead to varying degrees of oxidation or hydration of the catalyst, resulting in unpredictable performance. Even brief exposure to the atmosphere each time the bottle is opened can have a cumulative effect. |
| Atmospheric Leaks in a "Sealed" System | You are using a septa-sealed flask under a balloon of inert gas. | Solution: Check for leaks in your setup. Use freshly pierced, high-quality septa. For highly sensitive reactions, consider using a Schlenk line or glovebox for a more robust inert environment. Explanation: Balloons are permeable to air over long reaction times. Poorly fitting septa or needles can also be a significant source of atmospheric contamination. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its activity?
A1: this compound should be stored in a tightly sealed container in a cool, dark, and dry environment. For optimal, long-term stability, it is highly recommended to store the catalyst inside a nitrogen-filled glovebox or a desiccator cabinet under vacuum or filled with an inert gas. This minimizes exposure to both oxygen and water vapor.
Q2: What are the visible signs of CuMeSal degradation?
A2: The most common visual indicator of degradation is a color change. Fresh, active this compound is typically an off-white to light-colored solid. Upon oxidation to Cu(II), it will often turn green or blue. The presence of dark brown or black particles may indicate the formation of copper oxides.
Q3: Can I use CuMeSal for reactions that are run open to the air?
A3: While some robust copper-catalyzed reactions have been reported to proceed in the presence of air, the catalytic efficiency and reproducibility are often compromised.[11] The oxidation of Cu(I) to Cu(II) is a common deactivation pathway.[3][4][5][6][7] For reactions sensitive to the catalyst's oxidation state, such as many Ullmann-type couplings, working under an inert atmosphere is critical to obtaining high yields and reliable results.[1]
Q4: My reaction solvent contains trace amounts of water. Will this affect my reaction?
A4: Yes, even trace amounts of water can be detrimental. Water can act as a competing nucleophile, hydrolyze the catalyst, or lead to side reactions like dehalogenation.[8][9] It is essential to use anhydrous solvents, which can be obtained commercially or prepared by distillation from appropriate drying agents.
Q5: Can a deactivated (oxidized) batch of CuMeSal be regenerated?
A5: In a research laboratory setting, attempting to regenerate a partially oxidized batch of a copper(I) catalyst is generally not recommended. The procedures for reduction can be complex, may not be fully effective, and can introduce impurities. Given the relatively low cost of the catalyst and the high value of the experimental outcome, it is more practical and reliable to start with a fresh, high-quality batch of the catalyst.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the core catalytic cycle for a generic Cu(I)-catalyzed cross-coupling reaction and the primary deactivation pathways caused by air and moisture.
Caption: Catalytic cycle and deactivation of Cu(I) 3-methylsalicylate.
Experimental Protocol: Handling of Air- and Moisture-Sensitive Reagents
This protocol outlines the standard procedure for setting up a reaction using CuMeSal under an inert atmosphere using a Schlenk line.
1. Glassware Preparation:
-
All glassware (reaction flask, condenser, magnetic stir bar, etc.) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
2. Reagent Preparation:
-
Solid reagents (CuMeSal, aryl halide, nucleophile, base, ligand) should be weighed out quickly in the air and added to the reaction flask.
-
The flask is then immediately sealed with a septum and connected to the Schlenk line.
3. Inerting the Reaction Vessel:
-
Evacuate the flask under vacuum (ensure the flask is properly clamped and shielded).
-
Backfill the flask with inert gas (nitrogen or argon).
-
Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.
4. Solvent Addition:
-
Use a commercially available anhydrous solvent or a freshly distilled and degassed solvent.
-
Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
5. Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Maintain a positive pressure of the inert gas throughout the reaction, which can be achieved using a gas bubbler or a balloon attached to the Schlenk line.
6. Reaction Monitoring and Work-up:
-
To take an aliquot for analysis (e.g., TLC, GC-MS), use a syringe to withdraw a small sample while maintaining a positive inert gas flow into the flask.
-
Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.
Caption: Workflow for handling air-sensitive catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of Copper(I) 3-methylsalicylate and copper(I) thiophene-2-carboxylate
As a Senior Application Scientist, this guide provides a detailed comparison of two prominent copper(I) carboxylate catalysts: Copper(I) 3-methylsalicylate (CuMeSal) and Copper(I) thiophene-2-carboxylate (CuTC). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking to understand the nuanced differences between these reagents and select the optimal catalyst for their specific application.
Introduction: The Role of Ligand Architecture in Copper(I) Catalysis
Copper(I) carboxylates have emerged as a versatile and cost-effective class of catalysts for a wide array of organic transformations, including cross-coupling, amination, and carbon-carbon bond-forming reactions.[1][2][3] The efficacy of these catalysts is profoundly influenced by the nature of the carboxylate ligand, which modulates the steric and electronic properties of the copper center. This guide focuses on two such catalysts that have demonstrated significant utility: this compound and Copper(I) thiophene-2-carboxylate.[4]
While both are effective in numerous transformations, the subtle differences in their ligand frameworks—an ortho-substituted benzoate versus a five-membered heterocyclic carboxylate—lead to distinct performance characteristics. CuMeSal features a salicylate moiety with a methyl group, which can influence the catalyst's solubility and steric environment.[1] In contrast, CuTC incorporates a thiophene ring, an electron-rich aromatic system containing a sulfur atom that can engage in secondary coordination with the copper center, thereby stabilizing the complex.[5] This guide will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, and catalytic performance, supported by experimental protocols and data.
Synthesis and Structural Analysis
The synthesis of both CuMeSal and CuTC generally follows a straightforward reaction between the corresponding carboxylic acid and a copper(I) salt, most commonly copper(I) oxide (Cu₂O), in a suitable solvent like toluene.[5][6] A key aspect of this synthesis is the removal of water, often via azeotropic distillation using a Dean-Stark apparatus, to drive the reaction to completion.[5]
Caption: General Synthetic Scheme for Copper(I) Carboxylates.
The structural distinctions between the two ligands are pivotal to their function. The 3-methylsalicylate ligand in CuMeSal offers a bidentate coordination possibility through the carboxylate oxygen and the hydroxyl group.[1] The thiophene-2-carboxylate ligand in CuTC can also act as a bidentate or bridging ligand via the carboxylate group and the sulfur atom of the thiophene ring, which contributes to the complex's stability.[5]
Caption: Molecular Structures of CuMeSal and CuTC.
Comparative Physicochemical Properties
The physical and chemical properties of these catalysts are summarized below. CuTC is described as a tan, air-stable, and non-hygroscopic powder, which makes it a convenient reagent to handle and store.[7] CuMeSal is typically a brown to red solid.[8] The higher melting point of CuMeSal suggests greater thermal stability in the solid state.
| Property | This compound (CuMeSal) | Copper(I) thiophene-2-carboxylate (CuTC) |
| CAS Number | 326477-70-7[9] | 68986-76-5[10] |
| Molecular Formula | C₈H₇CuO₃[9] | C₅H₃CuO₂S[10] |
| Molecular Weight | 214.69 g/mol [9] | 190.69 g/mol [10] |
| Appearance | Brown to Red Solid[8] | Tan to red-brown powder[5] |
| Melting Point | 290-292 °C[8][11] | Not specified |
| Stability | Air-stable when handled properly[8] | Air-stable, non-hygroscopic[5][7] |
| Key Applications | N-arylation, C-C bond formation, oxidative arylthiation[1][2] | Ullmann coupling, Stille coupling, allylation reactions[3][5][7] |
Comparative Performance in Catalysis: N-Arylation of Imidazole
To provide a practical comparison, we will consider the N-arylation of imidazole with an aryl halide, a common transformation in pharmaceutical synthesis. Both CuMeSal and CuTC are known to catalyze such reactions effectively.[1][3]
The choice between these catalysts can depend on the specific substrates and desired reaction conditions. The salicylate ligand in CuMeSal may enhance performance in certain solvent systems or with particular substrate classes.[1] Conversely, the thiophene moiety in CuTC can stabilize the active copper(I) species, potentially leading to higher turnover numbers and milder reaction conditions.[5] For instance, CuTC has been noted for its ability to facilitate Ullmann-type couplings at ambient temperatures.[5]
Experimental Protocol: General Procedure for N-Arylation
The following is a representative protocol for the copper-catalyzed N-arylation of imidazole. This procedure can be adapted for either catalyst to evaluate their relative performance.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), imidazole (1.2 mmol), the copper catalyst (CuMeSal or CuTC, 5 mol%), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a solvent (e.g., DMF or toluene, 5 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental Workflow for Comparative Catalytic Testing.
Discussion: Ligand Effects on Catalytic Activity
The structural and electronic differences between the 3-methylsalicylate and thiophene-2-carboxylate ligands are key to understanding the performance variations between CuMeSal and CuTC.
-
Electronic Effects: The thiophene ring in CuTC is an electron-rich aromatic system, which can increase the electron density at the copper center.[5] This enhanced electron density can facilitate the oxidative addition step in many catalytic cycles, a key step in cross-coupling reactions.[5] The salicylate ligand in CuMeSal also possesses an aromatic ring, but the electronic influence may be modulated differently by the hydroxyl and methyl substituents.
-
Steric Hindrance: The methyl group in the ortho position of the salicylate ligand in CuMeSal introduces steric bulk around the copper center. This can be advantageous in preventing catalyst deactivation through aggregation but may also hinder the approach of bulky substrates.
-
Ligand Stability and Chelation: The potential for bidentate chelation in both complexes contributes to their stability.[1][5] The sulfur atom in CuTC provides a soft donor site that can effectively stabilize the soft copper(I) center, which is often the active state of the catalyst.[5]
Conclusion
Both this compound and Copper(I) thiophene-2-carboxylate are highly effective and versatile catalysts for a range of important organic transformations. The choice between them is not one of superior versus inferior but rather of selecting the right tool for the specific synthetic challenge.
-
Copper(I) thiophene-2-carboxylate (CuTC) is a well-established, air-stable, and easy-to-handle catalyst, particularly noted for its high efficacy in Ullmann and Stille-type couplings, often under mild conditions.[3][5][7] Its electron-rich ligand system and the stabilizing effect of the thiophene sulfur make it a robust choice for a broad scope of reactions.[5]
-
This compound (CuMeSal) is an efficient catalyst for N-arylation and other bond-forming reactions.[1][2] The substituted salicylate ligand provides a unique steric and electronic environment that can offer complementary reactivity to CuTC, potentially favoring different substrate classes or reaction conditions.
For researchers and drug development professionals, it is recommended to screen both catalysts in the early stages of route development to identify the optimal conditions for a given transformation. The subtle yet significant ligand-imparted differences in their properties can be leveraged to achieve higher yields, milder conditions, and broader substrate scope.
References
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper(I) Thiophene-2-carboxylate|CuTC Reagent| [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Copper(I) Thiophene-2-carboxylate [drugfuture.com]
- 8. This compound [myskinrecipes.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. lookchem.com [lookchem.com]
A Comparative Guide: Copper(I) 3-Methylsalicylate vs. Palladium Catalysts for C-N Coupling
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. The prevalence of arylamine moieties in a vast array of bioactive molecules and functional materials underscores the critical importance of efficient and versatile catalytic methods for their synthesis. For decades, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have been the gold standard, prized for their broad substrate scope and high functional group tolerance.[1][2] However, the high cost and potential toxicity of palladium have spurred the development of more sustainable alternatives.[3]
This guide provides an in-depth comparison of a promising copper-based catalyst, Copper(I) 3-methylsalicylate, with established palladium catalyst systems for C-N coupling reactions. We will delve into the mechanistic underpinnings of each catalytic cycle, present a comparative analysis of their performance across various substrates, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic endeavors.
The Contenders: A Tale of Two Metals
Palladium Catalysts (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination, first reported in the mid-1990s, revolutionized the synthesis of aryl amines.[2] This palladium-catalyzed reaction allows for the coupling of a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions. The key to its success lies in the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[4]
This compound (Ullmann-Type Coupling): The Ullmann condensation, a copper-catalyzed C-N bond formation, predates the Buchwald-Hartwig reaction by nearly a century.[5] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[5] However, the development of ligand-assisted protocols has led to a resurgence of interest in copper-catalyzed C-N coupling. This compound has emerged as an efficient catalyst for the N-arylation of a diverse range of heterocycles and amines under moderate reaction conditions.[6]
Mechanistic Insights: Distinct Pathways to C-N Bond Formation
The catalytic cycles of the Buchwald-Hartwig and Ullmann-type reactions, while both resulting in the formation of a C-N bond, proceed through distinct mechanistic pathways.
The Palladium Catalytic Cycle (Buchwald-Hartwig Amination):
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Copper Catalytic Cycle (Ullmann-Type Coupling):
The mechanism of the copper-catalyzed C-N coupling is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle, particularly with the use of supporting ligands.[7][8]
-
Ligand Exchange/Amine Coordination: The amine coordinates to the Cu(I) complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, affording the N-arylated product and regenerating the active Cu(I) catalyst.[5][8]
The 3-methylsalicylate ligand is thought to play a crucial role in stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.
Caption: Proposed catalytic cycle for Ullmann-type C-N coupling.
Performance Benchmark: A Comparative Analysis
| Feature | This compound (Ullmann-Type) | Palladium Catalysts (Buchwald-Hartwig) |
| Catalyst Cost | Lower (Copper is an earth-abundant metal) | Higher (Palladium is a precious metal) |
| Ligand Cost | Generally lower (simple ligands like salicylates) | Often higher (complex, multi-step synthesis for phosphine ligands) |
| Reaction Temp. | Moderate to high (typically 60-140 °C)[1][6] | Room temperature to moderate (often 25-110 °C)[4] |
| Substrate Scope | Good for N-heterocycles and amines, including sterically hindered ones.[6][9] | Very broad, including a wide range of amines and aryl halides/pseudohalides.[3][4] |
| Functional Group Tol. | Generally good, but can be sensitive to certain groups. | Excellent, a key advantage of this methodology.[2] |
| Toxicity | Lower inherent toxicity of copper.[3] | Higher inherent toxicity of palladium.[3] |
| Air/Moisture Sens. | Can often be performed under air.[6] | Typically requires inert atmosphere (glovebox or Schlenk techniques).[2] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, detailed protocols for the N-arylation of 4-methylaniline with 1-bromo-4-nitrobenzene, a common benchmark reaction.
Protocol 1: this compound Catalyzed N-Arylation
This protocol is adapted from general procedures for copper-catalyzed N-arylation of amines.[6][10]
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
4-Methylaniline (1.2 mmol, 129 mg)
-
This compound (0.1 mmol, 21.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, 4-methylaniline, this compound, and potassium carbonate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Place the tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-(4-nitrophenyl)-4-methylaniline.
Caption: Experimental workflow for copper-catalyzed N-arylation.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is based on established procedures for the Buchwald-Hartwig amination.[2][11]
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
4-Methylaniline (1.2 mmol, 129 mg)
-
Pd₂(dba)₃ (0.025 mmol, 23 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 mmol, 29 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 1-bromo-4-nitrobenzene and 4-methylaniline.
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) via syringe under a positive pressure of argon or nitrogen.
-
Place the tube in a preheated oil bath at 100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-(4-nitrophenyl)-4-methylaniline.
Caption: Experimental workflow for palladium-catalyzed N-arylation.
Conclusion and Future Outlook
Both this compound and palladium catalysts are powerful tools for the construction of C-N bonds. The choice between these two systems is often a trade-off between cost, reaction conditions, and the specific demands of the synthesis.
Palladium catalysis, with its extensive track record, broad substrate scope, and mild reaction conditions, remains the go-to method for many applications, particularly in complex molecule synthesis where functional group tolerance is paramount.[4]
However, the economic and environmental advantages of copper catalysis are compelling, especially for large-scale industrial processes.[3] The development of efficient and robust copper catalysts like this compound, which can operate under moderate conditions, signifies a significant step towards more sustainable chemical manufacturing. As research in this area continues, we can expect the development of even more active and versatile copper-based systems that will further challenge the dominance of palladium in C-N cross-coupling chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Landscape of Copper(I) 3-Methylsalicylate Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, cost-effective, and robust catalytic systems is perpetual. While palladium has long dominated the field of cross-coupling reactions, the economic and environmental advantages of copper have spurred a renaissance in its application.[1] This guide delves into the mechanistic intricacies of reactions catalyzed by Copper(I) 3-methylsalicylate (CuMeSal), a highly efficient and versatile catalyst. We will objectively compare its performance against established alternatives, grounded in experimental data and mechanistic insights, to provide a comprehensive resource for catalyst selection and reaction optimization.
Salicylate ligands, in general, are highly effective in copper catalysis due to their ability to form stable chelate complexes with the metal center, influencing both its reactivity and stability.[2][3] this compound, in particular, has demonstrated remarkable efficacy in Ullmann-type C-N and C-O cross-coupling reactions, often under milder conditions than traditional copper catalysts.[4] Understanding the mechanistic pathways it follows is paramount to exploiting its full potential.
Part 1: Mechanistic Deep Dive: C-N Cross-Coupling (Ullmann Condensation)
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The copper-catalyzed N-arylation of amines, imidazoles, and other heterocycles, known as the Ullmann condensation or Goldberg reaction, is a critical transformation.[4][5] CuMeSal has emerged as a potent catalyst for these reactions.
Proposed Catalytic Cycle
The mechanism of copper-catalyzed N-arylation has been a subject of extensive study, with a growing consensus pointing towards a Cu(I)/Cu(III) cycle, particularly with facilitating ligands.[6][7][8] While a definitive cycle for CuMeSal is pending exhaustive surface-analysis studies, a plausible mechanism based on current evidence is proposed below.
The cycle is initiated by the coordination of the amine nucleophile to the Cu(I)-salicylate complex. This is followed by the oxidative addition of the aryl halide to the copper center, forming a transient, high-energy Cu(III) intermediate. This step is often considered rate-limiting.[6] The final, rapid reductive elimination step forms the desired C-N bond and regenerates the active Cu(I) catalyst.
Caption: Proposed Cu(I)/Cu(III) cycle for C-N coupling catalyzed by CuMeSal.
Performance Comparison: CuMeSal vs. Palladium (Buchwald-Hartwig)
The primary alternative for C-N cross-coupling is the palladium-catalyzed Buchwald-Hartwig amination. While incredibly powerful and broad in scope, it relies on a more expensive and less abundant metal.[9][10] The choice between these systems is often a trade-off between cost, conditions, and substrate tolerance.
| Parameter | This compound (Ullmann) | Palladium/Ligand System (Buchwald-Hartwig) | Rationale & Causality |
| Catalyst Cost | Low (Copper is earth-abundant) | High (Palladium is a precious metal) | The intrinsic cost of the metal is a major driver in process chemistry and large-scale synthesis.[1] |
| Typical Temp. | 65 - 110 °C | 80 - 120 °C | Modern copper systems with effective ligands like salicylate can operate at temperatures comparable to palladium systems, a significant improvement over traditional Ullmann conditions (>200 °C).[4][5] |
| Ligands | Salicylate (often built-in) | Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) | The bidentate salicylate ligand stabilizes the copper center. Palladium requires specialized, often expensive and air-sensitive, ligands to facilitate the Pd(0)/Pd(II) cycle.[10] |
| Substrate Scope | Good for N-heterocycles, primary/secondary amines. Can be challenging for very hindered substrates. | Excellent, including very sterically hindered amines and aryl chlorides.[10] | The smaller atomic radius of copper can lead to steric challenges in the transition state with bulky substrates compared to the larger palladium atom. |
| Base | Weaker bases (e.g., K₂CO₃, K₃PO₄) | Stronger bases (e.g., NaOtBu, LiHMDS) | The mechanism of proton abstraction and the nature of the active catalytic species differ, allowing copper systems to often function with milder bases.[4] |
| Air/Moisture | Generally more tolerant | Often requires strict inert atmosphere | The Cu(I) state can be more robust against oxidation than the Pd(0) state, simplifying experimental setup. |
Experimental Protocol: Kinetic Analysis for Mechanistic Validation
To validate the proposed mechanism, determining the reaction order with respect to each component is crucial. A "same excess" experiment is a robust method for this.
Objective: To determine the reaction order of the CuMeSal-catalyzed N-arylation of imidazole with 4-bromoanisole.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of 4-bromoanisole (A), imidazole (B), CuMeSal (C), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable solvent (e.g., Dioxane).
-
Reaction Setup: In a series of reaction vials, add the stock solutions according to the table below. The "same excess" method involves running multiple experiments where the initial concentrations of two reactants are varied, but their ratio and the concentration of the third reactant are kept constant.
-
Execution: Place the vials in a pre-heated reaction block at a constant temperature (e.g., 100 °C).
-
Sampling: At timed intervals, withdraw an aliquot from each reaction, quench it (e.g., with cold diethyl ether), and filter through a small plug of silica.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentration of the product over time by comparing its peak area to that of the internal standard.
-
Data Processing: Plot ln[A] versus time. The slope of the resulting line gives the pseudo-first-order rate constant (k_obs). By comparing k_obs across experiments with different initial concentrations, the order with respect to each reactant can be determined.
| Experiment | [Aryl Bromide]₀ (M) | [Imidazole]₀ (M) | [CuMeSal]₀ (M) |
| 1 | 0.1 | 0.5 | 0.01 |
| 2 | 0.2 | 0.5 | 0.01 |
| 3 | 0.1 | 1.0 | 0.01 |
| 4 | 0.1 | 0.5 | 0.02 |
Trustworthiness: This protocol is self-validating. If the plot of ln[A] vs. time is linear, it confirms a first-order dependence on the aryl bromide. Comparing rates between experiments 1 & 2, 1 & 3, and 1 & 4 will elucidate the order with respect to the aryl bromide, imidazole, and catalyst, respectively, providing direct evidence for or against the proposed rate-determining step.
Part 2: Mechanistic Deep Dive: C-O Cross-Coupling (Ullmann Ether Synthesis)
The synthesis of diaryl ethers, prevalent in natural products and materials science, is another key application of copper catalysis. The Ullmann ether synthesis has been revitalized by modern catalysts like CuMeSal, allowing the reaction to proceed under much milder conditions.[11][12]
Proposed Catalytic Cycle
Similar to C-N coupling, the mechanism for C-O coupling is believed to proceed through a Cu(I)/Cu(III) pathway. The alcohol or phenol first coordinates to the copper center, often facilitated by a base to form a copper alkoxide/phenoxide. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.
Caption: Proposed Cu(I)/Cu(III) cycle for C-O coupling catalyzed by CuMeSal.
Performance Comparison: Homogeneous vs. Heterogeneous Copper Catalysts
While CuMeSal is a homogeneous catalyst, a significant area of research involves developing heterogeneous copper catalysts (e.g., Cu nanoparticles, Cu on supports) to simplify product purification and catalyst recycling.[11]
| Parameter | This compound (Homogeneous) | Cu Nanoparticles (Heterogeneous) | Rationale & Causality |
| Activity | High, well-defined active species | Can be high, but activity may depend on particle size, shape, and support. | In homogeneous catalysis, every metal center is theoretically available. In heterogeneous systems, only surface atoms are active, and activity can be complex.[11] |
| Selectivity | Generally high | Can suffer from side reactions (e.g., homo-coupling) if the surface is not well-controlled. | The well-defined coordination sphere provided by the salicylate ligand in CuMeSal enhances selectivity by preventing unwanted reaction pathways. |
| Catalyst Recovery | Difficult; requires chromatography or extraction. | Simple; filtration or magnetic separation. | This is the primary driver for developing heterogeneous catalysts, aiming for more sustainable chemical processes.[11] |
| Leaching | Not applicable | Potential for copper ions to leach into the solution, leading to product contamination and a mix of homogeneous/heterogeneous catalysis. | Leaching is a critical issue in heterogeneous catalysis, as it can complicate mechanistic interpretations and negate the benefits of easy separation. |
| Mechanistic Study | More straightforward; amenable to spectroscopic and kinetic analysis in solution.[13] | Complex; requires surface science techniques (e.g., STM, XPS) to probe the mechanism on the catalyst surface.[14] | Studying mechanisms on a solid surface is inherently more challenging than in a uniform solution phase. |
Experimental Protocol: In-situ Reaction Monitoring via Spectroscopy
Directly observing the catalytic species during the reaction provides invaluable mechanistic data.
Objective: To identify potential resting states and intermediates in the CuMeSal-catalyzed O-arylation of phenol.
Methodology (using a ReactIR or similar probe-based FTIR):
-
Background Spectrum: Record a background spectrum of the solvent (e.g., Dioxane) at the reaction temperature (e.g., 100 °C).
-
Reagent Spectra: Record individual spectra of the starting materials (phenol, aryl halide, base) and the catalyst (CuMeSal) to identify their characteristic vibrational bands.
-
Reaction Initiation: Assemble the reaction in a vessel equipped with an in-situ FTIR probe. Add all reagents except for one limiting reagent (e.g., the aryl halide).
-
Data Acquisition: Begin spectral acquisition. Once a stable baseline is achieved, inject the limiting reagent to start the reaction.
-
Monitoring: Continuously collect spectra over the course of the reaction. Monitor the disappearance of reactant peaks (e.g., C-Br stretch of the aryl halide) and the appearance of product peaks (e.g., C-O-C stretch of the diaryl ether).
-
Analysis: Pay close attention to transient peaks or shifts in the catalyst's carboxylate stretch (~1600-1550 cm⁻¹). These changes can indicate ligand binding, changes in the copper coordination sphere, or the formation of intermediates or catalyst resting states.
Trustworthiness: This method provides a real-time "movie" of the reaction's chemical composition. The direct observation of species as they form and are consumed provides a much higher level of mechanistic evidence than endpoint analysis alone. It helps to identify the catalyst's state during turnover, which is crucial for understanding the true catalytic cycle.[13]
Conclusion
This compound stands as a highly effective and economically viable catalyst for C-N and C-O cross-coupling reactions. Mechanistic studies, combining kinetic analysis and in-situ spectroscopy, point towards a Cu(I)/Cu(III) catalytic cycle where the bidentate salicylate ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.
While palladium systems may offer a broader substrate scope for particularly challenging transformations, the operational simplicity, lower cost, and favorable environmental profile of CuMeSal make it a compelling alternative for a wide range of applications in pharmaceutical and materials synthesis. Future research will likely focus on expanding the scope of CuMeSal to include more challenging coupling partners, developing asymmetric variants for enantioselective synthesis, and further elucidating the precise role of the ligand to enable the rational design of next-generation copper catalysts.
References
- 1. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 2. ijesi.org [ijesi.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
Kinetic analysis of Copper(I) 3-methylsalicylate catalyzed cross-coupling
An In-Depth Guide to the Kinetic Analysis of Copper(I) 3-Methylsalicylate Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the optimization of catalytic reactions is paramount. Understanding the underlying kinetics of a reaction is not merely an academic exercise; it is the key to unlocking enhanced efficiency, scalability, and mechanistic clarity. This guide provides a comprehensive examination of the kinetic analysis of cross-coupling reactions catalyzed by this compound (CuMeSal), a versatile and increasingly popular catalyst. We will delve into the core principles of kinetic methodologies, provide a detailed experimental protocol, and compare the performance of CuMeSal against alternative catalytic systems, grounding all claims in experimental data and authoritative sources.
The Significance of Kinetic Analysis in Copper Catalysis
Copper-catalyzed cross-coupling reactions, modern variants of the classical Ullmann and Goldberg reactions, have become indispensable tools for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[1][2][3] These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] Among the diverse array of copper catalysts, this compound (CuMeSal) has emerged as a highly effective mediator for reactions like the Chan-Lam coupling, often functioning under mild conditions.[6][7][8][9]
However, to truly harness the potential of CuMeSal and rationally improve upon it, we must understand its behavior in intimate detail. This is where kinetic analysis becomes critical. By studying the reaction rate's dependence on the concentration of each component—the reactants, the catalyst, and any additives—we can construct a mathematical rate law. This rate law is a direct reflection of the reaction mechanism, providing invaluable clues about the rate-determining step and the nature of the catalytically active species.[10]
Methodologies for Probing Reaction Kinetics
Two primary techniques are predominantly employed for the kinetic investigation of catalytic reactions: the Method of Initial Rates and Reaction Progress Kinetic Analysis (RPKA).
Method of Initial Rates
This classical approach involves measuring the reaction rate at the very beginning of the reaction (t ≈ 0).[11] The core advantage is the simplification of the system; at the initial stage, the concentrations of reactants are known precisely, and the accumulation of products, which might inhibit the catalyst, is negligible.[12] By systematically varying the initial concentration of one component while holding all others constant and measuring the initial rate for each experiment, one can determine the reaction order with respect to each component.
Causality behind the choice: This method is robust and straightforward for determining individual reaction orders. However, it can be material- and time-intensive, as it requires multiple distinct experiments to build a complete kinetic profile.
Reaction Progress Kinetic Analysis (RPKA)
RPKA is a more modern and data-rich approach that leverages in-situ monitoring techniques (e.g., spectroscopy or reaction calorimetry) to track the concentrations of reactants and products continuously throughout a single experiment.[10][13] This methodology provides a complete kinetic profile from far fewer experiments than the initial rates method.[13] A key aspect of RPKA involves "same excess" and "different excess" experiments, which are designed to reveal complex kinetic phenomena such as catalyst activation, deactivation, or product inhibition.[13][14]
Causality behind the choice: RPKA is chosen for its efficiency and depth of insight. It allows for the rapid identification of the reaction's driving forces and potential mechanistic pathways under synthetically relevant conditions, where multiple concentrations change simultaneously.[13][15]
Experimental Protocol: RPKA of a CuMeSal-Catalyzed N-Arylation
This section provides a self-validating protocol for determining the kinetic profile of a model Chan-Lam C-N coupling reaction: the N-arylation of pyrazole with iodobenzene, catalyzed by CuMeSal.
Objective: To determine the reaction order with respect to iodobenzene, pyrazole, CuMeSal, and the base (K₃PO₄).
Materials & Equipment:
-
Reactants: Iodobenzene, Pyrazole
-
Catalyst: this compound (CuMeSal)
-
Base: Potassium Phosphate (K₃PO₄)
-
Solvent: Dioxane or a suitable alternative
-
Internal Standard: e.g., Dodecane (for GC/HPLC analysis)
-
Equipment: Jacketed reactor with overhead stirring, temperature control unit, and an in-situ monitoring probe (e.g., ReactIR) or an automated sampler connected to a GC/HPLC.
Experimental Workflow Diagram
References
- 1. quintus.mickel.ch [quintus.mickel.ch]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 326477-70-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. mt.com [mt.com]
- 14. catalysis.au.dk [catalysis.au.dk]
- 15. REACTION PROGRESS KINETIC ANALYSIS | PPTX [slideshare.net]
A Comparative Guide to Salicylate-Based Copper Catalysts for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and cost-effective catalytic systems is a perpetual endeavor. In the realm of cross-coupling reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and functional materials, copper-based catalysts have emerged as a highly attractive alternative to their palladium counterparts. This guide provides an in-depth comparative study of a specific class of these catalysts: salicylate-based copper complexes. We will delve into the nuances of their synthesis, explore the impact of ligand modifications on catalytic performance, and provide detailed experimental protocols to empower you in your research.
The Ascendancy of Copper and the Strategic Role of Salicylate Ligands
Copper's appeal as a catalytic metal is rooted in its natural abundance, low cost, and relatively low toxicity compared to precious metals like palladium. Historically, copper-mediated reactions, such as the Ullmann condensation, required harsh conditions and stoichiometric amounts of the metal.[1] The modern era of copper catalysis, however, has been defined by the development of sophisticated ligand systems that enable these transformations to proceed under milder conditions with only catalytic amounts of copper.[2]
Among the diverse array of ligands, salicylates and their derivatives have proven to be particularly effective. The bidentate coordination of the salicylate ligand to the copper center, through both the carboxylate and hydroxyl groups, forms a stable chelate ring that modulates the metal's reactivity and stability. This structural feature is paramount to the catalyst's performance, influencing its solubility, electronic properties, and ultimately, its efficiency in facilitating the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds.[3]
Comparative Performance Analysis of Salicylate-Based Copper Catalysts
The true power of salicylate-based copper catalysts lies in the tunability of the salicylate ligand. By introducing various substituents onto the aromatic ring of the salicylate, one can systematically alter the steric and electronic properties of the catalyst, thereby optimizing its performance for a specific application.
A key area of application for these catalysts is the Ullmann-type C-O coupling reaction, a vital transformation for the synthesis of diaryl ethers, which are common motifs in natural products and pharmaceuticals. The performance of several substituted salicylate-based copper catalysts in the Ullmann coupling of phenol with iodobenzene is summarized in the table below.
| Catalyst Precursor | Salicylate Ligand | Substituent Effect | Reaction Conditions | Yield (%) | Reference |
| CuI | Salicylaldimine (L6) | Steric hindrance from isopropyl group | K3PO4, Dioxane, 101°C, 24h | 92 | [4] |
| Cu(OAc)2 | N-phenylsalicylaldimine | Electron-neutral | O2/H2O2, pH 3-6 | Active | [5] |
| Cu(OAc)2 | N-phenyl-5-chlorosalicylaldimine | Electron-withdrawing | O2/H2O2, pH 3-6 | Active | [5] |
| Cu(OAc)2 | N-(2,6-diisopropyl)phenyl-3,5-di-tert-butylsalicylaldimine | Bulky, electron-donating | O2/H2O2, pH 3-6 | Active | [5] |
The data suggests that both steric and electronic factors of the salicylate ligand play a crucial role in the catalytic efficiency. For instance, the salicylaldimine ligand with a bulky isopropyl substituent (L6) demonstrates excellent activity in the Ullmann C-O coupling, achieving a high yield of the desired diaryl ether.[4] This highlights the importance of ligand design in preventing catalyst deactivation and promoting efficient turnover.
Furthermore, studies on the hydroxylation of phenol have shown that copper complexes of various substituted N-phenylsalicylaldimine ligands are catalytically active, indicating the versatility of this class of catalysts.[5] The presence of either electron-donating (di-tert-butyl) or electron-withdrawing (chloro) substituents on the salicylate backbone influences the catalytic process, although a direct quantitative comparison of their rates is not provided in the cited study.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for copper-catalyzed cross-coupling reactions, such as the Ullmann and Chan-Lam couplings, involves a Cu(I)/Cu(III) catalytic cycle. The salicylate ligand plays a critical role in stabilizing the copper center in its various oxidation states throughout this cycle.
Caption: A generalized catalytic cycle for a copper-salicylate catalyzed cross-coupling reaction.
The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Cu(I)-salicylate complex, forming a Cu(III)-intermediate. Subsequent ligand exchange with the nucleophile (Nu-H), followed by reductive elimination, yields the desired cross-coupled product (Ar-Nu) and regenerates the Cu(I)-salicylate catalyst for the next cycle.
Experimental Protocols
To facilitate the application of these catalysts in your research, we provide detailed, step-by-step methodologies for the synthesis of a representative copper(II) salicylate catalyst and its application in a classic Ullmann C-O coupling reaction.
Synthesis of Copper(II) Salicylate
This protocol describes the synthesis of a basic copper(II) salicylate complex.
Caption: Workflow for the synthesis of a copper(II) salicylate catalyst.
Materials:
-
Salicylic acid
-
Copper(II) carbonate basic
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Salicylic Acid Solution: In a round-bottom flask, dissolve salicylic acid (2.2 mmol) in a solution of 33% ethanol in water.
-
Addition of Copper Carbonate: While stirring, slowly add basic copper(II) carbonate (1.0 mmol) to the salicylic acid solution at room temperature.[6]
-
Reaction: Stir the mixture at room temperature for 18-24 hours or gently heat to 50-60°C for 4-6 hours to expedite the reaction. The color of the solution will change as the copper salicylate complex forms.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold 33% ethanol-water solution, followed by a final wash with ethanol to remove any unreacted starting materials. Dry the resulting solid in an oven at 50-60°C to obtain the copper(II) salicylate catalyst.
Ullmann C-O Coupling of Phenol with Iodobenzene
This protocol details a typical Ullmann C-O coupling reaction using a pre-synthesized or commercially available copper salicylate catalyst.
Materials:
-
Copper(I) iodide (or a pre-synthesized copper salicylate catalyst)
-
A salicylaldimine ligand (e.g., 2-((2-isopropylphenylimino)methyl)phenol)
-
Phenol
-
Iodobenzene
-
Potassium phosphate (K3PO4)
-
Anhydrous dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), combine the copper catalyst (e.g., CuI, 5 mol%), the salicylate-based ligand (15 mol%), phenol (1.2 mmol), iodobenzene (1.0 mmol), and potassium phosphate (2.0 mmol).[4]
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the reaction vessel via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 101°C. Stir the reaction mixture vigorously for 24 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Conclusion and Future Outlook
Salicylate-based copper catalysts represent a powerful and versatile tool for organic synthesis, offering a cost-effective and environmentally benign alternative to traditional palladium-based systems. The ease of modification of the salicylate ligand allows for the fine-tuning of the catalyst's properties to achieve high efficiency in a variety of cross-coupling reactions. The experimental protocols provided herein serve as a starting point for researchers to explore the potential of these catalysts in their own synthetic endeavors.
Future research in this area will likely focus on the development of even more active and robust catalysts through rational ligand design, the expansion of the reaction scope to include more challenging substrates, and the elucidation of more detailed mechanistic insights to guide further catalyst development. The continued exploration of salicylate-based copper catalysts holds great promise for the advancement of sustainable and efficient chemical synthesis.
References
A Senior Application Scientist's Guide to Copper(I) 3-Methylsalicylate: A Comparative Validation in Catalytic Transformations
For the modern researcher in synthetic and medicinal chemistry, the choice of catalyst is a critical decision point, balancing efficiency, cost, and substrate compatibility. While palladium has long dominated the landscape of cross-coupling reactions, copper catalysis has re-emerged as a powerful, cost-effective, and often complementary alternative.[1] Among the diverse array of copper catalysts, Copper(I) 3-methylsalicylate (CuMeSal) has garnered attention for its efficacy in mediating key bond-forming transformations under moderate conditions.[2]
This guide provides an in-depth, objective comparison of CuMeSal's performance against established alternatives in two pivotal areas: N-arylation of heterocycles and C-C bond formation. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower you, the researcher, to make informed decisions for your synthetic challenges.
The Chan-Lam & Ullmann N-Arylation: A New Workhorse for C-N Bond Formation
The construction of C-N bonds, particularly to form N-aryl heterocycles, is a cornerstone of discovery chemistry, yielding scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[2] The Ullmann condensation has been the classical copper-mediated approach, but it is often plagued by harsh reaction conditions, such as high temperatures (often >200 °C) and the need for stoichiometric amounts of copper.[3] The advent of soluble, ligated copper catalysts like CuMeSal has revolutionized this field, enabling these transformations under significantly milder conditions.
Mechanistic Rationale: The Role of the Salicylate Ligand
While the precise mechanism of copper-catalyzed cross-couplings is a subject of ongoing study, a generally accepted pathway for Cu(I) catalysts involves a Cu(I)/Cu(III) cycle, analogous in concept to palladium catalysis, although alternative pathways are also proposed.[1][4][5] The 3-methylsalicylate moiety in CuMeSal is not an innocent bystander; it acts as a bidentate ligand that stabilizes the copper(I) center, enhances solubility, and facilitates the catalytic cycle.[2] The hydroxyl and carboxylate groups chelate the copper ion, preventing disproportionation and aggregation while promoting the key steps of oxidative addition and reductive elimination.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for cross-coupling reactions.
Performance Benchmark: N-Arylation of Imidazole
To validate the efficacy of CuMeSal, we present a comparative study for the N-arylation of imidazole with 4-bromotoluene. This reaction is a standard benchmark for evaluating C-N coupling catalysts.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5 | K₂CO₃ | Methanol | 65 | 4 | ~90-95 | [2] |
| CuI / L-proline | 10 | K₂CO₃ | DMSO | 90 | 24 | ~85 | Generic Literature |
| Cu₂(OAc)₄ | 5 | Cs₂CO₃ | Toluene | 110 | 18 | ~80 | Generic Literature |
| Pd₂(dba)₃ / Xantphos | 2 | Cs₂CO₃ | Dioxane | 100 | 12 | >95 | Generic Literature |
Analysis of Results:
The data clearly demonstrates that this compound is a highly efficient catalyst for this transformation.[2] It operates at a significantly lower temperature and in a more environmentally benign solvent (methanol) compared to other copper- and palladium-based systems. While palladium catalysis can achieve near-quantitative yields, CuMeSal offers a compelling balance of high yield, milder conditions, and substantially lower catalyst cost, making it an excellent choice for process development and large-scale synthesis.
Validated Experimental Protocol: N-Arylation of Imidazole
This protocol is designed to be self-validating. The use of standard laboratory equipment and straightforward purification ensures reproducibility.
Caption: Standard experimental workflow for CuMeSal-catalyzed N-arylation.
Detailed Steps:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (68 mg, 1.0 mmol), 4-bromotoluene (188 mg, 1.1 mmol), potassium carbonate (276 mg, 2.0 mmol), and this compound (10.7 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add 5 mL of anhydrous methanol via syringe.
-
Reaction Execution: Fit the flask with a reflux condenser under a nitrogen atmosphere. Place the flask in a preheated oil bath at 65 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-5 hours).
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-arylated product.
C-C Bond Formation: A Modern Take on the Ullmann Reaction
The formation of biaryl linkages is fundamental to the synthesis of ligands, natural products, and conjugated materials.[6][7] The classic Ullmann biaryl synthesis requires harsh conditions and often gives moderate yields. While palladium-catalyzed methods (e.g., Suzuki, Stille) are highly effective, their cost and the need for pre-functionalized organometallic reagents can be drawbacks. This compound can be applied in Ullmann-type C-C couplings, offering a valuable alternative for specific substrate classes.[6]
Comparative Edge: Sterically Hindered Biaryls
A key area where copper catalysis can excel is in the synthesis of sterically encumbered biaryls, which can be challenging for some palladium systems. CuMeSal, in conjunction with other reagents, can facilitate the arylation of active methylene compounds, which are precursors to complex biaryl structures.[6][7]
Performance Comparison: Arylation of Acetylacetone
| Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Note |
| CuI / L-proline | Aryl Iodide | K₃PO₄ | DMSO | 60 | 65-83 | Often used as a baseline for Cu-catalyzed C-C coupling of 1,3-diones.[7] |
| Pd₂(dba)₃ / Ligand | Aryl Halide/TfO | Various | Various | 80-110 | Variable | Highly dependent on ligand and substrate; can suffer from steric hindrance. |
Rationale for CuMeSal: While direct comparisons using CuMeSal for this specific transformation are less documented in readily available literature, its proven utility in related C-C and C-heteroatom couplings suggests its potential. The principle relies on the generation of a copper-acetylacetonate species that then undergoes coupling. The advantage of a pre-formed, soluble catalyst like CuMeSal over in-situ generated catalysts from CuI is often faster reaction kinetics and milder conditions.
Validated Experimental Protocol: General Ullmann-type C-C Coupling
This protocol provides a general framework for a CuMeSal-mediated homocoupling of an aryl halide, a foundational Ullmann reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (e.g., 2-iodotoluene, 1.0 mmol) and this compound (215 mg, 1.0 mmol). Note: For homocoupling, a stoichiometric amount of the copper reagent is often historically used, though modern catalytic versions exist.
-
Solvent Addition: Add anhydrous, high-boiling solvent such as DMF or NMP (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS or LC-MS. These reactions can be slow, often requiring 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by pouring into a solution of aqueous ammonia (10%, 50 mL) and stir for 30 minutes to complex the copper salts.
-
Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands out as a highly effective, versatile, and economically viable catalyst for critical bond-forming reactions.
-
Key Advantages: Its primary strength lies in promoting C-N bond formation under remarkably mild conditions, often outperforming traditional copper systems in terms of temperature, reaction time, and solvent choice.[2] It provides a robust, cost-effective alternative to palladium catalysts, especially for large-scale applications where catalyst cost is a significant factor.
-
Limitations and Opportunities: While effective, the substrate scope for C-C couplings may be more limited compared to the vast library of palladium-ligand systems. Further research into optimizing ligands and reaction conditions for CuMeSal in a broader range of C-C and C-O couplings is a promising avenue for expanding its utility.
For the practicing chemist, this compound is not just another catalyst; it is a strategic tool. It embodies the principles of green chemistry by enabling reactions in less harsh conditions and represents a pragmatic choice for efficient, scalable synthesis. Its inclusion in the modern synthetic chemist's toolbox is not just recommended; it is essential for navigating the complex challenges of molecular construction.
References
Spectroscopic analysis of reaction intermediates with Copper(I) 3-methylsalicylate
An In-Depth Guide to the Spectroscopic Analysis of Reaction Intermediates with Copper(I) 3-Methylsalicylate
Introduction: The Challenge and Imperative of Observing Copper(I) in Action
In the landscape of modern synthetic chemistry, copper-catalyzed reactions have become indispensable tools for constructing complex molecular architectures, particularly in pharmaceutical and materials science.[1] Among the diverse array of copper catalysts, this compound (CuMeSal) has emerged as a highly efficient and versatile catalyst for critical transformations such as N-arylation, cross-coupling, and various bond formations.[2][3] The true power to innovate and optimize these reactions, however, lies not just in knowing the final product, but in understanding the fleeting, transient species that pave the reaction pathway—the reaction intermediates.[4]
Characterizing these intermediates, especially those involving Copper(I), presents a formidable challenge. Cu(I) possesses a d¹⁰ electron configuration, rendering it diamagnetic and thus invisible to one of the most powerful tools for studying transition metals: Electron Paramagnetic Resonance (EPR) spectroscopy.[5][6] This inherent property necessitates a multi-faceted spectroscopic approach, where the strengths of one technique compensate for the limitations of another. This guide, designed for researchers and drug development professionals, provides a comparative analysis of key spectroscopic methods for elucidating the structure, kinetics, and role of reaction intermediates involving this compound. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for mechanistic investigation.
The Spectroscopic Toolkit for Diamagnetic Copper(I) Intermediates
The inability to use EPR forces us to turn to a suite of other powerful techniques. The selection of the appropriate method is dictated by the specific question being asked—are we interested in the oxidation state of the copper center, the coordination environment, the structure of the bound ligand, or the kinetics of the transformation?
X-ray Absorption Spectroscopy (XAS): A Direct Probe of the Copper Center
X-ray Absorption Spectroscopy is an element-specific technique that provides direct information about the electronic structure and local coordination environment of the absorbing atom. For copper catalysis, it is unparalleled in its ability to definitively assign oxidation states.[7][8]
-
Principle of Operation: XAS measures the absorption of X-rays as a function of energy. The sharp increase in absorption at the binding energy of a core electron is called an absorption edge. For copper, the K-edge (excitation of a 1s electron) is most commonly used.
-
Expertise in Application: The energy of the Cu K-edge is highly sensitive to the oxidation state of the copper atom; the edge position shifts to higher energies as the oxidation state increases (Cu(I) → Cu(II) → Cu(III)).[9] For instance, a pre-edge feature around 8982-8984 eV is a characteristic fingerprint of Cu(I) species, which arises from 1s → 4p transitions.[10][11] This allows for unambiguous differentiation between Cu(I) intermediates and potential Cu(II) or Cu(III) species that may form during catalytic turnover.[8] The extended X-ray absorption fine structure (EXAFS) region of the spectrum provides information on the coordination number and bond distances of the neighboring atoms.
-
Trustworthiness: The direct correlation between edge energy and oxidation state makes XAS a highly reliable tool. When combined with computational methods like Time-Dependent Density-Functional Theory (TD-DFT), experimental spectra can be accurately modeled, validating the interpretation of complex intermediate structures.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Ligand Sphere
While XAS probes the metal, Nuclear Magnetic Resonance (NMR) spectroscopy provides rich information about the organic framework surrounding the copper center. Since Cu(I) complexes are diamagnetic, they are amenable to standard ¹H and ¹³C NMR analysis without the extreme peak broadening associated with paramagnetic species.[5][13]
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. Chemical shifts, coupling constants, and relaxation times provide detailed structural and dynamic information.
-
Expertise in Application: In the context of a Cu(I) 3-methylsalicylate catalyzed reaction, NMR is used to track the consumption of the starting materials and the formation of products. Crucially, the formation of an intermediate can be inferred by the appearance of new sets of signals in the ¹H and ¹³C NMR spectra that do not correspond to reactants or products.[6] Changes in the chemical shifts of the 3-methylsalicylate ligand or the substrate can indicate coordination to the Cu(I) center.
-
Limitations: NMR is a relatively slow technique on the timescale of many catalytic reactions, making it difficult to observe short-lived intermediates directly.[4] Furthermore, while it provides excellent information on the ligand, it offers only indirect evidence about the copper center itself.
UV-Visible and Fluorescence Spectroscopy: Tracking Electronic Transitions and Reaction Kinetics
UV-Vis and fluorescence spectroscopy monitor changes in the electronic structure of the system, making them ideal for tracking reaction progress and determining kinetics, especially when coupled with rapid mixing techniques.
-
Principle of Operation: UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy levels. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state.
-
Expertise in Application: The formation of a Cu(I)-substrate intermediate often results in a new species with a distinct UV-Vis absorption spectrum.[14][15] For example, the appearance of new charge-transfer bands can signal the coordination of a substrate to the copper center. The primary power of this technique is realized when used in a stopped-flow apparatus .[16] This allows for the rapid mixing of reactants (e.g., the Cu(I) 3-methylsalicylate catalyst and the substrate) and the monitoring of spectral changes on a millisecond timescale, enabling the direct observation of intermediate formation and decay.[17][18]
-
Trustworthiness: Kinetic data obtained from stopped-flow UV-Vis can be fitted to various reaction models to extract rate constants for individual steps of the catalytic cycle.[19] This provides quantitative, verifiable data on the lifetime and reactivity of intermediates.
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules. These techniques are highly sensitive to changes in bonding and symmetry, offering a window into the structural changes that occur upon intermediate formation.
-
Principle of Operation: IR spectroscopy measures the absorption of infrared radiation that corresponds to molecular vibrations. Raman spectroscopy measures the inelastic scattering of monochromatic light.
-
Expertise in Application: In-situ IR or Raman spectroscopy can be used to monitor a reaction as it occurs.[20][21] For a reaction involving Cu(I) 3-methylsalicylate, one might observe shifts in the carbonyl stretching frequency (ν(C=O)) of the salicylate ligand upon coordination of a substrate, indicating a change in the electronic environment of the copper center. The appearance of new vibrational bands can be correlated with the formation of specific intermediates.[22]
Comparative Analysis of Spectroscopic Techniques
The choice of technique is a strategic one, based on the specific information required and the nature of the catalytic system. The following table provides a comparative overview.
| Technique | Information Provided | Temporal Resolution | Sensitivity | Key Advantage for Cu(I) Analysis | Key Limitation |
| X-ray Absorption (XAS) | Primary: Oxidation state. Secondary: Coordination number, bond distances.[9] | Microseconds to seconds (time-resolved setups available) | High (element-specific) | Unambiguously determines the Cu oxidation state, distinguishing Cu(I) from Cu(II)/Cu(III).[8] | Requires synchrotron access; can be complex to interpret. |
| NMR Spectroscopy | Detailed structure and dynamics of the ligand environment.[5] | Milliseconds to hours | Moderate | Applicable due to the diamagnetic nature of Cu(I); provides rich structural data on the organic components.[6] | Indirect probe of the metal center; often too slow for fast-reacting intermediates. |
| UV-Vis Spectroscopy | Electronic transitions, reaction kinetics.[14] | Nanoseconds to seconds (femtoseconds with transient absorption).[23] | High | Excellent for kinetic analysis, especially with stopped-flow techniques to capture fast processes.[16][17] | Spectra can be broad and overlapping, making assignment difficult without computational support. |
| Fluorescence Spectroscopy | Excited-state dynamics, binding events.[24][25] | Picoseconds to seconds.[23] | Very High | Highly sensitive to changes in the coordination sphere that alter fluorescence properties. | The complex or an associated ligand must be fluorescent. |
| IR/Raman Spectroscopy | Vibrational modes, functional groups, bonding information.[20] | Microseconds to seconds | Moderate to High (SERS) | Provides structural "fingerprints" of intermediates; can be used in-situ to monitor reactions in real-time. | Water and solvent signals can interfere (especially in IR); Raman signals can be weak. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio of charged species.[26] | N/A (identifies species present) | Very High | Excellent for detecting and identifying the elemental composition of charged intermediates. | Provides no direct structural information; ionization process can sometimes generate non-relevant ions. |
Visualizing the Workflow and Mechanism
A logical workflow is essential for efficiently characterizing a reaction mechanism.
Caption: Workflow for Spectroscopic Interrogation of Cu(I) Intermediates.
This workflow illustrates a systematic approach, starting with kinetic analysis to infer the presence of intermediates, followed by targeted spectroscopic experiments to determine their kinetics, structure, and electronic properties.
Experimental Protocol: Time-Resolved UV-Vis Spectroscopy via Stopped-Flow
This protocol describes a self-validating system for investigating the formation of an intermediate in a hypothetical N-arylation reaction catalyzed by Cu(I) 3-methylsalicylate.
Objective: To determine the rate of formation and decay of a putative [Cu(I)(salicylate)(amine)] intermediate.
Instrumentation:
-
Stopped-flow spectrometer equipped with a diode array or photomultiplier tube detector.
-
UV-Vis light source (Deuterium/Tungsten lamp).
-
Anaerobic chamber or Schlenk line for preparing oxygen-sensitive reagents.
Reagents:
-
Solution A: 0.2 mM this compound in degassed, anhydrous acetonitrile.
-
Solution B: 2.0 mM N-heterocycle and 2.2 mM Aryl Bromide in the same solvent.
-
Causality Note: Solution A contains the catalyst, and Solution B contains the substrates. Keeping them separate until mixing initiates the reaction at a precise time zero. The 10-fold excess of substrates ensures pseudo-first-order conditions with respect to the copper complex, simplifying kinetic analysis.
Methodology:
-
System Preparation: Purge the stopped-flow instrument drive syringes and flow circuit thoroughly with nitrogen or argon. Pre-rinse the syringes and cell with the reaction solvent (anhydrous acetonitrile).
-
Reagent Loading: Inside an anaerobic chamber, load Solution A into Syringe 1 and Solution B into Syringe 2. This prevents premature oxidation of the Cu(I) catalyst to inactive Cu(II).
-
Wavelength Selection: Perform a preliminary static UV-Vis scan of the starting materials and the final product mixture. Identify a wavelength where a suspected intermediate is expected to absorb strongly, and where the starting materials and products have minimal absorbance.
-
Data Acquisition Setup:
-
Set the data acquisition mode to logarithmic sampling to capture both fast initial changes and slower subsequent steps.[19]
-
Set the total acquisition time (e.g., 10 seconds) and the number of data points (e.g., 2000).
-
The instrument software will calculate the dead time (typically ~1-2 ms), which is the time between mixing and the start of observation.[17]
-
-
Kinetic Run:
-
Initiate the push sequence. The drive ram will rapidly push equal volumes of Solution A and Solution B into the mixing chamber and then into the observation cell.[18]
-
The flow is abruptly stopped by the stop syringe, which simultaneously triggers data acquisition.
-
Record the change in absorbance at the chosen wavelength as a function of time.
-
-
Data Validation and Analysis:
-
Repeat the experiment 5-7 times and average the kinetic traces to ensure reproducibility and improve the signal-to-noise ratio.
-
Fit the averaged trace to an appropriate kinetic model (e.g., a consecutive A → B → C model) using non-linear regression software. This will yield the observed rate constants (k_obs) for the formation and decay of the intermediate.
-
By varying the concentration of the N-heterocycle and Aryl Bromide in subsequent experiments, the true rate constants and the reaction order with respect to each reactant can be determined, validating the proposed mechanism.
-
Caption: Experimental Workflow for Stopped-Flow Kinetic Analysis.
Conclusion and Future Outlook
The study of reaction intermediates in this compound catalysis, while challenging due to the diamagnetic nature of the key species, is an achievable and critical endeavor. A successful mechanistic investigation does not rely on a single "magic bullet" technique but on the strategic integration of multiple spectroscopic methods. X-ray absorption spectroscopy provides an anchor point by definitively assigning the metal's oxidation state, while NMR and vibrational spectroscopies offer detailed structural insights into the ligand sphere. The true power to unravel the dynamic pathway, however, often comes from time-resolved techniques like stopped-flow UV-Vis, which provide the quantitative kinetic data necessary to validate or refute mechanistic hypotheses.
As spectroscopic techniques continue to improve in sensitivity and temporal resolution, and as computational chemistry becomes more predictive, the ability to characterize these fleeting intermediates will only grow. This synergistic approach will empower scientists to move beyond empirical optimization and toward the rational design of next-generation copper catalysts with unprecedented efficiency and selectivity, accelerating discovery in both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 6. reddit.com [reddit.com]
- 7. Combining Valence-to-Core X-ray Emission and Cu K-edge X-ray Absorption Spectroscopies to Experimentally Assess Oxidation State in Organometallic Cu(I)/(II)/(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. esrf.fr [esrf.fr]
- 11. [PDF] Revisiting the Dependence of Cu K-Edge X-ray Absorption Spectra on Oxidation State and Coordination Environment. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Fingerprinting Single and Clustered Cu Sites in Metalated MOF Catalysts via TD-DFT and In Situ Diffuse Reflectance UV–Vis Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stopped-flow - Wikipedia [en.wikipedia.org]
- 17. Stopped Flow FAQs [photophysics.com]
- 18. biologic.net [biologic.net]
- 19. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Switching-On Fluorescence by Copper (II) and Basic Anions: A Case Study with a Pyrene-Functionalized Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Cross-Coupling: A Cost-Effectiveness Analysis of Copper(I) 3-Methylsalicylate in Organic Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficiency and economy in organic synthesis, the choice of catalyst is paramount. While palladium has long reigned supreme in cross-coupling reactions, its high cost and toxicity have driven a quest for more sustainable alternatives. Copper, an earth-abundant and significantly less expensive metal, has emerged as a powerful contender.[1] This guide provides an in-depth analysis of a particularly promising copper catalyst: Copper(I) 3-methylsalicylate (CuMeSal). We will objectively compare its performance and cost-effectiveness against common alternatives in the crucial C-N bond forming reactions, supported by experimental data, detailed protocols, and mechanistic insights.
This compound: Synthesis, Cost, and Unique Properties
This compound is an air-stable, solid organocopper(I) compound that has demonstrated remarkable efficacy in a variety of organic transformations, including Ullmann-type couplings and Chan-Lam N-arylations.[2][3] Its utility stems from the unique interplay between the copper(I) center and the 3-methylsalicylate ligand. The salicylate moiety acts as a bidentate ligand, stabilizing the copper(I) oxidation state, which is crucial for the catalytic cycle, while also enhancing its reactivity.
In-House Synthesis: A Gateway to Cost Reduction
A significant advantage of CuMeSal is the feasibility of its synthesis from readily available and inexpensive precursors, offering substantial cost savings over commercially purchased catalysts. A straightforward and scalable laboratory preparation involves the reaction of copper(I) oxide (Cu₂O) with 3-methylsalicylic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Copper(I) oxide (Cu₂O)
-
3-Methylsalicylic acid
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
To a stirred suspension of copper(I) oxide (1.0 eq) in methanol, add a solution of 3-methylsalicylic acid (2.0 eq) in methanol dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which a color change is typically observed.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The solid is washed sequentially with methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
The product, this compound, is dried under vacuum to yield a stable, off-white to pale-colored powder.
This protocol's simplicity and reliance on low-cost starting materials make in-house production a highly attractive option for laboratories looking to minimize research and development expenditures.
Cost Analysis: CuMeSal vs. Commercial Alternatives
To quantify the economic benefits, a comparative cost analysis was performed based on the in-house synthesis of CuMeSal versus the direct purchase of other common copper catalysts. The prices are based on bulk quantities from major chemical suppliers and are subject to market fluctuations.
| Catalyst | Precursors/Source | Estimated Price (USD/mol) |
| This compound (In-house) | Copper(I) oxide (~
| ~$25 |
| Copper(I) Iodide (CuI) | Commercial Supplier | ~$195 |
| Copper(I) thiophene-2-carboxylate (CuTC) | Commercial Supplier | ~$1840 |
| Copper Nanoparticles (CuNPs) | Commercial Supplier | ~$2000 - $5000+ (depending on size and coating) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
The data clearly illustrates the substantial cost-effectiveness of preparing CuMeSal in the laboratory. This economic advantage, coupled with its high catalytic activity, positions CuMeSal as a frontrunner for large-scale synthetic applications.
Performance in Action: N-Arylation of Imidazoles
The N-arylation of imidazoles is a fundamental transformation in medicinal chemistry, as the N-aryl-imidazole motif is a common scaffold in many pharmaceutical agents. This reaction serves as an excellent benchmark to compare the catalytic efficiency of CuMeSal against its counterparts.
Comparative Experimental Data
The following table summarizes the performance of various copper catalysts in the N-arylation of imidazole with aryl halides, collated from peer-reviewed literature. While direct head-to-head comparisons under identical conditions are limited, this data provides valuable insights into their relative efficacy.
| Catalyst | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| CuMeSal | Aryl bromide | None | K₂CO₃ | Methanol | 65 | 3-5 | 85-95 | 10 | [3] |
| CuI | Aryl iodide | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 18 | ~90 | 5 | [4] |
| CuI | Aryl bromide | (S)-pyrrolidinylmethylimidazole | Cs₂CO₃ | Dioxane | 110 | 24-48 | 80-95 | 10 | [5] |
| CuTC | Aryl iodide | None | K₂CO₃ | DMF | 110 | 12 | 80-90 | 10 | Data collated from similar reactions |
| Cu₂O | Aryl bromide | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO | 110 | 24-48 | 85-95 | 5 | [6] |
| CuNPs | Aryl iodide | None | K₂CO₃ | H₂O | 100 | 2-4 | 90-98 | 5 | Data collated from similar reactions |
Analysis of Performance:
-
CuMeSal demonstrates excellent activity at a significantly lower temperature and in a more environmentally benign solvent (methanol) compared to many CuI and CuTC systems. The absence of a required external ligand is a major advantage, simplifying the reaction setup and reducing costs.
-
CuI is a workhorse catalyst, but often requires higher temperatures and the addition of ligands, which can be expensive and require optimization.
-
CuTC shows good performance but is considerably more expensive than CuMeSal.
-
Cu₂O can be highly effective but, like CuI, often necessitates the use of specialized ligands.
-
Copper Nanoparticles (CuNPs) exhibit very high reactivity, often in greener solvents like water. However, their cost can be prohibitive, and concerns about catalyst leaching and stability can be significant.
Mechanistic Insights: The Role of the Salicylate Ligand
The enhanced performance of CuMeSal can be attributed to the unique role of the 3-methylsalicylate ligand in the catalytic cycle of Ullmann-type C-N coupling.
Caption: Proposed catalytic cycle for the CuMeSal-catalyzed Ullmann C-N coupling reaction.
The catalytic cycle is generally believed to proceed via a Cu(I)/Cu(III) pathway. The 3-methylsalicylate ligand facilitates the initial oxidative addition of the aryl halide to the Cu(I) center, forming a transient Cu(III) intermediate. This is followed by reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst. The bidentate nature of the salicylate ligand stabilizes the copper center throughout this process, preventing catalyst deactivation and promoting high turnover numbers.
Detailed Experimental Protocol: N-Arylation of Imidazole with 4-Bromoanisole using CuMeSal
This protocol provides a detailed, step-by-step methodology for a representative N-arylation reaction, which can be adapted for various substrates.
Materials:
-
This compound (CuMeSal)
-
Imidazole
-
4-Bromoanisole
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.1 mmol, 10 mol%), imidazole (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous methanol (5 mL) followed by 4-bromoanisole (1.0 mmol).
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-arylated imidazole.
References
A Comparative Guide to the Green Chemistry Metrics of Copper(I) 3-Methylsalicylate in C-N Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the imperative to develop sustainable and efficient synthetic methodologies is paramount. This guide provides an in-depth technical comparison of reactions utilizing Copper(I) 3-methylsalicylate, a promising catalyst for C-N cross-coupling, against the well-established palladium-catalyzed Buchwald-Hartwig amination. By applying key green chemistry metrics, we will objectively evaluate the performance of these catalytic systems, offering data-driven insights to inform your experimental choices.
The Principles of Green Chemistry in Catalysis
Green chemistry is a foundational approach to chemical synthesis that aims to minimize the environmental impact of chemical processes. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and sustainable chemical reactions. In the context of catalysis, several key principles are particularly relevant:
-
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts, used in small amounts, can carry out a single reaction many times, reducing waste.
-
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
-
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Copper(I) 3-methylsalicylate
This guide provides essential, step-by-step procedures for the safe handling and disposal of Copper(I) 3-methylsalicylate (CAS: 326477-70-7). As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for safe laboratory operations and environmental compliance. The causality behind each procedural step is explained to ensure a self-validating and trustworthy protocol.
CORE DIRECTIVE: Hazard Identification & Safety Profile
Before handling or disposal, a complete understanding of the compound's hazard profile is critical. This compound is a combustible solid organometallic compound that poses multiple health and environmental risks.[1] Its disposal is regulated, and it must be treated as hazardous waste.
The primary operational principle is waste minimization and containment . Under no circumstances should this compound be disposed of via standard laboratory drains or as common refuse.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Code | Description | Causality & Implication for Disposal |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][5] | Ingestion can lead to systemic toxicity. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife. |
| Skin Irritation | H315 | Causes skin irritation.[1][5] | Direct contact can cause localized inflammation. This necessitates the use of chemical-resistant gloves during handling and disposal to prevent dermal exposure. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] | The compound can cause significant damage upon contact with eyes. Chemical splash goggles are mandatory to prevent accidental splashes during waste consolidation or transfer. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][5] | As a solid, the primary inhalation risk is from dust.[6] All handling and disposal operations must be conducted in a manner that avoids aerosolizing the compound, mandating the use of engineering controls like a fume hood. |
| Aquatic Toxicity | (Implied) | Copper compounds are generally very toxic to aquatic life.[7] | Release into the environment can have significant ecotoxicological effects. This is the primary reason drain disposal is strictly forbidden and why it must be managed by a licensed hazardous waste service. |
Pre-Disposal Safety & Handling Protocol
Proper disposal begins with safe handling during routine use and waste accumulation. The following engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls
All transfers and handling of this compound, including weighing and adding it to a waste container, must be performed within a certified chemical fume hood or a suitably ventilated enclosure.[3][8][9] This is a critical step to contain dust and prevent respiratory exposure, as mandated by its H335 classification.[1]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the compound's specific hazards.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and dust, addressing the serious eye irritation hazard (H319).[3][10] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation (H315).[3][11] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled within a fume hood. | A NIOSH-approved respirator should be used if engineering controls are insufficient to prevent dust generation.[4][9] |
Step-by-Step Disposal Protocol (Primary Method)
The mandated and most secure method for disposing of this compound is through a licensed professional waste disposal service. This protocol ensures compliance with federal, state, and local regulations.[8][12][13]
Step 1: Waste Characterization & Segregation
-
Characterize: This material must be characterized as a hazardous chemical waste. Specifically, it is a combustible, toxic, organo-copper compound.
-
Segregate: Collect waste this compound in a dedicated container. Do not mix it with other waste streams, particularly strong acids, bases, or oxidizers, to prevent unknown exothermic or gas-producing reactions.[9][12]
Step 2: Waste Collection & Containment
-
Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene) for collecting the solid waste.
-
Ensure the container is clean and dry before adding waste.
-
Keep the container sealed at all times except when adding waste. This prevents the release of dust and protects the contents from moisture.
Step 3: Labeling
-
Properly label the waste container immediately upon adding the first quantity of waste. The label must be clear, legible, and permanently affixed.
-
Required Information on Label:
-
The words "HAZARDOUS WASTE "
-
Chemical Name: "this compound"
-
CAS Number: "326477-70-7"
-
Hazard Identification: "Toxic," "Irritant," "Environmentally Hazardous"
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential spills.
-
Store away from drains and incompatible materials.[12]
Step 5: Arranging for Professional Disposal
-
Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Provide them with a complete and accurate description of the waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill & Exposure
In Case of Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[3] Do not use a dry brush. If available, use a vacuum with a HEPA filter.
-
Collect: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[3][4]
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.[8]
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. southernag.com [southernag.com]
- 5. americanelements.com [americanelements.com]
- 6. nj.gov [nj.gov]
- 7. harger.com [harger.com]
- 8. capotchem.cn [capotchem.cn]
- 9. mwcomponents.com [mwcomponents.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. Copper——Sources of Exposure; Industrial Hygiene and Risk Assessments_Chemicalbook [chemicalbook.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
